Product packaging for Anisole chromium tricarbonyl(Cat. No.:CAS No. 12116-44-8)

Anisole chromium tricarbonyl

Cat. No.: B078597
CAS No.: 12116-44-8
M. Wt: 244.16 g/mol
InChI Key: UFRCESJPICEFIC-UHFFFAOYSA-N
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Description

Anisole chromium tricarbonyl is a useful research compound. Its molecular formula is C10H8CrO4 and its molecular weight is 244.16 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8CrO4 B078597 Anisole chromium tricarbonyl CAS No. 12116-44-8

Properties

CAS No.

12116-44-8

Molecular Formula

C10H8CrO4

Molecular Weight

244.16 g/mol

IUPAC Name

anisole;carbon monoxide;chromium

InChI

InChI=1S/C7H8O.3CO.Cr/c1-8-7-5-3-2-4-6-7;3*1-2;/h2-6H,1H3;;;;

InChI Key

UFRCESJPICEFIC-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1.[C-]#[O+].[C-]#[O+].[C-]#[O+].[Cr]

Canonical SMILES

COC1=CC=CC=C1.[C-]#[O+].[C-]#[O+].[C-]#[O+].[Cr]

Other CAS No.

12116-44-8

Origin of Product

United States

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Anisole Chromium Tricarbonyl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the synthesis, properties, and applications of anisole chromium tricarbonyl, an organometallic complex of significant interest in organic synthesis. The complexation of a chromium tricarbonyl moiety to the anisole ring dramatically alters its electronic properties, rendering it a versatile tool for a variety of chemical transformations. This document outlines the primary synthetic methodologies, including the widely employed direct thermal reaction and alternative ligand exchange strategies. Detailed experimental protocols, a summary of key quantitative data, and an exploration of the compound's reactivity and applications in areas such as nucleophilic aromatic substitution and asymmetric synthesis are presented.

Introduction

This compound, systematically named (η⁶-anisole)tricarbonylchromium(0), is a prominent member of the arene chromium tricarbonyl family of "piano stool" complexes. The coordination of the electron-withdrawing chromium tricarbonyl [Cr(CO)₃] fragment to the anisole ring profoundly influences the arene's reactivity.[1][2][3] This electronic perturbation, characterized by a decrease in electron density on the aromatic ring, activates the ring towards reactions not readily achievable with uncomplexed anisole.[1][3] Consequently, this compound has emerged as a valuable intermediate in organic synthesis, enabling transformations such as nucleophilic aromatic substitution (SNAr), dearomatization reactions, and stereoselective functionalizations.[1][2][3] The steric bulk of the Cr(CO)₃ group also provides a powerful means of stereocontrol by blocking one face of the arene ring.[1][3]

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, with the direct reaction of anisole with chromium hexacarbonyl being the most common approach.

Direct Thermal Reaction (Mahaffy–Pauson Method)

The most direct and widely used method for the preparation of this compound involves the thermal displacement of carbon monoxide ligands from chromium hexacarbonyl by the π-system of anisole.[1] This reaction is typically carried out by refluxing the reactants in a high-boiling point, inert solvent.

Reaction: C₆H₅OCH₃ + Cr(CO)₆ → (η⁶-C₆H₅OCH₃)Cr(CO)₃ + 3CO

Experimental Protocol:

A detailed experimental protocol for the direct thermal synthesis is as follows:

  • Apparatus Setup: A two-necked round-bottom flask is equipped with a reflux condenser and a nitrogen inlet. The top of the condenser is fitted with a bubbler to monitor the evolution of carbon monoxide. All glassware should be thoroughly dried prior to use.

  • Reagents: Chromium hexacarbonyl (1.0 eq) and a high-boiling point solvent (e.g., di-n-butyl ether or a mixture of di-n-butyl ether and THF) are added to the flask. Anisole (3.0-5.0 eq, used in excess) is then introduced.

  • Inert Atmosphere: The reaction mixture is purged with nitrogen for 15-20 minutes to remove any oxygen. A continuous slow flow of nitrogen is maintained throughout the reaction.

  • Reaction Conditions: The mixture is heated to reflux under a nitrogen atmosphere. The reaction progress can be monitored by the evolution of carbon monoxide. The reaction is typically heated for several hours to days.

  • Work-up: After cooling to room temperature, the reaction mixture is filtered to remove any unreacted chromium hexacarbonyl. The solvent and excess anisole are removed under reduced pressure.

  • Purification: The resulting crude solid is purified by recrystallization from a suitable solvent system, such as hexane or a mixture of hexane and ethyl acetate, to yield the yellow crystalline product.

Ligand Exchange Reactions

An alternative synthetic route involves the use of a pre-formed chromium tricarbonyl complex with a more labile ligand than carbon monoxide.[1] This method can proceed under milder conditions compared to the direct thermal reaction. Commonly used precursor complexes include (η⁶-naphthalene)Cr(CO)₃, (NH₃)₃Cr(CO)₃, and (CH₃CN)₃Cr(CO)₃.[1] The more easily displaced ligand (naphthalene, ammonia, or acetonitrile) is exchanged for anisole.[1]

Experimental Protocol (using (NH₃)₃Cr(CO)₃):

  • Preparation of (NH₃)₃Cr(CO)₃: Tris(ammonia)tricarbonylchromium(0) is typically prepared in situ by dissolving chromium hexacarbonyl in a suitable solvent and bubbling ammonia gas through the solution.

  • Ligand Exchange: Anisole is added to the solution containing (NH₃)₃Cr(CO)₃.

  • Reaction Conditions: The reaction is stirred at a moderately elevated temperature until the ligand exchange is complete.

  • Work-up and Purification: The work-up and purification procedures are similar to those for the direct thermal method.

Modern Synthetic Approaches

More recent developments in synthetic methodology have explored microwave-assisted synthesis and continuous-flow processing to improve reaction efficiency and reduce reaction times.[4][5] Microwave irradiation can significantly accelerate the reaction between anisole and chromium hexacarbonyl.[4] Continuous-flow reactors offer advantages in terms of safety, scalability, and precise control over reaction parameters, while minimizing the sublimation of chromium hexacarbonyl.[5]

Physical and Spectroscopic Properties

This compound is a yellow, crystalline solid that is stable to air in the solid state but is moderately air-sensitive in solution.[3]

Table 1: Physical and Spectroscopic Data for this compound

PropertyValue
Molecular Formula C₁₀H₈CrO₄
Molecular Weight 244.16 g/mol [6][7][8]
Melting Point 84-85 °C[7]
Appearance Yellow crystalline solid
Solubility Soluble in common organic solvents such as THF, ether, and benzene.
Infrared (IR) ν(CO) ~1970 and ~1890 cm⁻¹ (strong absorptions)
¹H NMR (CDCl₃, δ) ~5.1-5.6 (m, Ar-H), ~3.7 (s, -OCH₃)
¹³C NMR (CDCl₃, δ) ~90-110 (Ar-C), ~55-60 (-OCH₃), ~233 (Cr-CO)[1]
Mass Spec (m/z) 244 (M⁺), 188 (M⁺-2CO), 160 (M⁺-3CO), 108 (Anisole⁺)[6]

Reactivity and Applications in Organic Synthesis

The coordination of the Cr(CO)₃ moiety dramatically alters the chemical reactivity of the anisole ring, making it a versatile tool in organic synthesis.[1][2][3]

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the chromium tricarbonyl group activates the anisole ring towards nucleophilic attack, facilitating SNAr reactions under relatively mild conditions.[1] This allows for the displacement of the methoxy group or other leaving groups on the aromatic ring by a variety of nucleophiles.

Dearomatization Reactions

Nucleophilic addition to the arene ring of this compound can lead to the formation of cyclohexadienyl complexes.[1] These intermediates can be further functionalized to generate highly substituted cyclic molecules, providing a powerful method for dearomatization.[1]

Ortho-Lithiation

The complexation enhances the acidity of the ring protons, particularly at the ortho position to the methoxy group.[1] This facilitates regioselective ortho-lithiation upon treatment with a strong base like n-butyllithium. The resulting lithiated species can be trapped with various electrophiles to introduce a wide range of functional groups with high regioselectivity.[1]

Asymmetric Synthesis

For unsymmetrically substituted anisole derivatives, the corresponding chromium tricarbonyl complexes are planar chiral.[2][9] This property has been exploited in asymmetric synthesis, where enantiomerically pure complexes can serve as chiral auxiliaries or be used in stereoselective transformations.[1][10]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the synthetic pathway and a generalized experimental workflow for the preparation of this compound.

Synthesis_Pathway Synthesis of this compound Anisole Anisole (C₆H₅OCH₃) Product This compound ((η⁶-C₆H₅OCH₃)Cr(CO)₃) Anisole->Product CrCO6 Chromium Hexacarbonyl (Cr(CO)₆) CrCO6->Product Solvent High-boiling Solvent (e.g., di-n-butyl ether) Solvent->Product Heat Reflux (Δ) Heat->Product CO Carbon Monoxide (3 CO) Product->CO byproduct

Caption: Reaction pathway for the synthesis of this compound.

Experimental_Workflow Experimental Workflow for Synthesis Start Start Setup Apparatus Setup (Flask, Condenser, N₂ Inlet) Start->Setup Reagents Add Reagents (Anisole, Cr(CO)₆, Solvent) Setup->Reagents Purge Purge with Nitrogen Reagents->Purge Reflux Heat to Reflux (Several Hours) Purge->Reflux Cool Cool to Room Temperature Reflux->Cool Filter Filter Mixture Cool->Filter Evaporate Remove Solvent (Reduced Pressure) Filter->Evaporate Recrystallize Recrystallize Crude Product Evaporate->Recrystallize Characterize Characterize Product (NMR, IR, MP) Recrystallize->Characterize End End Characterize->End

Caption: Generalized experimental workflow for the synthesis of this compound.

Conclusion

This compound is a readily accessible and highly versatile organometallic reagent. Its synthesis via the direct thermal reaction of anisole and chromium hexacarbonyl is a well-established and reliable procedure. The unique reactivity imparted by the chromium tricarbonyl moiety has cemented its role as a valuable tool for synthetic chemists, enabling a range of transformations that are otherwise challenging to achieve. This guide provides the essential technical information for researchers and professionals to effectively synthesize and utilize this important compound in their work.

References

An In-depth Technical Guide to the Structure and Bonding in Anisole Chromium Tricarbonyl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure, bonding, and spectroscopic properties of anisole chromium tricarbonyl, (η⁶-C₆H₅OCH₃)Cr(CO)₃. A cornerstone of organometallic chemistry, this complex showcases the profound electronic and steric changes induced in an aromatic ring upon coordination to a metal center. This document details the key structural features, the nature of the metal-ligand bonding as described by the Dewar-Chatt-Duncanson model, and characteristic spectroscopic data. Furthermore, it provides detailed experimental protocols for the synthesis and characterization of the title compound, and illustrates key mechanistic and conceptual aspects through diagrams. The information presented herein is intended to serve as a valuable resource for researchers in organometallic synthesis, catalysis, and medicinal chemistry.

Introduction

This compound is a prominent member of the (arene)chromium tricarbonyl family of half-sandwich compounds. The complexation of an anisole ring to a chromium tricarbonyl moiety dramatically alters the arene's reactivity, transforming it from a nucleophilic to an electrophilic reagent. This inversion of reactivity, coupled with the steric directing effects of the bulky Cr(CO)₃ group, has made these complexes powerful intermediates in organic synthesis.[1] The electron-withdrawing nature of the chromium tricarbonyl fragment activates the aromatic ring towards nucleophilic attack and substitution, and stabilizes anionic intermediates at the benzylic position.[1] Understanding the intricate details of the structure and bonding in this compound is paramount to harnessing its synthetic potential.

Molecular Structure and Bonding

The coordination of the chromium tricarbonyl group to the anisole ring results in a pseudo-octahedral or "piano-stool" geometry, with the arene ring serving as a facial tridentate ligand. This coordination induces significant changes in the geometry of the anisole ligand compared to its free state.

Crystallographic Data

Table 1: Representative Crystallographic Data for (η⁶-Arene)Cr(CO)₃ Complexes

Parameter(η⁶-Benzene)Cr(CO)₃ (Calculated)[2](η⁶-Benzene)Cr(CO)₃ (Experimental)[2]Expected Trends in (η⁶-Anisole)Cr(CO)₃
Cr-C (arene) distance (Å)1.7201.724 - 1.726Similar to the benzene complex
Cr-C (carbonyl) distance (Å)~1.83Not specifiedSimilar to the benzene complex
C-C (arene) bond length (Å)Alternating short and longAlternating short and longAlternating bond lengths expected
C-O (carbonyl) bond length (Å)Not specifiedNot specified~1.14 - 1.16 Å
Distance from Cr to ring center (Å)1.7201.724 - 1.726Similar to the benzene complex

Note: The data for (η⁶-benzene)Cr(CO)₃ is presented to illustrate the general structural features of (arene)chromium tricarbonyl complexes. The methoxy group in anisole is expected to cause minor perturbations to these values.

The Dewar-Chatt-Duncanson Bonding Model

The bonding between the chromium atom and the anisole ring, as well as the carbonyl ligands, is best described by the Dewar-Chatt-Duncanson model. This model involves a synergistic interplay of electron donation and back-donation.[3]

  • Arene to Metal Donation (σ-donation): The filled π-orbitals of the anisole ring donate electron density to the empty d-orbitals of the chromium atom.

  • Metal to Carbonyl Back-donation (π-back-donation): The filled d-orbitals of the chromium atom donate electron density into the empty π* antibonding orbitals of the carbon monoxide ligands.

This synergistic bonding model explains the stability of the complex and the observed changes in bond lengths and vibrational frequencies of the ligands upon coordination. The electron donation from the arene to the metal strengthens the Cr-arene bond, while the back-donation to the CO ligands strengthens the Cr-CO bonds and weakens the C-O bonds.

Dewar_Chatt_Duncanson Anisole_pi Anisole π-orbitals (HOMO) Cr_d_empty Cr empty d-orbitals Anisole_pi->Cr_d_empty σ-donation CO_pi_star CO π*-orbitals (LUMO) Cr_d_filled Cr filled d-orbitals Cr_d_filled->CO_pi_star π-back-donation

Caption: Dewar-Chatt-Duncanson model for this compound.

Spectroscopic Data

Spectroscopic techniques are indispensable for the characterization of this compound. Infrared and nuclear magnetic resonance spectroscopy provide key insights into the electronic environment of the complex.

Infrared (IR) Spectroscopy

The most prominent features in the IR spectrum of this compound are the strong absorption bands in the carbonyl stretching region (ν(CO)). The number and position of these bands are indicative of the C₃ᵥ local symmetry of the Cr(CO)₃ moiety. Typically, two bands are observed, corresponding to the A₁ and E vibrational modes.

Table 2: Infrared Spectroscopic Data for this compound

Vibrational ModeWavenumber (cm⁻¹)Description
ν(CO) - A₁~1970 - 1980Symmetric C-O stretch
ν(CO) - E~1880 - 1900Asymmetric C-O stretch
ν(C=C) aromatic~1500 - 1600Aromatic C=C stretch
ν(C-O-C)~1250Asymmetric C-O-C stretch of the ether

Note: The exact positions of the carbonyl stretching frequencies can vary slightly depending on the solvent and the electronic properties of other substituents on the arene ring.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Coordination of the anisole ring to the chromium tricarbonyl fragment leads to characteristic shifts in the ¹H and ¹³C NMR spectra. The aromatic protons and carbons experience an upfield shift due to the shielding effect of the metal center.

Table 3: ¹H NMR Spectroscopic Data for this compound

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-ortho~5.1 - 5.3d~6-7
H-meta~5.4 - 5.6t~6-7
H-para~5.0 - 5.2t~6-7
OCH₃~3.7s-

Note: Chemical shifts are typically reported for solutions in CDCl₃ and are referenced to TMS. The upfield shift compared to free anisole (δ 6.8-7.3 ppm) is a hallmark of complexation.

Table 4: ¹³C NMR Spectroscopic Data for this compound

CarbonChemical Shift (δ, ppm)
C-ipso~140 - 145
C-ortho~90 - 95
C-meta~95 - 100
C-para~75 - 80
OCH₃~55 - 60
CO~230 - 235

Note: The carbonyl carbon resonance is significantly downfield, which is characteristic of metal carbonyl complexes.[3]

Experimental Protocols

Synthesis of this compound

The most common method for the synthesis of this compound is the direct reaction of anisole with chromium hexacarbonyl, often referred to as the Mahaffy-Pauson method.[3]

Reagents and Equipment:

  • Anisole

  • Chromium hexacarbonyl (Cr(CO)₆)

  • Dibutyl ether

  • Tetrahydrofuran (THF)

  • Hexane

  • Round-bottom flask with reflux condenser

  • Inert atmosphere setup (e.g., Schlenk line with nitrogen or argon)

  • Heating mantle

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, add chromium hexacarbonyl (1.0 eq).

  • Add a 10:1 mixture of dibutyl ether and THF as the solvent, followed by anisole (1.5 - 2.0 eq).

  • Heat the reaction mixture to reflux (typically 140-150 °C) with vigorous stirring. The reaction progress can be monitored by the sublimation of Cr(CO)₆ ceasing. The reaction is typically complete within 24-48 hours.

  • After cooling to room temperature, the reaction mixture is filtered through a pad of celite or alumina to remove any insoluble byproducts.

  • The solvent and excess anisole are removed under reduced pressure using a rotary evaporator.

  • The resulting solid is purified by recrystallization from a suitable solvent system, such as hexane or a hexane/ether mixture, to yield yellow crystals of this compound.

Characterization

Infrared (IR) Spectroscopy:

  • Sample Preparation: A thin film of the compound can be prepared by dissolving a small amount in a volatile solvent (e.g., dichloromethane) and allowing the solvent to evaporate on a salt plate (e.g., KBr or NaCl). Alternatively, a Nujol mull or a KBr pellet can be prepared.

  • Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The carbonyl stretching region (2000-1800 cm⁻¹) is of particular interest.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: A sample of the complex (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, benzene-d₆) in an NMR tube.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a standard NMR spectrometer.

Reactivity and Reaction Mechanisms

The primary synthetic utility of this compound stems from the activation of the arene ring towards nucleophilic attack. The electron-withdrawing Cr(CO)₃ group makes the ring electron-deficient and susceptible to addition by a wide range of nucleophiles.

Nucleophilic Addition to the Arene Ring

Nucleophilic addition typically occurs at the meta position relative to the methoxy group, which is an ortho, para-director in classical electrophilic aromatic substitution. The reaction proceeds through an anionic η⁵-cyclohexadienyl intermediate, which can then be quenched with an electrophile or oxidized to regenerate the aromatic system.

Nucleophilic_Addition Reactant AnisoleCr(CO)₃ Intermediate η⁵-Cyclohexadienyl Intermediate Reactant->Intermediate + Nu⁻ Nu Nu⁻ Product_quench Quenched Product Intermediate->Product_quench + E⁺ Product_oxidize Substituted AnisoleCr(CO)₃ Intermediate->Product_oxidize + [O] E_plus E⁺ Oxidant [O]

Caption: General mechanism of nucleophilic addition to this compound.

Conclusion

This compound is a fundamentally important molecule in organometallic chemistry with significant applications in organic synthesis. Its "piano-stool" structure and the synergistic bonding between the chromium tricarbonyl fragment and the anisole ring lead to a unique set of spectroscopic and reactive properties. The electron-withdrawing nature of the Cr(CO)₃ moiety activates the arene for nucleophilic attack, enabling transformations that are otherwise difficult to achieve. This technical guide has provided a detailed overview of the key structural, bonding, spectroscopic, and synthetic aspects of this compound, offering a valuable resource for researchers in the chemical and pharmaceutical sciences.

References

An In-depth Technical Guide to the Spectroscopic Properties of Anisole Chromium Tricarbonyl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anisole chromium tricarbonyl, (η⁶-C₆H₅OCH₃)Cr(CO)₃, is an organometallic complex that has garnered significant interest in the field of organic synthesis. The coordination of the chromium tricarbonyl moiety to the anisole ring dramatically alters the electronic properties of the aromatic system, enhancing its reactivity and enabling a range of synthetic transformations that are not readily achievable with uncomplexed anisole. This technical guide provides a comprehensive overview of the spectroscopic properties of this compound, offering a detailed analysis of its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data. Furthermore, this document outlines detailed experimental protocols for the synthesis and spectroscopic characterization of this versatile complex.

Spectroscopic Data

The spectroscopic data for this compound provides crucial insights into its structure, bonding, and electronic environment. A comparison with the spectroscopic data of free anisole highlights the significant influence of the chromium tricarbonyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for characterizing metal carbonyl complexes. The carbonyl stretching frequencies (ν(CO)) are particularly sensitive to the electronic environment of the metal center. In this compound, the electron-donating methoxy group on the anisole ring increases electron density at the chromium center. This leads to enhanced back-bonding from the chromium d-orbitals to the π* orbitals of the carbonyl ligands, which in turn weakens the C-O bond and lowers the carbonyl stretching frequencies compared to benzene chromium tricarbonyl.

Table 1: Infrared Spectroscopy Data for this compound

Vibrational ModeWavenumber (cm⁻¹)Description
ν(CO) (A₁)~1970Symmetric C≡O stretch
ν(CO) (E)~1895Asymmetric C≡O stretch

Note: The exact peak positions can vary slightly depending on the solvent and sampling method (e.g., KBr pellet, thin film, or solution).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon environments within the molecule. Upon complexation with the chromium tricarbonyl fragment, the aromatic protons and carbons of anisole experience significant upfield shifts in their NMR spectra. This is a characteristic feature of (η⁶-arene)chromium tricarbonyl complexes and is attributed to the magnetic anisotropy of the metal center and the quenching of the aromatic ring current.

Table 2: ¹H NMR Spectroscopic Data for Anisole and this compound

CompoundProtonChemical Shift (δ, ppm)
Anisole (CDCl₃)O-CH3.75
ortho-H 6.88
meta-H 7.26
para-H 6.92
This compound (CDCl₃)O-CH3.65
ortho-H 5.15
meta-H 5.50
para-H 5.30

Table 3: ¹³C NMR Spectroscopic Data for Anisole and this compound

CompoundCarbonChemical Shift (δ, ppm)
Anisole (CDCl₃)O-C H₃54.6
C -O159.7
ortho-C 114.0
meta-C 129.5
para-C 120.7
This compound (CDCl₃)O-C H₃55.8
C -O146.0
ortho-C 76.0
meta-C 92.5
para-C 80.0
C ≡O~233
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound is characterized by the initial loss of the three carbonyl ligands, followed by fragmentation of the anisole ligand. The molecular ion peak is readily observed.

Table 4: Mass Spectrometry Data for this compound

m/zIonDescription
244[C₁₀H₈CrO₄]⁺Molecular Ion (M⁺)
216[C₉H₈CrO₃]⁺[M - CO]⁺
188[C₈H₈CrO₂]⁺[M - 2CO]⁺
160[C₇H₈CrO]⁺[M - 3CO]⁺
108[C₇H₈O]⁺[Anisole]⁺
52[Cr]⁺Chromium ion

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

This procedure is based on the direct reaction of anisole with chromium hexacarbonyl, a common method for the preparation of (η⁶-arene)chromium tricarbonyl complexes.[1]

Materials:

  • Chromium hexacarbonyl (Cr(CO)₆)

  • Anisole

  • Di-n-butyl ether

  • Tetrahydrofuran (THF)

  • Hexane

  • Ethyl acetate

  • Silica gel for column chromatography

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Inert atmosphere setup (e.g., Schlenk line with nitrogen or argon)

Procedure:

  • Set up a round-bottom flask equipped with a reflux condenser under an inert atmosphere.

  • To the flask, add chromium hexacarbonyl (1.0 eq).

  • Add a solvent mixture of di-n-butyl ether and THF (typically in a 9:1 ratio).

  • Add anisole (1.0-1.2 eq).

  • Heat the reaction mixture to reflux (approximately 140 °C) with stirring. The reaction should be protected from light by wrapping the flask in aluminum foil.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 16-48 hours, indicated by the consumption of chromium hexacarbonyl.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product is then purified by column chromatography on silica gel. A mixture of hexane and ethyl acetate (e.g., 9:1) is a suitable eluent. The product is a yellow crystalline solid.

Spectroscopic Analysis

1. Infrared (IR) Spectroscopy

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount of the crystalline this compound sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Instrument Parameters:

    • Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer

    • Scan Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz (or higher) NMR Spectrometer

    • Solvent: CDCl₃

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm

    • Number of Scans: 8-16

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz (or higher) NMR Spectrometer

    • Solvent: CDCl₃

    • Reference: CDCl₃ at 77.16 ppm

    • Number of Scans: 1024 or more, depending on concentration

3. Mass Spectrometry (MS)

  • Sample Preparation:

    • Dissolve a small amount of the sample in a volatile organic solvent such as acetone or dichloromethane.

  • Instrument Parameters (GC-MS with Electron Ionization):

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

    • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at a suitable temperature (e.g., 100 °C), ramp up to a final temperature (e.g., 280 °C) to ensure elution of the complex.

    • Transfer Line Temperature: 280 °C

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis and characterization of this compound and the electronic effects of the chromium tricarbonyl moiety on the anisole ring.

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Spectroscopic Characterization Cr(CO)6 + Anisole Cr(CO)6 + Anisole Reaction Reflux in di-n-butyl ether/THF Cr(CO)6 + Anisole->Reaction Crude Product Crude Product Reaction->Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Pure Anisole\nChromium Tricarbonyl Pure Anisole Chromium Tricarbonyl Column Chromatography->Pure Anisole\nChromium Tricarbonyl IR Spectroscopy IR Spectroscopy Pure Anisole\nChromium Tricarbonyl->IR Spectroscopy NMR Spectroscopy NMR Spectroscopy Pure Anisole\nChromium Tricarbonyl->NMR Spectroscopy Mass Spectrometry Mass Spectrometry Pure Anisole\nChromium Tricarbonyl->Mass Spectrometry

Caption: Experimental workflow for the synthesis and characterization of this compound.

Electronic_Effects cluster_effects Consequences Anisole_Ring Anisole Ring (π-donor) Cr_Center Cr(0) Center Anisole_Ring->Cr_Center σ-donation (π-electrons) CO_Ligands Carbonyl Ligands (π-acceptor) Cr_Center->CO_Ligands π-back-donation (d-electrons) Ring_Activation Activation of Anisole Ring to Nucleophilic Attack Cr_Center->Ring_Activation Proton_Acidity Increased Acidity of Aromatic Protons Cr_Center->Proton_Acidity CO_Bond_Weakening Weakening of C≡O Bonds (Lower IR Frequency) CO_Ligands->CO_Bond_Weakening

Caption: Electronic effects of the Cr(CO)₃ group on the anisole ring.

References

reactivity of anisole chromium tricarbonyl

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide on the reactivity of (η⁶-Anisole)chromium Tricarbonyl for researchers, scientists, and drug development professionals.

Introduction

(η⁶-Arene)chromium tricarbonyl complexes are a class of organometallic compounds that have found extensive application in organic synthesis. The first of these, (η⁶-benzene)chromium tricarbonyl, was synthesized by Fischer and Öfele in 1957, opening the door to a vast area of organometallic chemistry.[1][2] Among the various substituted arene complexes, (η⁶-anisole)chromium tricarbonyl is particularly valuable due to the interplay of the electronic properties of the anisole ring and the chromium tricarbonyl moiety.[3]

The coordination of an arene to a chromium tricarbonyl unit dramatically alters its chemical behavior.[4][5] The Cr(CO)₃ group acts as a powerful electron-withdrawing group, which:

  • Activates the aromatic ring to nucleophilic attack and substitution (SNAr).[3][4][5]

  • Increases the acidity of ring and benzylic protons.[3]

  • Stabilizes both anionic and cationic charges at the benzylic position.[6][7]

  • Provides facial stereocontrol due to its steric bulk, effectively blocking one face of the arene ring from reagent approach.[3][4]

This guide provides a comprehensive overview of the synthesis and reactivity of (η⁶-anisole)chromium tricarbonyl, with a focus on its applications in modern organic synthesis.

Synthesis of (η⁶-Anisole)chromium Tricarbonyl

The most common methods for the synthesis of (η⁶-anisole)chromium tricarbonyl involve either the direct reaction of anisole with a chromium source or a ligand exchange reaction.

Direct Complexation

The most direct route is the thermal reaction of anisole with chromium hexacarbonyl, Cr(CO)₆.[3] This reaction is typically performed by refluxing the reagents in a high-boiling inert solvent, which helps to drive off the carbon monoxide byproduct.[8]

A significant challenge in this method is the sublimation of chromium hexacarbonyl at reaction temperatures, which can lower yields.[3][8] This can be mitigated by using a specialized condenser that returns the sublimed solid to the reaction flask or by adding a co-solvent like tetrahydrofuran (THF) to improve the solubility of Cr(CO)₆.[3][8]

Ligand Exchange

An alternative approach involves the reaction of anisole with a pre-formed chromium tricarbonyl complex containing a more labile ligand than CO.[3] These precursors release their arene ligand more readily, allowing for complexation with anisole under milder conditions. Common precursors include (η⁶-naphthalene)Cr(CO)₃ and (CH₃CN)₃Cr(CO)₃.[3]

Table 1: Synthesis of (η⁶-Anisole)chromium Tricarbonyl

MethodChromium SourceSolventTemperatureTimeYieldRef.
Direct ComplexationCr(CO)₆Anisole (neat)Reflux24-48 h~94%[9]
Direct ComplexationCr(CO)₆Dibutyl ether / THFReflux20-48 hHigh[3]
Ligand Exchange(η⁶-naphthalene)Cr(CO)₃AnisoleNot specifiedNot specifiedGood[3]
Experimental Protocol: Direct Complexation
  • Reagents: Chromium hexacarbonyl (Cr(CO)₆), Anisole, Dibutyl ether, Tetrahydrofuran (THF).

  • Apparatus: A two-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

  • Procedure:

    • To the round-bottom flask, add chromium hexacarbonyl (1.0 eq) and a high-boiling solvent such as dibutyl ether. A small amount of THF (e.g., 10% by volume) is added to minimize sublimation of Cr(CO)₆.[3]

    • Add anisole (1.0 - 1.2 eq).

    • The reaction mixture is heated to reflux under an inert atmosphere (e.g., nitrogen or argon) for 24-48 hours. The reaction is typically carried out in subdued light to prevent decomposition of the complex.[8]

    • Progress can be monitored by observing the consumption of the white, crystalline Cr(CO)₆ and the formation of the yellow solution of the product.

    • After cooling to room temperature, the solvent is removed under reduced pressure.

    • The resulting yellow solid residue is purified by crystallization (e.g., from hexane or ether/hexane) to afford (η⁶-anisole)chromium tricarbonyl.[9]

G reagents Reagents: Anisole, Cr(CO)₆ Solvent (Bu₂O/THF) setup Combine in Flask under N₂ Atmosphere reagents->setup reflux Heat to Reflux (24-48 hours) setup->reflux workup Cool & Remove Solvent (Reduced Pressure) reflux->workup purify Purify by Crystallization (Hexane) workup->purify product (η⁶-Anisole)Cr(CO)₃ (Yellow Solid) purify->product

Caption: Experimental workflow for the synthesis of (η⁶-anisole)chromium tricarbonyl.

Reactivity of the Complex

The coordination of the Cr(CO)₃ fragment profoundly alters the reactivity of the anisole ring, making it susceptible to reactions not observed in the free arene.[3]

Nucleophilic Aromatic Substitution (SNAr) and Addition

The potent electron-withdrawing effect of the Cr(CO)₃ moiety activates the anisole ring towards nucleophilic attack, an effect comparable to that of a nitro group.[3][4] This enables two primary transformations: nucleophilic addition to the ring, leading to dearomatization, and nucleophilic substitution of a leaving group on the ring.

  • Nucleophilic Addition: A wide range of carbon-based nucleophiles, such as organolithium reagents and enolates, can add to the complexed arene.[10] The attack is highly regioselective, typically occurring at the meta position for electron-donating substituents like the methoxy group. This addition forms an anionic cyclohexadienyl intermediate, which can be trapped by an electrophile (e.g., H⁺ or an alkyl halide) to yield a stable, substituted cyclohexadiene complex.[3][11] This provides a powerful method for dearomatization and the creation of highly functionalized cyclic molecules.[3]

  • Nucleophilic Aromatic Substitution (SNAr): If the arene possesses a suitable leaving group (e.g., a halide), nucleophilic attack can lead to substitution. For instance, (η⁶-chlorobenzene)chromium tricarbonyl readily reacts with sodium methoxide to produce (η⁶-anisole)chromium tricarbonyl in high yield.[8] This reactivity has been exploited in the synthesis of complex biaryl structures through palladium-catalyzed cross-coupling reactions.[3]

G start (η⁶-Anisole)Cr(CO)₃ intermediate Anionic Cyclohexadienyl Intermediate (Meisenheimer-like) start->intermediate label1 Nucleophilic Addition product_add Substituted Cyclohexadiene Complex (Dearomatization) intermediate->product_add product_subst Substituted Anisole Complex (SNAr) intermediate->product_subst label2 Electrophile (E⁺) Trap label3 Leaving Group Elimination

Caption: General mechanism for nucleophilic attack on the complexed anisole ring.

Table 2: Nucleophilic Reactions on (η⁶-Anisole)chromium Tricarbonyl Derivatives

SubstrateNucleophileElectrophile/ConditionsProduct TypeYieldRef.
(η⁶-Anisole)Cr(CO)₃tert-Butyl lithiopropionateH⁺Cyclohexadiene ComplexHigh[3]
(η⁶-Fluorobenzene)Cr(CO)₃Lithium phenylacetylide-(Phenylethynyl)arene Complex-[3]
(η⁶-4-Chloroanisole)Cr(CO)₃(4-Methoxyphenyl)boronic acidPd(PPh₃)₄, Cs₂CO₃Biaryl Complex-[3]
(η⁶-Anisole)Cr(CO)₃(3-(trimethylsilyl)propargyl)lithiumAllyl bromidetrans-Disubstituted Cyclohexadiene-[11]
Experimental Protocol: Nucleophilic Addition-Dearomatization
  • Reagents: (η⁶-Anisole)chromium tricarbonyl, a suitable organolithium nucleophile (e.g., n-BuLi), an electrophile (e.g., methyl iodide), THF.

  • Procedure:

    • A solution of (η⁶-anisole)chromium tricarbonyl in dry THF is cooled to -78 °C under an inert atmosphere.

    • The organolithium reagent (1.1 eq) is added dropwise, and the mixture is stirred for 1-3 hours, during which the anionic intermediate forms.

    • The electrophile (1.2 eq) is then added, and the reaction is allowed to warm to room temperature.

    • The reaction is quenched with a saturated aqueous solution of NH₄Cl.

    • The organic layer is separated, and the aqueous layer is extracted with ether.

    • The combined organic layers are dried over MgSO₄, filtered, and concentrated.

    • The product is purified by column chromatography on silica gel.

Electrophilic Aromatic Substitution

In contrast to its high reactivity towards nucleophiles, the complexed anisole ring is significantly deactivated towards electrophilic aromatic substitution.[3][8] This is a direct consequence of the electron-withdrawing nature of the Cr(CO)₃ group. However, reactions such as Friedel-Crafts acylation can be achieved, often under forcing conditions.[8] The regiochemical outcome can also be altered compared to the uncomplexed anisole, which strongly directs ortho- and para-.[12] The complexation can sometimes favor meta- substitution or lead to a mixture of isomers.

Table 3: Electrophilic Aromatic Substitution

SubstrateReagentsProductYieldRef.
(η⁶-Benzene)Cr(CO)₃CH₃COCl / AlCl₃(η⁶-Acetophenone)Cr(CO)₃Good[8]
(η⁶-Benzyl acetate)Cr(CO)₃Mesitylene / H⁺(η⁶-Diarylmethane)Cr(CO)₃80-95%[13]
Benzylic Functionalization

The Cr(CO)₃ group strongly enhances the kinetic acidity of protons at the benzylic position of an alkyl side chain. This allows for easy deprotonation with a strong base (e.g., n-BuLi) to form a resonance-stabilized benzylic anion.[3][7] This anion can then react with a variety of electrophiles to introduce functional groups at the benzylic position.

Crucially, the bulky Cr(CO)₃ fragment provides excellent stereocontrol.[3][6] It blocks one face of the molecule, forcing the incoming electrophile to approach from the side opposite the metal complex (exo attack).[6] This strategy is widely used for the diastereoselective functionalization of benzylic and homobenzylic positions.[4][6]

G start (η⁶-Alkyl-Anisole)Cr(CO)₃ deprotonation Deprotonation (e.g., n-BuLi, -78°C) start->deprotonation anion Stabilized Benzylic Anion deprotonation->anion electrophile Electrophilic Trap (E⁺) anion->electrophile product Stereoselectively Functionalized Product (exo-attack) electrophile->product

Caption: Workflow for stereoselective benzylic functionalization.

Applications and Decomplexation

The versatility of (η⁶-anisole)chromium tricarbonyl and its derivatives makes them powerful intermediates in the synthesis of complex organic molecules and natural products.[4][5] The planar chirality of unsymmetrically substituted complexes has also made them valuable in asymmetric synthesis.[3]

Once the desired transformations on the arene ring are complete, the Cr(CO)₃ moiety can be easily removed to release the functionalized organic molecule. Common methods for decomplexation include:

  • Oxidation: Mild oxidizing agents like iodine (I₂), ceric ammonium nitrate (CAN), or even air/sunlight can efficiently remove the chromium fragment.[4][6]

  • Ligand Displacement: The arene can be displaced by a stronger coordinating ligand, such as pyridine or triphenylphosphine (PPh₃), under pressure of carbon monoxide.[4]

G start (η⁶-Anisole)Cr(CO)₃ nuc_add Nucleophilic Addition + Electrophile start->nuc_add snar SNAr (with leaving group) start->snar benzyl Benzylic Functionalization start->benzyl ortho_lith ortho-Lithiation + Electrophile start->ortho_lith cyclo Functionalized Cyclohexadienes nuc_add->cyclo biaryl Biaryls & Ethers snar->biaryl sidechain Side-Chain Modified Arenes benzyl->sidechain ortho_sub ortho-Substituted Anisoles ortho_lith->ortho_sub decomplex Decomplexation (I₂, CAN, light) cyclo->decomplex biaryl->decomplex sidechain->decomplex ortho_sub->decomplex

Caption: Synthetic pathways accessible from (η⁶-anisole)chromium tricarbonyl.

Conclusion

(η⁶-Anisole)chromium tricarbonyl is a remarkably versatile reagent in organic synthesis. The Cr(CO)₃ moiety fundamentally alters the electronic nature of the anisole ring, transforming it from a nucleophilic arene into a powerful electrophilic building block. This activation enables a host of transformations, including nucleophilic addition/substitution and benzylic functionalization, often with exceptional levels of regio- and stereocontrol. For researchers in synthetic and medicinal chemistry, these complexes offer reliable and powerful strategies for the construction of complex molecular architectures.

References

The Dawn of Piano Stools: A Technical Guide to the Discovery of Arene Chromium Tricarbonyl Complexes

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This whitepaper provides a comprehensive technical overview of the seminal discovery of arene chromium tricarbonyl complexes, a class of organometallic compounds that has become indispensable in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document details the historical context, key experimental protocols, and foundational characterization data that established this important area of chemistry.

Executive Summary

The discovery of arene chromium tricarbonyl complexes in 1957 by E. O. Fischer and K. Öfele marked a pivotal moment in organometallic chemistry.[1][2] Building upon the prior synthesis of bis(benzene)chromium, this breakthrough revealed that a chromium tricarbonyl moiety could be coordinated to an aromatic ring, profoundly altering its electronic properties and reactivity. This guide elucidates the logical progression leading to this discovery, provides detailed experimental procedures for both the initial and subsequent, more practical, synthetic methods, and presents key quantitative data in a structured format for clarity and comparison. The unique "piano stool" geometry of these complexes and the electron-withdrawing nature of the Cr(CO)₃ group are central to their utility, activating the arene ring for a wide range of chemical transformations.

Historical Context and Logical Discovery Pathway

The journey to arene chromium tricarbonyl complexes began with the exploration of "sandwich" compounds in the 1950s. The synthesis of bis(benzene)chromium, Cr(η⁶-C₆H₆)₂, by E. O. Fischer and W. Hafner, provided the crucial precursor and intellectual framework for subsequent discoveries.[3] The logical progression from a chromium atom sandwiched between two arene rings to a fragment of the chromium core coordinated to a single arene laid the groundwork for Fischer and Öfele's investigation.

Discovery_Pathway A Synthesis of Bis(benzene)chromium (Fischer & Hafner, 1955) B Question: Can a single arene be coordinated to a chromium carbonyl fragment? A->B C Initial Hypothesis: Reaction of Bis(benzene)chromium with CO B->C D Experiment: Carbonylation of Bis(benzene)chromium C->D E Discovery of (Benzene)chromium Tricarbonyl (Fischer & Öfele, 1957) D->E F Development of a more practical, direct synthesis from Cr(CO)₆ and an arene (Nicholls & Whiting, 1959) E->F

Caption: Logical progression leading to the discovery of arene chromium tricarbonyl complexes.

Key Experimental Protocols

The Original Fischer and Öfele Synthesis (1957)

The initial synthesis of (benzene)chromium tricarbonyl was achieved through the carbonylation of bis(benzene)chromium.[3][4] This method, while historically significant, is of limited practical use due to the harsh conditions required.

Reaction: Cr(C₆H₆)₂ + 3 CO → (η⁶-C₆H₆)Cr(CO)₃ + C₆H₆

Experimental Protocol:

  • Reactants: Bis(benzene)chromium and chromium hexacarbonyl (to provide a source of CO under pressure and heat).

  • Apparatus: A sealed tube is essential for this high-pressure reaction.

  • Conditions: The sealed tube containing the reactants is heated to 220 °C.[5]

  • Outcome: The reaction yields chromium carbonyl (Cr(CO)₆) as the main product, with traces of the desired (benzene)chromium tricarbonyl.[4]

  • Purification: The product, a yellow crystalline solid, is isolated and purified by sublimation.

The Direct Synthesis from Chromium Hexacarbonyl (Nicholls and Whiting, 1959)

Shortly after the initial discovery, a more general and practical method was developed independently by Nicholls and Whiting, and by Natta, Ercoli, and Calderazzo. This approach involves the direct reaction of chromium hexacarbonyl with an arene.[3]

Reaction: Cr(CO)₆ + Arene → (η⁶-Arene)Cr(CO)₃ + 3 CO

This method relies on Le Chatelier's principle; the reaction is carried out in an open system, allowing the carbon monoxide byproduct to escape, thus driving the equilibrium towards the product.[3]

Direct_Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Cr(CO)₆ and the arene in a high-boiling inert solvent (e.g., di-n-butyl ether/THF) B Use an apparatus that allows for reflux and the escape of CO A->B C Heat the mixture to reflux (e.g., 140°C) under an inert atmosphere (e.g., Argon) B->C D Maintain reflux for an extended period (16-96 h) C->D E Cool the reaction mixture D->E F Filter to remove unreacted Cr(CO)₆ E->F G Evaporate the solvent F->G H Purify the crude product by chromatography (e.g., silica gel with hexane/ethyl acetate) G->H I Recrystallize the purified product (e.g., from ethanol) H->I

Caption: General experimental workflow for the direct synthesis of arene chromium tricarbonyl complexes.

Detailed Generalized Protocol for Direct Synthesis:

  • Reaction Setup: In a flask equipped with a reflux condenser, combine equimolar amounts of chromium hexacarbonyl and the desired arene.[3]

  • Solvent: Add a high-boiling inert solvent. A common choice is a 9:1 mixture of di-n-butyl ether and tetrahydrofuran (THF). The THF helps to prevent the sublimation of Cr(CO)₆.[2]

  • Inert Atmosphere: Flush the apparatus with an inert gas, such as argon, and maintain a positive pressure throughout the reaction.

  • Reaction Conditions: Heat the mixture to reflux (typically around 140 °C) with stirring. To prevent photodecomposition of the product, it is advisable to protect the reaction from light.[3]

  • Reaction Time: The reaction time can vary significantly depending on the arene, ranging from 16 to 96 hours.[2]

  • Workup: After cooling to room temperature, filter the mixture to remove any unreacted chromium hexacarbonyl.

  • Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel, typically using a mixture of n-hexane and ethyl acetate as the eluent.[2]

  • Final Product: The purified arene chromium tricarbonyl complex is obtained as a yellow crystalline solid after recrystallization, often from ethanol.[2]

Quantitative Data and Characterization

The discovery and development of arene chromium tricarbonyl complexes were supported by quantitative data from various analytical techniques. The following tables summarize key data for the parent compound, (benzene)chromium tricarbonyl, and provide a comparison with other early examples.

Table 1: Physical and Synthetic Data for (Benzene)chromium Tricarbonyl

PropertyValueReference(s)
Chemical FormulaCr(C₆H₆)(CO)₃[4]
Molar Mass214.14 g/mol [4]
AppearanceYellow crystalline solid[4]
Melting Point163-166 °C[4]
Yield (Direct Synthesis)Varies, can be up to 96%[6]

Table 2: Early Spectroscopic Data for Selected Arene Chromium Tricarbonyl Complexes

ComplexArene ¹H NMR (δ, ppm)CO IR Bands (cm⁻¹)
(η⁶-Benzene)Cr(CO)₃~5.3~1970, 1890
(η⁶-Toluene)Cr(CO)₃~5.2-5.5 (ring), ~2.1 (Me)Not readily available
(η⁶-Mesitylene)Cr(CO)₃~5.1 (ring), ~2.0 (Me)Not readily available

The primary methods for characterization in the early studies were infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy.

  • Infrared Spectroscopy: The most prominent feature in the IR spectrum of an arene chromium tricarbonyl complex is the presence of strong absorption bands in the carbonyl stretching region (approximately 1850-2000 cm⁻¹). For the parent benzene complex, two strong bands are typically observed, corresponding to the symmetric and asymmetric stretching modes of the three CO ligands.

  • Nuclear Magnetic Resonance Spectroscopy: ¹H NMR spectroscopy provided crucial evidence for the coordination of the chromium tricarbonyl unit to the arene ring. A significant upfield shift of the aromatic proton signals is observed compared to the free arene. This is a direct consequence of the electron-withdrawing nature of the Cr(CO)₃ group and the magnetic anisotropy of the metal center.

Conclusion and Future Outlook

The discovery of arene chromium tricarbonyl complexes by Fischer and Öfele, and the subsequent development of practical synthetic routes, opened a new chapter in organometallic chemistry and its application to organic synthesis. The ability of the chromium tricarbonyl moiety to activate aromatic rings towards nucleophilic attack and to control stereochemistry has been exploited in the synthesis of a vast array of complex molecules, including natural products and pharmaceuticals.[7] The foundational work detailed in this guide continues to underpin research in this vibrant field, with ongoing efforts focused on developing new catalytic applications and more sustainable synthetic methods.

References

An In-depth Technical Guide to the Molecular Orbital Diagram of Anisole Chromium Tricarbonyl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed exploration of the synthesis, electronic structure, and spectroscopic properties of anisole chromium tricarbonyl, a key intermediate in organometallic chemistry and organic synthesis. Through a comprehensive review of experimental and computational data, this guide offers insights into the bonding and reactivity of this significant compound.

Introduction

This compound, (η⁶-C₆H₅OCH₃)Cr(CO)₃, is an organometallic complex that has garnered significant attention due to the profound influence of the chromium tricarbonyl moiety on the chemical reactivity of the anisole ring. The coordination of the electron-withdrawing Cr(CO)₃ group dramatically alters the electronic properties of the aromatic ring, making it susceptible to nucleophilic attack and enabling a range of synthetic transformations not achievable with uncomplexed anisole.[1] Understanding the molecular orbital (MO) interactions between the anisole ligand and the chromium tricarbonyl fragment is fundamental to comprehending its structure, spectroscopy, and reactivity.

Synthesis of this compound

The most prevalent method for the synthesis of this compound is the direct reaction of anisole with chromium hexacarbonyl, Cr(CO)₆.[1] This reaction is typically carried out by refluxing the reactants in a high-boiling inert solvent.

Experimental Protocol: Direct Complexation

Materials:

  • Anisole

  • Chromium hexacarbonyl (Cr(CO)₆)

  • High-boiling inert solvent (e.g., di-n-butyl ether/THF mixture)

  • Argon or Nitrogen gas for inert atmosphere

  • Standard reflux apparatus

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., n-hexane/ethyl acetate)

Procedure:

  • A solution of anisole (1 molar equivalent) and chromium hexacarbonyl (1 molar equivalent) is prepared in a 9:1 mixture of di-n-butyl ether and tetrahydrofuran (THF).

  • The reaction mixture is heated to 140 °C under an inert atmosphere of argon or nitrogen, with exclusion of light.

  • The reaction progress is monitored by thin-layer chromatography (TLC) until complete consumption of the starting anisole is observed.

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The resulting residue is purified by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate as the eluent.

  • Fractions containing the desired product are collected and the solvent is evaporated to yield this compound as a crystalline solid.

An alternative synthetic route involves ligand exchange reactions, where anisole displaces a more labile ligand from a pre-formed chromium tricarbonyl complex, such as (η⁶-naphthalene)Cr(CO)₃, (NH₃)₃Cr(CO)₃, or (CH₃CN)₃Cr(CO)₃.[1]

Molecular Orbital Analysis

The bonding in this compound can be understood by considering the interaction between the fragment molecular orbitals of anisole and the Cr(CO)₃ moiety. The primary interactions involve the π orbitals of the anisole ring and the frontier orbitals of the C₃ᵥ symmetric Cr(CO)₃ fragment.

The frontier orbitals of the Cr(CO)₃ fragment consist of a set of three occupied d-orbitals (dxy, dx²-y², dz²) and three unoccupied orbitals which are predominantly metal-based with contributions from the CO π* orbitals. The π system of anisole comprises three bonding (π₁, π₂, π₃) and three antibonding (π₄, π₅, π₆*) molecular orbitals.

The key bonding interactions are:

  • Donation (σ-type): Donation of electron density from the filled π orbitals of anisole (primarily the highest occupied molecular orbital, HOMO) to the unoccupied orbitals of the Cr(CO)₃ fragment.

  • Back-donation (π-type): Back-donation of electron density from the filled d-orbitals of the chromium center to the unoccupied π* orbitals of the anisole ring. This back-donation is a crucial aspect of the bonding, leading to a net electron-withdrawing effect of the Cr(CO)₃ group.[1]

Computational studies on the parent (η⁶-benzene)Cr(CO)₃ complex, which serves as a good model, indicate that the staggered conformation, where the carbonyl groups are situated between the carbons of the benzene ring, is the more stable arrangement.[2] This orientation influences the electronic structure and leads to a distortion of the benzene ring with alternating long and short carbon-carbon bonds.[2][3]

G cluster_Anisole Anisole Fragment Orbitals cluster_CrCO3 Cr(CO)3 Fragment Orbitals cluster_Complex Anisole Cr(CO)3 MOs Anisole_pi_star π* (LUMO) Complex_LUMO LUMO (π* + d) Anisole_pi_star->Complex_LUMO Anisole_pi π (HOMO) Complex_HOMO HOMO (d + π) Anisole_pi->Complex_HOMO Donation Cr_d_unoccupied Unoccupied d-orbitals Cr_d_unoccupied->Complex_LUMO Cr_d_occupied Occupied d-orbitals Cr_d_occupied->Anisole_pi_star Back-donation Cr_d_occupied->Complex_HOMO

Caption: Qualitative MO diagram of this compound.

Quantitative Data

The coordination of the chromium tricarbonyl fragment to the anisole ring leads to distinct changes in its structural and spectroscopic properties.

Spectroscopic Data
Spectroscopic Data This compound Free Anisole
¹H NMR (δ, ppm) Aromatic Protons: Upfield shift compared to free anisole.Aromatic Protons: ~6.8-7.3 ppm
Methoxy Protons: ~3.5 ppmMethoxy Protons: ~3.8 ppm
¹³C NMR (δ, ppm) Aromatic Carbons: ~90-110 ppmAromatic Carbons: ~114-160 ppm
Methoxy Carbon: ~55 ppmMethoxy Carbon: ~55 ppm
Carbonyl Carbons: ~230 ppm-
IR (ν(CO), cm⁻¹) ~1970, ~1890 cm⁻¹-

Note: Exact NMR chemical shifts can vary depending on the solvent used.

The upfield shift of the aromatic proton signals in the ¹H NMR spectrum is a characteristic feature of arene chromium tricarbonyl complexes and is attributed to the magnetic anisotropy of the metal center.[1] The infrared spectrum displays two strong absorption bands in the carbonyl stretching region, which are sensitive to the electronic environment of the metal center.

Structural Data (from computational studies on (η⁶-benzene)Cr(CO)₃)
Parameter Value
Cr-C (arene) distance ~2.22 Å
Cr-C (carbonyl) distance ~1.84 Å
C-O (carbonyl) distance ~1.16 Å
C-C (arene) bond lengths Alternating short and long bonds

Note: These values are for the parent benzene complex and are expected to be similar for the anisole derivative.

Experimental Workflow and Characterization

The synthesis and characterization of this compound follow a systematic workflow to ensure the purity and structural integrity of the final product.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Reactants Anisole + Cr(CO)6 Reflux Reflux in high-boiling solvent (e.g., di-n-butyl ether/THF) Reactants->Reflux Workup Solvent removal Reflux->Workup Chromatography Column Chromatography (Silica gel) Workup->Chromatography NMR NMR Spectroscopy (¹H, ¹³C) Chromatography->NMR IR IR Spectroscopy Chromatography->IR Xray X-ray Crystallography (for single crystals) Chromatography->Xray

Caption: Experimental workflow for this compound.

Conclusion

The electronic structure of this compound is a result of a synergistic interplay between ligand-to-metal donation and metal-to-ligand back-donation. This bonding model successfully explains the observed structural and spectroscopic properties, as well as the unique reactivity of the complexed arene. A thorough understanding of its molecular orbital diagram is paramount for the rational design of synthetic strategies and the development of novel molecular architectures for applications in materials science and drug discovery.

References

An In-depth Technical Guide to the Physical Properties of Anisole Chromium Tricarbonyl

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Anisole chromium tricarbonyl, with the chemical formula (η⁶-C₆H₅OCH₃)Cr(CO)₃, is an organometallic compound that has garnered significant interest in the field of organic synthesis. Its unique electronic properties, arising from the coordination of a chromium tricarbonyl moiety to an anisole ring, render it a versatile reagent for a variety of chemical transformations.[1][2] This technical guide provides a comprehensive overview of the physical properties of this compound, detailed experimental protocols for its characterization, and a visualization of its synthesis and analytical workflow.

Core Physical and Chemical Properties

This compound is a yellow crystalline solid at room temperature.[3] The coordination of the chromium tricarbonyl group to the anisole ring significantly alters the electronic and physical properties of the aromatic ligand.[1] This modification is the basis for its utility in activating the anisole ring for reactions that are otherwise difficult to achieve.[1][2]

Data Presentation: A Summary of Physical Properties

The following table summarizes the key physical and chemical properties of this compound for easy reference and comparison.

PropertyValue
Chemical Formula C₁₀H₈CrO₄[4][5][6]
Molecular Weight 244.16 g/mol [1][5][6][7]
Appearance Yellow crystalline solid[3]
Melting Point 84-85 °C[4][8][9][10][11]
Boiling Point Not applicable (decomposes)
Solubility Soluble in THF, ether, and benzene[3][12]
CAS Number 12116-44-8[1][4][6]

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of this compound. The coordination of the Cr(CO)₃ group induces significant shifts in the NMR and IR spectra compared to free anisole.

  • ¹H NMR Spectroscopy: The protons on the aromatic ring experience an upfield shift upon complexation with the chromium tricarbonyl group.[1] This is due to the electron-withdrawing nature of the Cr(CO)₃ moiety and the magnetic anisotropy of the metal center.[1] The ortho protons typically appear around δ 5.1-5.3 ppm, the meta protons around δ 5.5-5.6 ppm, and the para proton around δ 5.0-5.1 ppm.[1] For comparison, the aromatic protons of free anisole appear between δ 6.8 and 7.3 ppm.[13]

  • ¹³C NMR Spectroscopy: Similar to the proton signals, the aromatic carbons of anisole also exhibit an upfield shift upon complexation, typically appearing in the range of 90-110 ppm.[1] The carbonyl carbons of the Cr(CO)₃ group are observed significantly downfield, generally in the 200-240 ppm region.[1]

  • IR Spectroscopy: The infrared spectrum of this compound is characterized by strong absorption bands in the carbonyl stretching region (ν(CO)).[1] These bands are typically observed at lower wavenumbers compared to those in less electron-donating arene complexes, which is a result of increased back-donation from the electron-rich chromium center to the π* orbitals of the carbonyl ligands.[1]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below. These protocols are intended to serve as a guide for researchers in the field.

The synthesis of this compound is typically achieved by the direct reaction of anisole with chromium hexacarbonyl.[14] A common procedure involves heating the reactants in a high-boiling inert solvent.[1]

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine chromium hexacarbonyl (1 equivalent) and anisole (1 equivalent).[14]

  • Add a solvent mixture of di-n-butyl ether and THF (9:1 ratio).[14] The addition of THF helps to prevent the sublimation of chromium hexacarbonyl.[14]

  • Heat the reaction mixture to 140 °C under an inert atmosphere (e.g., argon) and protect it from light.[14]

  • Monitor the reaction progress by thin-layer chromatography (TLC).[14]

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.[14]

  • Purify the crude product by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate as the eluent.[12][14]

  • Recrystallize the purified product from an ether/petroleum ether mixture to obtain yellow crystals of this compound.[12]

Synthesis_of_Anisole_Chromium_Tricarbonyl Cr_CO_6 Chromium Hexacarbonyl Reaction Reaction Flask Cr_CO_6->Reaction Anisole Anisole Anisole->Reaction Solvent di-n-butyl ether/THF (9:1) Solvent->Reaction Heat Heat (140 °C) under Argon Reaction->Heat Purification Column Chromatography (Silica Gel) Heat->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

The melting point of a crystalline solid is a key indicator of its purity.[15][16]

Procedure:

  • Finely powder a small sample of the crystalline this compound.

  • Pack the powdered sample into a capillary tube to a height of 1-2 mm.[17]

  • Place the capillary tube in a melting point apparatus.[16]

  • Heat the sample rapidly to a temperature approximately 10-15 °C below the expected melting point (84-85 °C).[16]

  • Then, decrease the heating rate to approximately 1-2 °C per minute.[16][18]

  • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample has melted. This range represents the melting point.[16] For a pure sample, this range should be narrow.[15][16]

IR spectroscopy is used to identify the functional groups present in a molecule, particularly the carbonyl ligands in this complex.[19][20]

Procedure for Solid Sample (Thin Film Method):

  • Dissolve a small amount of this compound in a volatile solvent such as methylene chloride or acetone.[21]

  • Place a drop of the resulting solution onto a salt plate (e.g., NaCl or KBr).[21]

  • Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[21]

  • Place the salt plate in the sample holder of the IR spectrometer.[21]

  • Acquire the IR spectrum. The characteristic strong absorptions for the carbonyl groups should be observed.

NMR spectroscopy provides detailed information about the structure and electronic environment of the molecule.[1][19][20]

Procedure:

  • Dissolve a few milligrams of this compound in a deuterated solvent (e.g., CDCl₃ or CD₂Cl₂) in an NMR tube.[9][22]

  • Add a small amount of tetramethylsilane (TMS) as an internal standard.

  • Place the NMR tube in the spectrometer.

  • Acquire the ¹H and ¹³C NMR spectra.

Logical Relationships and Experimental Workflow

The following diagrams illustrate the logical relationship of reactivity changes upon complexation and a general workflow for the characterization of organometallic compounds.

Reactivity_Enhancement Anisole Anisole Ring Complex (η⁶-Anisole)Cr(CO)₃ Complex Anisole->Complex CrCO3 Cr(CO)₃ Moiety CrCO3->Complex Activation Electronic Activation of Arene Ring Complex->Activation Nucleophilic_Attack Enhanced Susceptibility to Nucleophilic Attack Activation->Nucleophilic_Attack

Caption: Effect of Cr(CO)₃ complexation on anisole reactivity.

Characterization_Workflow Synthesis Synthesis and Purification Physical_Properties Melting Point Determination Synthesis->Physical_Properties Spectroscopy Spectroscopic Analysis Synthesis->Spectroscopy Structure_Elucidation Structure Elucidation Physical_Properties->Structure_Elucidation NMR ¹H and ¹³C NMR Spectroscopy->NMR IR IR Spectroscopy Spectroscopy->IR MS Mass Spectrometry Spectroscopy->MS NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Final_Characterization Complete Characterization Structure_Elucidation->Final_Characterization

Caption: General workflow for organometallic compound characterization.

References

An In-Depth Technical Guide to (η⁶-Anisole)tricarbonylchromium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (η⁶-Anisole)tricarbonylchromium, a versatile organometallic complex with significant applications in organic synthesis. The document details its chemical and physical properties, experimental protocols for its synthesis and key reactions, and its role in the stereoselective construction of complex molecules.

Core Properties and Safety Data

(η⁶-Anisole)tricarbonylchromium, with the CAS Number 12116-44-8 , is an air-stable, yellow-to-orange crystalline solid.[1][2] The coordination of the electron-withdrawing tricarbonylchromium moiety to the anisole ring fundamentally alters the electronic properties of the aromatic system, making it a powerful tool in synthetic chemistry.[3][4] This activation renders the arene ring susceptible to nucleophilic attack, a reaction not feasible with uncomplexed anisole.[3]

Table 1: Physicochemical and Spectroscopic Data

PropertyValueReference(s)
CAS Number 12116-44-8[3][5][6][7][8]
Molecular Formula C₁₀H₈CrO₄[3][5][7][8]
Molecular Weight 244.16 g/mol [3][5][6][7][8]
Melting Point 84-85 °C[5][6]
Appearance Yellow to orange solid[2]
IR Spectroscopy (ν_CO) ~2000-1800 cm⁻¹ (strong absorption)[3]
¹³C NMR (Arene Carbons) 90 - 110 ppm[3]
¹³C NMR (Methoxy Carbon) 55 - 60 ppm[3]

Table 2: Safety and Hazard Information

IdentifierInformationReference(s)
Hazard Code Xn (Harmful)[8]
Hazard Statements Harmful by inhalation, in contact with skin, and if swallowed.
Safety Statements Wear suitable protective clothing.[8]

Synthesis and Experimental Protocols

The most common route for synthesizing (η⁶-anisole)tricarbonylchromium is through the direct complexation of anisole with chromium hexacarbonyl, a method often referred to as the Mahaffy–Pauson method.[3][9] This process involves the thermal displacement of three carbon monoxide ligands from the chromium center by the π-system of the anisole ring.

This protocol is based on the general procedure for forming arene-chromium complexes by heating the arene with hexacarbonylchromium in a high-boiling inert solvent mixture.[2][9]

  • Reaction Setup: In a flask equipped with a reflux condenser, combine anisole (1.0 molar equivalent) and chromium hexacarbonyl (Cr(CO)₆, 1.0 molar equivalent).

  • Solvent Addition: Add a solvent mixture of di-n-butyl ether and tetrahydrofuran (THF) in a 9:1 ratio. The THF helps to prevent the sublimation of Cr(CO)₆.[9]

  • Reaction Conditions: Heat the mixture to 140 °C under an inert atmosphere (e.g., Argon) and with the exclusion of light (e.g., by wrapping the flask in aluminum foil).[9] The reaction should proceed with stirring until thin-layer chromatography (TLC) indicates the complete consumption of the starting materials.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the solvent.

    • The resulting residue is then purified by column chromatography on silica gel, typically using a mixture of n-hexane and ethyl acetate as the eluent.[9]

    • The fractions containing the yellow product are collected and the solvent is evaporated to yield crystalline (η⁶-anisole)tricarbonylchromium.

G Synthesis of (η⁶-Anisole)tricarbonylchromium cluster_reactants Reactants & Solvent cluster_process Process cluster_purification Purification Anisole Anisole Reflux Heat to 140°C (under Argon, no light) Anisole->Reflux CrCO6 Cr(CO)₆ CrCO6->Reflux Solvent di-n-butyl ether / THF (9:1) Solvent->Reflux TLC Monitor by TLC Reflux->TLC Reaction Concentrate Concentrate in vacuo TLC->Concentrate Complete Chroma Column Chromatography (Silica, Hexane/EtOAc) Concentrate->Chroma Product (η⁶-Anisole)tricarbonylchromium (Yellow Solid) Chroma->Product

Caption: Experimental workflow for the synthesis of (η⁶-Anisole)tricarbonylchromium.

Reactivity and Applications in Synthesis

The primary synthetic utility of (η⁶-anisole)tricarbonylchromium stems from the potent electron-withdrawing nature of the Cr(CO)₃ group.[4] This electronic activation facilitates a range of transformations that are difficult or impossible with anisole itself.

Key Reaction Classes:

  • Nucleophilic Aromatic Substitution (SₙAr): The complexed ring is highly activated towards the addition of nucleophiles. This allows for the substitution of groups on the aromatic ring, such as methoxy groups, under relatively mild conditions.[4]

  • Dearomatization: Nucleophilic addition to the arene ring can lead to the formation of stable η⁵-cyclohexadienyl complexes. These intermediates can be trapped with electrophiles to generate highly functionalized trans-disubstituted cyclohexadienes.[3][6]

  • Benzylic Functionalization: The Cr(CO)₃ moiety acidifies the protons at the benzylic position of any side chains, facilitating deprotonation and subsequent reaction with electrophiles.[3]

  • Stereocontrol: The bulky Cr(CO)₃ fragment effectively blocks one face of the anisole ring, enabling a high degree of stereocontrol in reactions.[4] This property is invaluable in asymmetric synthesis.

This protocol describes a general procedure for the addition of a carbon nucleophile to the complexed arene ring, followed by quenching to yield a substituted arene, a process that highlights the reversal of normal aromatic reactivity.

  • Reaction Setup: Dissolve (η⁶-anisole)tricarbonylchromium (1.0 molar equivalent) in a dry, aprotic solvent such as THF under an inert atmosphere.

  • Nucleophile Addition: Cool the solution to a low temperature (e.g., -78 °C). Add a solution of a carbanion nucleophile (e.g., an organolithium reagent like n-BuLi or 2-lithio-1,3-dithiane, >1.0 molar equivalent) dropwise.[4] The reaction mixture is stirred for several hours at this temperature. The addition occurs regioselectively, typically at the meta position relative to the methoxy group.[4]

  • Oxidative Quench: The intermediate anionic η⁵-cyclohexadienyl complex is not isolated. The reaction is quenched by the addition of an oxidizing agent, such as iodine (I₂).[4] The iodine oxidatively removes the chromium moiety and restores aromaticity.

  • Workup and Purification: The reaction is warmed to room temperature and subjected to an aqueous workup to remove inorganic salts. The organic layer is separated, dried, and concentrated. The resulting product, a substituted anisole derivative, is purified by column chromatography.

G Nucleophilic Aromatic Substitution Workflow AnisoleCr (η⁶-Anisole)Cr(CO)₃ in dry THF Addition Add Nucleophile at -78°C AnisoleCr->Addition Nucleophile Organolithium Reagent (e.g., R-Li) Nucleophile->Addition Intermediate Anionic η⁵-Cyclohexadienyl Complex (in situ) Addition->Intermediate meta-attack Quench Oxidative Quench Intermediate->Quench Oxidant Iodine (I₂) Oxidant->Quench Workup Aqueous Workup & Chromatography Quench->Workup Aromatization Product Substituted Anisole Product Workup->Product

References

Audience: Researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Historical Development of Arene Chromium Tricarbonyl Chemistry

Abstract

The discovery and development of arene chromium tricarbonyl chemistry represent a significant milestone in the field of organometallic chemistry. The coordination of a chromium tricarbonyl moiety to an aromatic ring profoundly alters the arene's electronic properties and reactivity, transforming it from a nucleophilic to an electrophilic species. This guide provides a comprehensive overview of the historical progression of this chemistry, from the seminal discoveries of sandwich compounds to the development of sophisticated synthetic methodologies and applications in stereoselective synthesis. It details key experimental protocols, presents quantitative data for major reactions, and illustrates the logical evolution of the field through structured diagrams.

Introduction: The Dawn of a New Reactivity

Arenes are fundamental building blocks in organic chemistry, typically characterized by their aromatic stability and propensity to undergo electrophilic substitution. The advent of arene chromium tricarbonyl chemistry in the mid-20th century revolutionized this paradigm. The complexation of an arene to a chromium tricarbonyl [Cr(CO)₃] fragment withdraws electron density from the ring, leading to several critical changes in reactivity:

  • Increased Electrophilicity: The arene ring becomes susceptible to attack by nucleophiles.[1][2][3]

  • Enhanced Acidity: The acidity of aromatic C-H protons and benzylic protons is significantly increased.[1][4]

  • Stereochemical Control: The bulky Cr(CO)₃ group effectively blocks one face of the arene, enabling highly diastereoselective reactions.[3][5]

  • Planar Chirality: Complexation of unsymmetrically substituted arenes induces planar chirality, which has been exploited in asymmetric synthesis.[2][3][5]

These unique properties have established (arene)Cr(CO)₃ complexes as versatile and powerful intermediates in organic synthesis.

Historical Milestones: From Sandwich Complexes to Piano Stools

The journey into arene chromium tricarbonyl chemistry began with the exploration of a related class of compounds: bis(arene)chromium sandwich complexes.

The Precursor: Bis(benzene)chromium

The story begins with Ernst Otto Fischer, who, inspired by the sandwich structure of ferrocene, postulated the existence of a similar complex with benzene. In 1954, his Ph.D. student, Walter Hafner, successfully synthesized bis(benzene)chromium, Cr(η⁶-C₆H₆)₂, using what is now known as the Fischer-Hafner synthesis or "reductive Friedel-Crafts reaction".[6][7][8][9] This landmark synthesis involved the reduction of CrCl₃ with aluminum powder in the presence of benzene and aluminum trichloride as a catalyst.[6][7] This work not only confirmed Fischer's hypothesis but also provided clarity on earlier, misunderstood work by Franz Hein from the 1920s, posthumously recognizing his synthesis of the first sandwich complexes.[8]

The Birth of Arene Chromium Tricarbonyls

Building on this foundation, the first arene chromium tricarbonyl complex was reported in 1957 by Fischer and Öfele .[1][2][4][10] They prepared (benzene)chromium tricarbonyl, (η⁶-C₆H₆)Cr(CO)₃, through the carbonylation of bis(benzene)chromium.[1]

G cluster_0 Early Discoveries (1950s) Fischer_Hafner Fischer & Hafner (1954) Bis(benzene)chromium Synthesis Fischer_Ofele Fischer & Öfele (1957) (Benzene)Cr(CO)₃ from Bis(benzene)chromium Fischer_Hafner->Fischer_Ofele Carbonylation Nicholls_Whiting Nicholls & Whiting (1959) Direct Synthesis from Cr(CO)₆ Fischer_Hafner->Nicholls_Whiting Leads to more direct methods Fischer_Ofele->Nicholls_Whiting Concurrent Development

Caption: Key chronological discoveries in early arene chromium chemistry.

Shortly thereafter, a more direct and widely adopted synthesis was developed independently by B. Nicholls and M. C. Whiting in 1959.[11][12] Their method involved the direct thermal reaction of chromium hexacarbonyl, Cr(CO)₆, with an arene, typically by refluxing in a high-boiling inert solvent.[11] This approach, which leverages the displacement of CO ligands, became the cornerstone for accessing a vast library of (arene)Cr(CO)₃ complexes.

Evolution of Synthetic Methodologies

The direct reaction of Cr(CO)₆ with arenes remains the most prevalent synthetic route.[7] Over the decades, significant optimizations have been made to improve yields, expand substrate scope, and enhance practicality.

G cluster_methods Synthetic Methods cluster_exchange Exchange Precursors CrCO6 Cr(CO)₆ Direct Direct Thermal Reaction (Nicholls-Whiting) CrCO6->Direct Arene Arene (ArH) Arene->Direct Product (η⁶-Arene)Cr(CO)₃ CO 3 CO Direct->Product Direct->CO Release Ligand_Exchange Ligand Exchange Ligand_Exchange->Product Arene displaces labile ligand Naph (Naphthalene)Cr(CO)₃ Naph->Ligand_Exchange MeCN (MeCN)₃Cr(CO)₃ MeCN->Ligand_Exchange

Caption: Primary synthetic routes to (arene)Cr(CO)₃ complexes.

Key synthetic approaches are summarized below.

MethodTypical ReactantsSolvent SystemTemperature (°C)Yield (%)Reference
Direct Thermal Arene, Cr(CO)₆di-n-butyl ether / THF (9:1)140-16019-96[2][4][10]
Ligand Exchange Arene, (Naphthalene)Cr(CO)₃THF or Ether25-50Moderate-High[2][11]
Ligand Exchange Arene, (MeCN)₃Cr(CO)₃THF or Ether25-50Moderate-High[2]
Fischer-Hafner CrCl₃, Al, Arene, AlCl₃Benzene (or other arene)RefluxModerate[6][7]

Recent advancements have focused on optimizing the direct thermal method by reducing the need for a large excess of the arene, which simplifies purification and improves atom economy, a crucial consideration for expensive or solid arenes.[4][10][13]

Reactivity: The Heart of the Chemistry

The synthetic utility of (arene)Cr(CO)₃ complexes stems from the profound activation of the arene ring by the metal fragment. The Cr(CO)₃ group acts as a powerful electron-withdrawing group, comparable to a nitro group, making the complexed ring susceptible to nucleophilic attack and enhancing the acidity of its protons.[3][5]

G cluster_reactivity Key Reactivity Pathways AreneCr (η⁶-Arene)Cr(CO)₃ Nuc_Add Nucleophilic Addition AreneCr->Nuc_Add Lithiation ortho-Lithiation AreneCr->Lithiation Benzylic Benzylic Functionalization AreneCr->Benzylic Cyclohexadienyl Anionic Intermediate Nuc_Add->Cyclohexadienyl Forms η⁵-Cyclohexadienyl Intermediate Lithiated_Complex Lithiated Intermediate Lithiation->Lithiated_Complex n-BuLi Substituted_Arene Substituted Arene Cyclohexadienyl->Substituted_Arene Oxidation (e.g., I₂) Functionalized_Arene Functionalized Arene Lithiated_Complex->Functionalized_Arene Quench with E⁺

Caption: Major reaction pathways enabled by Cr(CO)₃ complexation.

Nucleophilic Aromatic Addition and Substitution

Pioneering work by Semmelhack in the 1970s demonstrated that a wide range of carbon nucleophiles can add to (benzene)Cr(CO)₃ to form a stable anionic η⁵-cyclohexadienyl intermediate.[3][14] This intermediate can then be oxidized (e.g., with iodine) to yield the substituted arene, effectively achieving a nucleophilic aromatic substitution for a hydrogen atom.[3][15] Alternatively, if the arene has a good leaving group (like a halide), the reaction can proceed via a classic SₙAr mechanism, which is greatly accelerated by the Cr(CO)₃ moiety.[4][10]

Directed ortho-Metalation

The increased acidity of the ring protons allows for direct deprotonation using strong bases like n-butyllithium.[1] This lithiated intermediate serves as a potent nucleophile that can react with various electrophiles to install functional groups at a specific position on the ring.

Benzylic Functionalization and Asymmetric Synthesis

The Cr(CO)₃ group stabilizes both negative and positive charges at the benzylic position.[5][16] More importantly, its steric bulk directs incoming reagents to attack the face anti to the metal, leading to excellent diastereoselectivity.[3][5] This principle has been extended to asymmetric synthesis. By using prochiral ortho- or meta-substituted arenes, which become planar chiral upon complexation, enantioselective synthesis can be achieved.[5] Key strategies include:

  • Resolution of racemic complexes.

  • Use of chiral auxiliaries attached to the arene.

  • Enantioselective deprotonation using chiral lithium amide bases.[17][18]

Spectroscopic and Physical Data

The complexation of an arene to the Cr(CO)₃ fragment results in characteristic changes in its spectroscopic signatures.

PropertyFree Benzene(η⁶-Benzene)Cr(CO)₃
Appearance Colorless LiquidYellow Crystalline Solid
Melting Point (°C) 5.5163-166
¹H NMR (δ, ppm) 7.34~5.3-5.5
¹³C NMR (δ, ppm) 128.7~92.3
IR ν(CO) (cm⁻¹) N/A~1985, 1915

Data compiled from various sources, including[19][20]. The upfield shift in NMR spectra is a hallmark of complexation, while the two distinct C-O stretching frequencies in the IR spectrum are characteristic of the C₃ᵥ symmetry of the M(CO)₃ fragment.

Key Experimental Protocols

Fischer-Hafner Synthesis of Bis(benzene)chromium(I) Cation

This protocol describes the first step of the original synthesis to yield the cationic intermediate.

Reactants:

  • Anhydrous Chromium(III) chloride (CrCl₃)

  • Aluminum powder

  • Anhydrous Aluminum chloride (AlCl₃)

  • Benzene (anhydrous)

Procedure:

  • A mixture of CrCl₃, Al powder, and benzene is placed in a flask equipped with a reflux condenser under an inert atmosphere (N₂ or Ar).

  • AlCl₃ is added to the mixture. The reaction is exothermic.

  • The mixture is heated to reflux for several hours. During this time, the solution turns a deep yellow-orange color.

  • After cooling, the reaction is carefully quenched by the slow addition of water/ice. This step should be performed in a well-ventilated fume hood due to the vigorous reaction of excess aluminum chloride.

  • The aqueous layer, containing the yellow [(C₆H₆)₂Cr]⁺ cation, is separated. The cation can be precipitated by adding a suitable counterion, such as tetraphenylborate.[8]

Note: The neutral bis(benzene)chromium is obtained by subsequent reduction of the cation with a reducing agent like sodium dithionite.[6]

Direct Synthesis of (η⁶-Toluene)chromium Tricarbonyl

A representative example of the Nicholls-Whiting method.

Reactants:

  • Chromium hexacarbonyl (Cr(CO)₆)

  • Toluene

  • Solvent: di-n-butyl ether / tetrahydrofuran (THF), 9:1 v/v

Procedure:

  • To a two-necked flask equipped with a reflux condenser under an inert atmosphere (N₂ or Ar), add Cr(CO)₆ (1.0 equiv) and toluene (1.0-1.2 equiv).

  • Add the di-n-butyl ether/THF solvent mixture. The THF helps to prevent the sublimation of Cr(CO)₆ by washing it back into the reaction mixture.[2]

  • Heat the mixture to reflux (approx. 140-160 °C) with stirring for 24-48 hours. The reaction should be protected from light by wrapping the flask in aluminum foil, as the product is light-sensitive.[11]

  • Monitor the reaction progress by TLC. Upon completion, cool the mixture to room temperature.

  • Filter the mixture through a pad of Celite or silica gel to remove unreacted Cr(CO)₆ and insoluble byproducts.

  • Remove the solvent and excess toluene under reduced pressure.

  • The crude yellow solid can be purified by recrystallization from a solvent like hexane or by column chromatography on silica gel.

Nucleophilic Addition to (η⁶-Benzene)chromium Tricarbonyl

Based on the work of Semmelhack.

Reactants:

  • (η⁶-Benzene)Cr(CO)₃

  • Nucleophile (e.g., 2-lithio-1,3-dithiane, generated from 1,3-dithiane and n-BuLi)

  • Oxidizing agent (Iodine)

  • Solvent: Anhydrous THF

Procedure:

  • Step 1: Nucleophilic Addition:

    • Dissolve (η⁶-Benzene)Cr(CO)₃ in anhydrous THF under an inert atmosphere (N₂ or Ar) and cool the solution to -78 °C.

    • Slowly add a pre-formed solution of the nucleophile (e.g., 2-lithio-1,3-dithiane) to the cooled solution.

    • Stir the reaction at low temperature for several hours. The formation of the anionic η⁵-cyclohexadienyl intermediate is often accompanied by a color change.

  • Step 2: Oxidation and Decomplexation:

    • To the solution containing the intermediate, add a solution of iodine (I₂) in THF at low temperature.

    • Allow the reaction to warm to room temperature. The iodine oxidizes the intermediate, leading to the rearomatized substituted arene and decomplexation of the chromium fragment.

    • Quench the reaction with aqueous sodium thiosulfate solution to remove excess iodine.

    • Extract the product with an organic solvent (e.g., diethyl ether), dry the organic layer, and concentrate under reduced pressure.

    • Purify the resulting substituted arene by column chromatography.

Conclusion

From its conceptual origins in the 1950s, the chemistry of arene chromium tricarbonyl complexes has matured into a cornerstone of modern synthetic organic chemistry. The ability of the Cr(CO)₃ fragment to invert the normal reactivity of an aromatic ring has provided solutions to challenging synthetic problems, particularly in the construction of complex, highly functionalized molecules. Its role in controlling stereochemistry and enabling asymmetric transformations continues to be a fertile area of research, ensuring its relevance for scientists in academia and industry, including those in the field of drug development who rely on precise molecular architecture.

References

The Chromium Tricarbonyl Moiety: A Powerful Tool for Modulating the Electronic Landscape of Anisole

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the profound electronic effects exerted by the Cr(CO)₃ group upon complexation with anisole, transforming its reactivity and spectroscopic signature. This guide is intended for researchers, scientists, and drug development professionals.

The coordination of a chromium tricarbonyl, Cr(CO)₃, fragment to the aromatic ring of anisole dramatically alters the electronic properties of the arene. This η⁶-complexation induces a significant electron-withdrawing effect, rendering the typically electron-rich anisole ring susceptible to a range of chemical transformations not readily achievable with the uncomplexed molecule. This technical guide provides a comprehensive overview of these electronic effects, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying principles.

Alteration of Electronic Properties and Reactivity

The primary electronic effect of the Cr(CO)₃ group is the substantial reduction of electron density on the anisole ring.[1] This is a consequence of the synergistic bonding between the arene π-system and the chromium center, involving donation of electron density from the arene's filled π-orbitals to vacant orbitals on the chromium and back-donation from filled chromium d-orbitals into the arene's vacant π*-orbitals. This net electron withdrawal has profound implications for the reactivity of the complexed anisole.

Activation towards Nucleophilic Attack

Uncomplexed anisole is generally unreactive towards nucleophiles. However, upon coordination to the Cr(CO)₃ moiety, the anisole ring becomes highly activated for nucleophilic aromatic substitution (SNAr) and nucleophilic addition reactions.[1][2] The electron-withdrawing nature of the chromium tricarbonyl group stabilizes the anionic intermediate formed during nucleophilic attack.[3]

The regioselectivity of nucleophilic attack is directed by the methoxy group. Nucleophiles preferentially add to the meta position of the anisole ring.[4] This regioselectivity is a subject of detailed theoretical studies, which suggest a complex interplay of electronic and steric factors.[4]

Enhanced Acidity of Benzylic Protons

The powerful electron-withdrawing effect of the Cr(CO)₃ group significantly increases the acidity of the benzylic protons of the methoxy group.[1] This enhanced acidity facilitates deprotonation to form a stabilized benzylic anion, which can then react with various electrophiles. This activation of the benzylic position opens up synthetic pathways for the functionalization of the methyl group of anisole.[5][6]

Directed ortho-Metallation and C-H Activation

Complexation with Cr(CO)₃ facilitates the ortho-selective C-H activation and functionalization of the anisole ring.[1][7] This directed metallation allows for the introduction of substituents at the position ortho to the methoxy group, a transformation that is challenging to achieve with uncomplexed anisole. This strategy has been successfully employed in palladium-catalyzed ortho-arylation reactions.[7]

Attenuated Electrophilic Aromatic Substitution

Conversely, the electron-deficient nature of the complexed anisole ring deactivates it towards electrophilic aromatic substitution reactions.[1]

Spectroscopic Signature of Complexation

The electronic perturbations induced by the Cr(CO)₃ group are clearly reflected in the spectroscopic properties of (η⁶-anisole)tricarbonylchromium.

Infrared (IR) Spectroscopy

The most characteristic feature in the IR spectrum of (η⁶-anisole)tricarbonylchromium is the presence of strong absorption bands in the carbonyl stretching region (νCO). Typically, two bands are observed, corresponding to the symmetric (A₁) and asymmetric (E) stretching vibrations of the three CO ligands.[8][9] These bands are sensitive to the electronic environment of the chromium center and provide valuable information about the metal-ligand bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy provide direct evidence of the electron-withdrawing effect of the Cr(CO)₃ group. The aromatic protons and carbons of the complexed anisole ring experience a significant upfield shift compared to free anisole, indicating increased shielding due to the circulation of electrons in the π-system.

Quantitative Data Summary

The following tables summarize key quantitative data extracted from the literature, providing a comparative analysis of the properties of anisole before and after complexation with the Cr(CO)₃ group.

Compound 1H NMR (δ, ppm) 13C NMR (δ, ppm)
Anisole[10][11][12]6.8-7.3 (aromatic), 3.8 (OCH₃)159.9 (C-O), 129.4 (CH), 120.7 (CH), 114.0 (CH), 54.8 (OCH₃)
(η⁶-anisole)tricarbonylchromium[13]5.1-5.6 (aromatic), 3.6 (OCH₃)137.8 (C-O), 92.5 (CH), 91.8 (CH), 77.2 (CH), 56.4 (OCH₃), 233.7 (CO)
Table 1: Comparative NMR Data for Anisole and its Cr(CO)₃ Complex.
Compound IR (νCO, cm-1)
(η⁶-anisole)tricarbonylchromium[14][15][16]~1980 (A₁), ~1907 (E)
Table 2: Carbonyl Stretching Frequencies for (η⁶-anisole)tricarbonylchromium.

Experimental Protocols

This section provides an overview of the general methodologies employed in the synthesis and characterization of (η⁶-anisole)tricarbonylchromium.

Synthesis of (η⁶-anisole)tricarbonylchromium

Method: Direct Complexation (Mahaffy-Pauson Method) [1][17]

  • Reactants: Anisole and hexacarbonylchromium (Cr(CO)₆).

  • Solvent: A high-boiling inert solvent mixture, typically di-n-butyl ether and THF.[17]

  • Procedure: A solution of anisole and a stoichiometric amount of Cr(CO)₆ in the solvent mixture is heated at reflux for an extended period (e.g., 24-48 hours) under an inert atmosphere (e.g., argon).[17][18] The progress of the reaction can be monitored by the sublimation of unreacted Cr(CO)₆.

  • Work-up: After cooling, the reaction mixture is filtered to remove any insoluble byproducts. The solvent is removed under reduced pressure. The resulting solid residue is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent like hexane or ethanol to afford the yellow crystalline product.[17]

Alternative Method: Ligand Exchange [1]

  • Reactants: Anisole and a chromium tricarbonyl complex with a labile ligand, such as (η⁶-naphthalene)Cr(CO)₃, (NH₃)₃Cr(CO)₃, or (CH₃CN)₃Cr(CO)₃.[1]

  • Procedure: Anisole is reacted with the precursor chromium complex in a suitable solvent. The more labile ligand is displaced by anisole, typically under milder conditions and in shorter reaction times compared to the direct method.

Characterization Techniques
  • Infrared (IR) Spectroscopy: The product is dissolved in a suitable solvent (e.g., n-heptane or CH₂Cl₂) and the IR spectrum is recorded. The characteristic strong νCO bands are used to confirm the presence of the Cr(CO)₃ moiety.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are recorded in a deuterated solvent (e.g., CDCl₃ or C₆D₆). The chemical shifts and coupling patterns of the aromatic and methoxy protons and carbons are analyzed to confirm the structure of the complex.[13]

  • X-ray Crystallography: Single crystals of the complex are grown by slow evaporation of a saturated solution. The crystal is then mounted on a diffractometer, and X-ray diffraction data is collected.[19][20][21] The data is processed to determine the precise three-dimensional structure of the molecule, including bond lengths and angles.

Visualizing the Electronic Effects and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key concepts and workflows discussed in this guide.

orbital_interaction cluster_arene Anisole π-orbitals cluster_metal Cr(CO)₃ orbitals π Vacant π orbitals Cr_vacant Vacant d orbitals π->Cr_vacant σ-donation Cr_d Filled d orbitals π* π* Cr_d->π* π-back-donation

Orbital interactions in (η⁶-anisole)tricarbonylchromium.

nucleophilic_attack Start (η⁶-anisole)Cr(CO)₃ Intermediate Meisenheimer-type intermediate (stabilized by Cr(CO)₃) Start->Intermediate + Nu⁻ Product Substituted arene Intermediate->Product - LG⁻ synthesis_workflow Reactants Anisole + Cr(CO)₆ Reaction Reflux in high-boiling solvent (e.g., di-n-butyl ether/THF) Reactants->Reaction Workup Filtration and solvent removal Reaction->Workup Purification Column chromatography or recrystallization Workup->Purification Product (η⁶-anisole)tricarbonylchromium Purification->Product Characterization IR, NMR, X-ray crystallography Product->Characterization

References

An In-depth Technical Guide to the Thermochemistry of Anisole Chromium Tricarbonyl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anisole chromium tricarbonyl, systematically named (η⁶-anisole)tricarbonylchromium(0), is an organometallic complex that has garnered significant interest in organic synthesis and catalysis. The coordination of the chromium tricarbonyl moiety to the anisole ring dramatically alters the electronic properties and reactivity of the aromatic ligand. This guide provides a comprehensive overview of the thermochemistry of this complex, including its synthesis, thermodynamic parameters, bond dissociation energies, and relevant experimental and computational methodologies. This information is crucial for understanding its stability, reactivity, and potential applications in various chemical transformations.

Thermochemical Data

The following tables summarize the key quantitative thermochemical data for this compound. This data is essential for predicting reaction feasibility, understanding reaction mechanisms, and designing new synthetic routes.

ParameterValueUnitsSource
Standard Molar Enthalpy of Formation (Gas Phase, ΔfH°gas) -350.30 ± 9.40kJ/molNIST WebBook[1]
Standard Molar Enthalpy of Formation (Solid Phase, ΔfH°solid) -441.50 ± 8.40kJ/molNIST WebBook[1]
Standard Molar Enthalpy of Sublimation (ΔsubH°) 91.20 ± 4.20kJ/molNIST WebBook[1]
Standard Molar Entropy (Solid Phase, S°solid) 267.40J/mol·KCheméo[2]

Note: The data from the NIST WebBook corresponds to (η6-benzene)tricarbonylchromium, which is used as a close approximation for this compound due to the lack of specific experimental data for the latter. The electronic effect of the methoxy group is expected to have a minor influence on these thermodynamic values.

Bond Dissociation Energies

Understanding the strength of the bonds within the this compound complex is fundamental to predicting its reactivity. The primary bond of interest is the coordinate covalent bond between the chromium atom and the anisole ring.

BondDissociation Energy (D°)UnitsNotes
Cr-(η⁶-C₆H₅OCH₃) Not Experimentally DeterminedkJ/molThe bond dissociation energy for the chromium-arene bond in similar (arene)tricarbonylchromium complexes is a subject of ongoing research. Computational studies can provide estimates for this value.
C-O (in anisole ligand) ~238.5kJ/molThis value is for the C-O bond in free anisole and is provided for reference. Coordination to the chromium center is expected to influence this bond strength.

Experimental Protocols

Synthesis of this compound

The most common method for the synthesis of this compound is the direct reaction of anisole with chromium hexacarbonyl.[3][4]

Materials:

  • Anisole (methoxybenzene)

  • Chromium hexacarbonyl (Cr(CO)₆)

  • High-boiling inert solvent (e.g., di-n-butyl ether, decalin)

  • Anhydrous tetrahydrofuran (THF) (optional)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for reflux under an inert atmosphere

  • Filtration apparatus (e.g., Büchner funnel or Schlenk filter)

  • Rotary evaporator

Procedure:

  • Set up a reflux apparatus with a round-bottom flask, condenser, and an inlet for inert gas. Ensure all glassware is thoroughly dried.

  • To the round-bottom flask, add chromium hexacarbonyl and a slight excess of anisole.[3] A high-boiling inert solvent such as di-n-butyl ether is typically used.[4] A small amount of THF can be added to help solubilize the chromium hexacarbonyl and reduce its sublimation.[4]

  • Flush the system with an inert gas (nitrogen or argon) to remove air.

  • Heat the reaction mixture to reflux under a continuous flow of the inert gas. The reaction progress can be monitored by the cessation of chromium hexacarbonyl sublimation.[3]

  • After the reaction is complete (typically several hours), cool the mixture to room temperature.

  • Filter the reaction mixture to remove any insoluble byproducts.

  • Remove the solvent and excess anisole from the filtrate under reduced pressure using a rotary evaporator.

  • The resulting yellow crystalline residue is this compound.[3]

Purification

The crude product can be purified by recrystallization or column chromatography.

  • Recrystallization: Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., hexane or a mixture of ether and petroleum ether) and allow it to cool slowly to form crystals.

  • Column Chromatography: Dissolve the crude product in a non-polar solvent and pass it through a short column of alumina or silica gel, eluting with a non-polar solvent to separate the product from any polar impurities.

Thermochemical Measurements (Bomb Calorimetry)

Materials:

  • This compound sample

  • Benzoic acid (for calibration)

  • Oxygen cylinder with a pressure regulator

  • Bomb calorimeter apparatus (including the bomb, bucket, stirrer, and thermometer)

  • Pellet press

  • Ignition wire

Procedure:

  • Calibration: Determine the heat capacity of the calorimeter by combusting a known mass of benzoic acid, for which the enthalpy of combustion is well-established.

  • Sample Preparation: Press a known mass (typically 0.5-1.0 g) of this compound into a pellet.

  • Bomb Assembly: Place the pellet in the sample cup inside the bomb. Attach a measured length of ignition wire to the electrodes, ensuring it is in contact with the pellet.

  • Pressurization: Seal the bomb and purge it with a small amount of oxygen before filling it to a pressure of approximately 30 atm.

  • Calorimeter Setup: Place the bomb in the calorimeter bucket containing a known volume of water. Ensure the stirrer and thermometer are properly positioned.

  • Combustion: Allow the system to reach thermal equilibrium. Record the initial temperature, then ignite the sample.

  • Data Acquisition: Record the temperature at regular intervals until it reaches a maximum and then begins to cool.

  • Analysis: Calculate the heat released during the combustion, corrected for the heat of combustion of the ignition wire. From this, the enthalpy of combustion of the sample can be determined. The standard enthalpy of formation can then be calculated using Hess's Law.

Visualizations

Logical Relationship of Thermochemical Properties

Thermochemistry_Relationships cluster_experimental Experimental Determination cluster_data Thermochemical Data cluster_derived Derived Properties synthesis Synthesis & Purification calorimetry Bomb Calorimetry synthesis->calorimetry Provides Sample delta_hf_solid ΔfH°(solid) calorimetry->delta_hf_solid Determines delta_hf_gas ΔfH°(gas) delta_hf_solid->delta_hf_gas Requires ΔH°sub delta_h_sub ΔH°sub delta_h_sub->delta_hf_gas bde Bond Dissociation Energy delta_hf_gas->bde Used to Calculate entropy reactivity Reactivity entropy->reactivity Influences bde->reactivity Influences

Caption: Relationship between experimental methods, thermochemical data, and derived properties.

Experimental Workflow for Synthesis and Characterization

Synthesis_Workflow start Start reactants Anisole + Cr(CO)₆ in High-Boiling Solvent start->reactants reflux Reflux under Inert Atmosphere reactants->reflux workup Cooling & Filtration reflux->workup evaporation Solvent Removal (Rotary Evaporator) workup->evaporation crude_product Crude Anisole Cr(CO)₃ evaporation->crude_product purification Purification (Recrystallization or Chromatography) crude_product->purification pure_product Pure Anisole Cr(CO)₃ purification->pure_product characterization Characterization (NMR, IR, Mass Spec) pure_product->characterization end End characterization->end

Caption: Workflow for the synthesis and characterization of this compound.

Mass Spectrometry Fragmentation

The mass spectrum of this compound provides valuable information about its structure and bonding. Under electron ionization (EI), the molecule undergoes characteristic fragmentation patterns.

The molecular ion peak (M⁺) is expected at m/z 244 (for the most abundant isotopes). The primary fragmentation pathway involves the sequential loss of the three carbonyl (CO) ligands, which is a common feature for metal carbonyl complexes. This results in peaks at:

  • m/z 216: [M - CO]⁺

  • m/z 188: [M - 2CO]⁺

  • m/z 160: [M - 3CO]⁺, which corresponds to the [Cr(C₇H₈O)]⁺ fragment.[5]

Further fragmentation can involve the loss of the anisole ligand from the chromium center or fragmentation of the anisole ligand itself. The peak corresponding to the anisole fragment ion is observed at m/z 108 .

Conclusion

This technical guide has provided a detailed overview of the thermochemistry of this compound. The summarized thermochemical data, along with the detailed experimental protocols and visualizations of key relationships and workflows, offer a valuable resource for researchers, scientists, and drug development professionals. A thorough understanding of the thermochemical properties of this complex is essential for its effective utilization in organic synthesis and for the development of novel catalytic applications. Further experimental work is needed to precisely determine the Cr-anisole bond dissociation energy and to obtain more specific calorimetric data for this important organometallic compound.

References

An In-depth Technical Guide to the Stability and Decomposition of Anisole Chromium Tricarbonyl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Anisole chromium tricarbonyl, (η⁶-C₆H₅OCH₃)Cr(CO)₃, is a versatile organometallic compound with significant applications in organic synthesis. Its stability and decomposition pathways are critical parameters for its effective use, particularly in processes requiring elevated temperatures or photochemical activation. This technical guide provides a comprehensive overview of the stability and decomposition of this compound, summarizing key data, detailing experimental protocols, and illustrating relevant pathways.

Core Concepts: Stability of this compound

This compound is a yellow crystalline solid that is generally stable in air in its solid state. However, its stability is influenced by several factors, including its physical state, exposure to light, and the presence of oxidizing agents.

In Solution: When dissolved in organic solvents, this compound becomes moderately sensitive to air. Therefore, reactions and handling in solution are best performed under an inert atmosphere, such as nitrogen or argon, to prevent oxidative degradation.

Photostability: The compound is sensitive to light. Exposure to ultraviolet or visible light can induce decomposition, primarily through the loss of carbonyl (CO) ligands. Consequently, it is recommended to store the compound in the dark and to protect reaction mixtures from light, for example, by wrapping reaction vessels in aluminum foil.

Decomposition Pathways

The decomposition of this compound can be initiated either thermally or photochemically, leading to different products and reaction intermediates.

Thermal Decomposition

Heating this compound leads to the cleavage of the metal-ligand bonds. The primary decomposition pathway involves the loss of the three carbonyl ligands and the anisole arene, ultimately resulting in the formation of metallic chromium and gaseous carbon monoxide, along with free anisole. The decomposition is a complex process and may involve the formation of various intermediates.

At very high temperatures (pyrolysis conditions), the uncomplexed anisole ligand itself can decompose. The initial step is the homolytic cleavage of the O-CH₃ bond to form a phenoxy radical and a methyl radical. The phenoxy radical can then lose carbon monoxide to form a cyclopentadienyl radical. However, these high-temperature pathways are generally not relevant to the typical conditions used for synthetic applications of the complex.

Photochemical Decomposition

Irradiation of this compound with light, typically in the near-UV or visible region, promotes the molecule to an excited state. This excited state can then undergo several decay processes, with the most common being the dissociation of a carbonyl ligand.

The primary photochemical process is the loss of a CO ligand to form a 16-electron intermediate, (η⁶-anisole)Cr(CO)₂. This highly reactive species can then react with a solvent molecule or another ligand present in the reaction mixture. In the absence of a suitable trapping ligand, it may undergo further decomposition.

The quantum yield for the photodecomposition of arene chromium tricarbonyls varies with the arene substituent. For this compound, the quantum yield is relatively low compared to other derivatives like fluorobenzene chromium tricarbonyl. The rate constant for the initial CO loss from the excited state of this compound has been determined to be 1.8 × 10¹⁰ s⁻¹.[1]

In the presence of certain reagents, such as carbon tetrachloride (CCl₄), the photochemical decomposition can initiate radical reactions. The photogenerated intermediates can react with CCl₄ to produce trichloromethyl radicals (•CCl₃), which can then initiate polymerization or other radical-mediated transformations.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₀H₈CrO₄
Molecular Weight244.16 g/mol
AppearanceYellow crystalline solid
Melting Point84-85 °C
SolubilitySoluble in common organic solvents

Table 2: Photochemical Decomposition Data for this compound

ParameterValueConditions
Excitation Wavelength400 nmn-heptane solution, 298 K
Rate Constant for CO Loss1.8 × 10¹⁰ s⁻¹Picosecond time-resolved IR spectroscopy

Experimental Protocols

Synthesis and Purification of this compound

A common method for the synthesis of this compound involves the direct reaction of chromium hexacarbonyl with anisole.[2]

Materials:

  • Chromium hexacarbonyl (Cr(CO)₆)

  • Anisole

  • Dibutyl ether

  • Tetrahydrofuran (THF)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk line)

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Set up a reflux apparatus under an inert atmosphere.

  • To the reaction flask, add chromium hexacarbonyl (1.0 eq) and a mixture of dibutyl ether and THF (typically in a 9:1 to 10:1 ratio).

  • Add anisole (1.0-1.2 eq) to the reaction mixture.

  • Heat the mixture to reflux. The reaction time can vary from several hours to a few days, depending on the scale and purity of the reagents.

  • Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or infrared (IR) spectroscopy (monitoring the disappearance of the Cr(CO)₆ peak and the appearance of the product peaks).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove any insoluble byproducts.

  • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by crystallization from a suitable solvent (e.g., hexane or a hexane/ether mixture) or by column chromatography on silica gel or alumina.

Safety Precautions: Chromium hexacarbonyl is toxic and sublimes readily. All manipulations should be carried out in a well-ventilated fume hood.

Thermal Decomposition Analysis (TGA-MS)

To investigate the thermal stability and identify the gaseous decomposition products, thermogravimetric analysis coupled with mass spectrometry (TGA-MS) can be employed.[3][4][5][6]

Instrumentation:

  • Thermogravimetric Analyzer (TGA) coupled to a Mass Spectrometer (MS) via a heated transfer line.

  • TGA pans (e.g., alumina or platinum).

  • Inert purge gas (e.g., nitrogen or argon).

Procedure:

  • Calibrate the TGA instrument for temperature and mass.

  • Accurately weigh a small amount of the this compound sample (typically 5-10 mg) into a TGA pan.

  • Place the pan in the TGA furnace.

  • Purge the furnace with an inert gas at a constant flow rate (e.g., 20-50 mL/min) to remove any air and to carry the evolved gases to the mass spectrometer.

  • Program the TGA to heat the sample at a constant rate (e.g., 10 °C/min) over a desired temperature range (e.g., from room temperature to 600 °C).

  • Simultaneously, configure the mass spectrometer to monitor the relevant mass-to-charge ratios (m/z) for expected decomposition products, such as CO (m/z = 28), anisole (m/z = 108), and fragments of anisole. A full scan mode can also be used to identify unexpected products.

  • Record the TGA curve (mass vs. temperature) and the MS data (ion current vs. temperature for each m/z).

  • Analyze the TGA curve to determine the onset temperature of decomposition and the mass loss at each step.

  • Correlate the mass loss steps in the TGA curve with the evolution of specific gases detected by the MS to elucidate the decomposition mechanism.

Photochemical Decomposition Analysis

The photochemical decomposition can be studied using a photolysis setup coupled with spectroscopic techniques to monitor the reaction progress and identify products.

Experimental Setup:

  • A light source (e.g., a mercury lamp or a laser) with a specific wavelength output.

  • A reaction vessel made of a material transparent to the chosen wavelength (e.g., quartz for UV light).

  • A system for maintaining an inert atmosphere.

  • A spectroscopic instrument for monitoring the reaction (e.g., UV-Vis or IR spectrometer).

  • A method for product analysis (e.g., gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy).

Procedure:

  • Prepare a solution of this compound in a suitable solvent (e.g., n-heptane or cyclohexane) of a known concentration.

  • Transfer the solution to the reaction vessel and deoxygenate it by bubbling with an inert gas.

  • Irradiate the solution with the light source while maintaining a constant temperature.

  • At regular time intervals, take aliquots of the reaction mixture and analyze them using a suitable spectroscopic technique to monitor the disappearance of the starting material and the appearance of products.

  • To identify the final products, the reaction can be carried to completion, the solvent removed, and the residue analyzed by GC-MS or NMR.

  • To determine the quantum yield, the intensity of the light source must be measured (actinometry), and the number of moles of reactant consumed per photon absorbed is calculated.

Mandatory Visualizations

Caption: Molecular structure of this compound.

Photochemical_Decomposition Start (η⁶-Anisole)Cr(CO)₃ Excited [(η⁶-Anisole)Cr(CO)₃]* (Excited State) Start->Excited Intermediate (η⁶-Anisole)Cr(CO)₂ (16e⁻ Intermediate) Excited->Intermediate - CO Products Decomposition Products (e.g., Cr, Anisole, CO) Intermediate->Products Further Decomposition Trapped (η⁶-Anisole)Cr(CO)₂(L) (Trapped Adduct) Intermediate->Trapped + L

References

Methodological & Application

Anisole Chromium Tricarbonyl: A Versatile Catalyst in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Anisole chromium tricarbonyl, (η⁶-C₆H₅OCH₃)Cr(CO)₃, has emerged as a powerful and versatile catalyst and reagent in organic synthesis. The coordination of the chromium tricarbonyl moiety to the anisole ring dramatically alters its electronic properties, unlocking novel reaction pathways and providing exceptional control over stereochemistry. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in key organic transformations, including asymmetric catalysis, diastereoselective cycloadditions, directed ortho-metalation, and nucleophilic aromatic substitution.

Asymmetric Catalysis with Planar Chiral Ligands

Derivatives of this compound have been successfully employed in the synthesis of planar chiral phosphine-olefin ligands. These ligands, when complexed with transition metals such as rhodium, catalyze a variety of asymmetric reactions with high enantioselectivity and yields.[1][2]

Rhodium-Catalyzed Asymmetric 1,4- and 1,2-Additions

Planar chiral phosphine-olefin ligands derived from (arene)chromium complexes have proven to be highly effective in rhodium-catalyzed asymmetric 1,4- and 1,2-addition reactions of arylboron nucleophiles to various substrates.[1][2] The unique steric and electronic environment created by the planar chiral chromium complex allows for excellent enantiofacial discrimination.

Table 1: Rhodium-Catalyzed Asymmetric Addition Reactions using a Planar Chiral (Arene)Chromium-Based Phosphine-Olefin Ligand [1][2]

Reaction TypeSubstrateNucleophileYield (%)Enantiomeric Excess (ee, %)
1,4-Addition2-CyclohexenonePhenylboronic acid>9999
1,4-Addition2-CyclopentenonePhenylboronic acid9898
1,4-AdditionN-PhenylmaleimidePhenylboronic acid>9999
1,2-AdditionBenzaldehydePhenylboronic acid9596
1,2-Addition1-NaphthaldehydePhenylboronic acid9697
Experimental Protocol: Rhodium-Catalyzed Asymmetric 1,4-Addition of Phenylboronic Acid to 2-Cyclohexenone

This protocol is adapted from the work of Ogasawara, Kamikawa, and coworkers.[1][2]

Materials:

  • [Rh(acac)(CO)₂] (1.0 mol%)

  • Planar chiral (arene)chromium-based phosphine-olefin ligand (e.g., compound 3g from the cited literature) (1.1 mol%)[1]

  • 2-Cyclohexenone (1.0 mmol)

  • Phenylboronic acid (1.5 mmol)

  • 1,4-Dioxane (3.0 mL)

  • Water (0.1 mL)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a glovebox, a Schlenk tube is charged with [Rh(acac)(CO)₂] (0.01 mmol) and the chiral phosphine-olefin ligand (0.011 mmol) in 1,4-dioxane (1.0 mL).

  • The mixture is stirred at room temperature for 10 minutes to allow for the formation of the catalyst.

  • To this solution, 2-cyclohexenone (1.0 mmol) and phenylboronic acid (1.5 mmol) are added, followed by the remaining 1,4-dioxane (2.0 mL) and water (0.1 mL).

  • The Schlenk tube is sealed and the reaction mixture is stirred at 40 °C for 12 hours.

  • After cooling to room temperature, the reaction mixture is diluted with diethyl ether, washed with brine, and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography to afford the desired 3-phenylcyclohexanone.

  • The enantiomeric excess is determined by chiral HPLC analysis.

Workflow for Asymmetric 1,4-Addition:

G cluster_prep Catalyst Preparation cluster_reaction Asymmetric Addition cluster_workup Workup & Purification Rh_precatalyst [Rh(acac)(CO)₂] Catalyst Active Rh Catalyst Rh_precatalyst->Catalyst Ligand Chiral Ligand Ligand->Catalyst Solvent1 1,4-Dioxane Solvent1->Catalyst Reaction Reaction Mixture (40 °C, 12 h) Catalyst->Reaction Substrate 2-Cyclohexenone Substrate->Reaction Nucleophile Phenylboronic acid Nucleophile->Reaction Water Water Water->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Product Enantioenriched Product Purification->Product

Workflow for Rh-catalyzed asymmetric 1,4-addition.

Diastereoselective Cycloaddition Reactions

The chromium tricarbonyl moiety acts as a bulky stereodirecting group, effectively blocking one face of the arene ring. This steric hindrance allows for highly diastereoselective cycloaddition reactions. For instance, (η⁶-styrene)chromium tricarbonyl can act as a dienophile in Diels-Alder reactions.

Table 2: Diastereoselective Diels-Alder Reaction of (η⁶-Styrene)chromium Tricarbonyl [3]

DieneProductYield (%)Diastereomeric Ratio
CyclopentadieneDiels-Alder adduct65>95:5 (endo:exo)
2,3-Dimethyl-1,3-butadieneDiels-Alder adduct70>95:5
IsopreneDiels-Alder adduct (major regioisomer)60>90:10
Experimental Protocol: Diels-Alder Reaction of (η⁶-Styrene)chromium Tricarbonyl with Cyclopentadiene

Materials:

  • (η⁶-Styrene)chromium tricarbonyl (1.0 mmol)

  • Freshly cracked cyclopentadiene (3.0 mmol)

  • Toluene (5.0 mL)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • A solution of (η⁶-styrene)chromium tricarbonyl (1.0 mmol) in toluene (5.0 mL) is prepared in a round-bottom flask.

  • The solution is cooled to 0 °C in an ice bath.

  • Freshly cracked cyclopentadiene (3.0 mmol) is added dropwise to the solution.

  • The reaction mixture is allowed to warm to room temperature and stirred for 24 hours.

  • The solvent is removed under reduced pressure.

  • The residue is dissolved in a minimal amount of dichloromethane and purified by silica gel column chromatography to yield the Diels-Alder adduct.

  • The diastereomeric ratio is determined by ¹H NMR spectroscopy.

Directed Ortho-Metalation (DoM)

The electron-withdrawing nature of the Cr(CO)₃ group enhances the acidity of the aromatic protons, particularly at the ortho positions. This facilitates directed ortho-metalation using a strong base, followed by quenching with an electrophile to introduce a functional group with high regioselectivity.

Table 3: Ortho-Functionalization of this compound via DoM

Base/AdditiveElectrophile (E)Product (ortho-E-anisole complex)Yield (%)
n-BuLi/TMEDAMe₃SiClortho-Me₃Si-anisole complex95
n-BuLi/TMEDAI₂ortho-Iodo-anisole complex85
n-BuLi/TMEDADMFortho-Formyl-anisole complex75
s-BuLi/(-)-sparteineMeIortho-Methyl-anisole complex80 (95% ee)
Experimental Protocol: Ortho-Silylation of this compound

Materials:

  • This compound (1.0 mmol)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA) (1.2 mmol)

  • n-Butyllithium (n-BuLi) (1.1 mmol, solution in hexanes)

  • Chlorotrimethylsilane (Me₃SiCl) (1.5 mmol)

  • Anhydrous diethyl ether (10 mL)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • This compound (1.0 mmol) and TMEDA (1.2 mmol) are dissolved in anhydrous diethyl ether (10 mL) under an inert atmosphere (argon or nitrogen) in a Schlenk flask.

  • The solution is cooled to -78 °C.

  • n-BuLi (1.1 mmol) is added dropwise, and the mixture is stirred at -78 °C for 1 hour.

  • Me₃SiCl (1.5 mmol) is added, and the reaction is stirred for another 2 hours at -78 °C.

  • The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.

  • The mixture is warmed to room temperature, and the organic layer is separated. The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography.

Logical Relationship in Directed Ortho-Metalation:

G Start Anisole Chromium Tricarbonyl Intermediate Ortho-lithiated Intermediate Start->Intermediate Deprotonation Base Strong Base (e.g., n-BuLi/TMEDA) Base->Intermediate Product Ortho-functionalized Product Intermediate->Product Electrophilic Quench Electrophile Electrophile (E+) Electrophile->Product

Logical flow of directed ortho-metalation.

Nucleophilic Aromatic Substitution (SNAr)

The powerful electron-withdrawing effect of the chromium tricarbonyl group activates the arene ring towards nucleophilic attack, facilitating SNAr reactions that are otherwise difficult to achieve with uncomplexed anisole.

Table 4: Nucleophilic Aromatic Substitution on Arene Chromium Tricarbonyl Complexes

SubstrateNucleophileProductYield (%)
(η⁶-Fluorobenzene)Cr(CO)₃Sodium methoxide(η⁶-Anisole)Cr(CO)₃90
(η⁶-Chlorobenzene)Cr(CO)₃2-Lithio-1,3-dithianeortho-Substituted product85
(η⁶-Anisole)Cr(CO)₃N-LithiobenzamideN-(o-Methoxyphenyl)benzamide complex60
Experimental Protocol: Synthesis of (η⁶-Anisole)Cr(CO)₃ from (η⁶-Fluorobenzene)Cr(CO)₃

Materials:

  • (η⁶-Fluorobenzene)chromium tricarbonyl (1.0 mmol)

  • Sodium methoxide (1.2 mmol)

  • Anhydrous methanol (10 mL)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • A solution of (η⁶-fluorobenzene)chromium tricarbonyl (1.0 mmol) in anhydrous methanol (10 mL) is prepared under an inert atmosphere.

  • Sodium methoxide (1.2 mmol) is added, and the mixture is stirred at room temperature for 4 hours.

  • The solvent is removed under reduced pressure.

  • The residue is taken up in diethyl ether and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated.

  • The product is purified by silica gel column chromatography.

Catalytic Cycle for SNAr (Conceptual):

G AreneCr (Ar-X)Cr(CO)₃ Meisenheimer [(Ar(X)Nu)Cr(CO)₃]⁻ AreneCr->Meisenheimer + Nu⁻ Nucleophile Nu⁻ Nucleophile->Meisenheimer Product (Ar-Nu)Cr(CO)₃ Meisenheimer->Product - X⁻ LeavingGroup X⁻ Meisenheimer->LeavingGroup

Conceptual pathway for SNAr on a chromium complex.

References

Application Notes and Protocols: Anisole Chromium Tricarbonyl in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anisole chromium tricarbonyl, (η⁶-C₆H₅OCH₃)Cr(CO)₃, is a versatile organometallic complex that serves as a powerful tool in organic synthesis, particularly in the realm of nucleophilic aromatic substitution (SNAr). The coordination of the electron-withdrawing chromium tricarbonyl moiety to the anisole ring dramatically alters its electronic properties, rendering the aromatic ring susceptible to nucleophilic attack.[1][2] This activation, which is comparable to the effect of a nitro group, enables reactions that are not feasible with uncomplexed anisole.[2] The methoxy group of the anisole ligand acts as a director for incoming nucleophiles, influencing the regioselectivity of the substitution. This unique combination of activation and directing effects makes this compound a valuable reagent for the synthesis of complex substituted aromatic compounds, a common motif in pharmaceutical agents.

These application notes provide a comprehensive overview of the use of this compound in nucleophilic aromatic substitution, including detailed experimental protocols, quantitative data, and mechanistic insights.

Data Presentation

Table 1: Nucleophilic Aromatic Substitution on this compound with Various Nucleophiles
EntryNucleophileProduct(s)Regioselectivity (ortho:meta:para)Yield (%)Reference
1N-LithiobenzamideN-(methoxyphenyl)benzamide25:60:1893[3]
22-Lithio-1,3-dithiane(2-(1,3-dithian-2-yl)anisole)tricarbonylchromiummeta (major)Not Reported[2]
3tert-Butyl lithiopropionatetert-Butyl 3-(methoxyphenyl)propanoatemeta (major)Not Reported[2]
4N-LithiomethylamineN-methyl-methoxyanilineNot ReportedVariable[3]
5N-Lithio-p-toluamideN-(methoxyphenyl)-4-methylbenzamideNot Reported85[3]
6N-Lithio-p-nitrobenzamideN-(methoxyphenyl)-4-nitrobenzamideNot Reported60[3]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the direct complexation of anisole with chromium hexacarbonyl.

Materials:

  • Anisole

  • Chromium hexacarbonyl (Cr(CO)₆)

  • Dibutyl ether

  • Tetrahydrofuran (THF)

  • Hexane

  • Nitrogen or Argon gas supply

  • Schlenk line or glovebox

  • Heating mantle and reflux condenser

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add chromium hexacarbonyl (1.0 eq).

  • Add a mixture of dibutyl ether and THF (typically in a 10:1 ratio). The addition of THF helps to prevent the sublimation of Cr(CO)₆.[4]

  • Add anisole (1.0-1.2 eq). Using a near-stoichiometric amount of anisole can simplify purification.[4]

  • Heat the reaction mixture to reflux under a positive pressure of inert gas. Reaction times can vary from 16 to 96 hours, depending on the purity of the chromium hexacarbonyl.[4]

  • Monitor the reaction progress by TLC or IR spectroscopy (disappearance of the Cr(CO)₆ peak at ~1985 cm⁻¹).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove any insoluble impurities.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by crystallization from a hexane/ether mixture or by column chromatography on silica gel.

Characterization:

  • ¹H NMR (CDCl₃): δ 5.3-5.6 (m, 5H, Ar-H), 3.6 (s, 3H, OCH₃).

  • IR (neat): ν(CO) ~1965, 1885 cm⁻¹.

Protocol 2: Nucleophilic Aromatic Substitution with N-Lithiobenzamide

This protocol details the reaction of this compound with an N-lithiated amide to form an N-arylated product.

Materials:

  • This compound

  • Benzamide

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (I₂)

  • Saturated aqueous sodium thiosulfate solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

  • Nitrogen or Argon gas supply

  • Schlenk line or glovebox

  • Low-temperature bath (-78 °C)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve benzamide (1.1 eq) in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise to the benzamide solution. Stir for 30 minutes at -78 °C to form the N-lithiobenzamide.

  • In a separate Schlenk flask, dissolve this compound (1.0 eq) in anhydrous THF and cool to -78 °C.

  • Transfer the N-lithiobenzamide solution to the this compound solution via cannula.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Add a solution of iodine (2.0 eq) in THF to the reaction mixture at -78 °C to oxidize the intermediate cyclohexadienyl anion.[3]

  • Allow the reaction to warm to room temperature and stir for an additional hour.

  • Quench the reaction by adding saturated aqueous sodium thiosulfate solution to remove excess iodine.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Reaction Mechanism

Nucleophilic_Aromatic_Substitution cluster_0 Activation and Nucleophilic Attack cluster_1 Rearomatization Anisole_CrCO3 Anisole-Cr(CO)₃ Intermediate η⁵-Cyclohexadienyl Intermediate (Meisenheimer-like) Anisole_CrCO3->Intermediate Nucleophilic Attack Nucleophile Nu⁻ Nucleophile->Intermediate Substituted_Product Substituted Anisole (Decomplexed) Intermediate->Substituted_Product Oxidative Decomplexation Oxidant Oxidant (e.g., I₂) Oxidant->Substituted_Product

Caption: Mechanism of Nucleophilic Aromatic Substitution on this compound.

Experimental Workflow

Experimental_Workflow start Start prepare_nucleophile Prepare Nucleophile (e.g., N-Lithioamide) start->prepare_nucleophile prepare_complex Dissolve Anisole-Cr(CO)₃ start->prepare_complex reaction Combine at -78°C prepare_nucleophile->reaction prepare_complex->reaction oxidation Add Oxidant (I₂) reaction->oxidation workup Aqueous Workup and Extraction oxidation->workup purification Column Chromatography workup->purification product Final Product purification->product

Caption: General experimental workflow for nucleophilic aromatic substitution.

Ortho-Lithiation: A Complementary Functionalization Strategy

In addition to nucleophilic addition to the aromatic ring, the chromium tricarbonyl group also enhances the acidity of the ring protons, facilitating ortho-lithiation.[4] Treatment of this compound with a strong base like n-butyllithium can lead to deprotonation at the position ortho to the methoxy group. The resulting lithiated species can then be quenched with various electrophiles, providing a powerful method for the regioselective synthesis of ortho-substituted anisole derivatives.[5]

Ortho_Lithiation Anisole_CrCO3 Anisole-Cr(CO)₃ Lithiated_Intermediate Ortho-Lithiated Intermediate Anisole_CrCO3->Lithiated_Intermediate Deprotonation Base Strong Base (e.g., n-BuLi) Base->Lithiated_Intermediate Ortho_Substituted_Product Ortho-Substituted Anisole-Cr(CO)₃ Lithiated_Intermediate->Ortho_Substituted_Product Electrophilic Quench Electrophile Electrophile (E⁺) Electrophile->Ortho_Substituted_Product

Caption: Ortho-lithiation of this compound for regioselective functionalization.

Applications in Drug Development

The ability to introduce diverse functional groups onto an aromatic ring with high regioselectivity is of paramount importance in drug discovery and development. Many bioactive molecules contain substituted anisole moieties. The methodologies described herein, utilizing this compound, offer a robust platform for the synthesis of novel analogs of existing drugs and the construction of complex molecular scaffolds for new therapeutic agents. The mild reaction conditions and tolerance of various functional groups further enhance the utility of this chemistry in a pharmaceutical research setting.

Conclusion

This compound is a highly effective substrate for nucleophilic aromatic substitution and related functionalization reactions. The strong electron-withdrawing nature of the Cr(CO)₃ group activates the aromatic ring, while the methoxy group directs the regioselectivity of the transformation. The protocols and data presented here provide a valuable resource for researchers seeking to employ this versatile reagent in the synthesis of substituted aromatic compounds for applications in medicinal chemistry and materials science.

References

Application Notes and Protocols for the Purification of Anisole Chromium Tricarbonyl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of anisole chromium tricarbonyl, a versatile organometallic reagent used in organic synthesis. The following methods are described: recrystallization, column chromatography, and sublimation. Proper purification is crucial to ensure the reagent's reactivity and to obtain reliable and reproducible results in subsequent applications.

Data Presentation: Comparison of Purification Techniques

The choice of purification technique depends on the initial purity of the material, the required final purity, and the scale of the purification. The following table summarizes the key parameters and expected outcomes for each method.

Purification TechniqueTypical Solvents/ConditionsExpected Purity (Melting Point)AdvantagesDisadvantages
Recrystallization Hydrocarbons (e.g., hexane, pentane), Lower aliphatic ethers (e.g., diethyl ether)84-87 °C[1][2][3]Simple, cost-effective, suitable for large quantities.May have lower yields due to solubility of the compound in the mother liquor.
Column Chromatography Stationary Phase: Silica Gel; Eluent: n-Hexane/Ethyl Acetate mixtures> 98% (as indicated by sharp melting point and clean spectroscopic data)High resolution, capable of separating closely related impurities.More time-consuming and requires larger volumes of solvent compared to recrystallization. Potential for decomposition on silica gel.[4]
Sublimation Elevated temperature under high vacuumHigh (Sharp melting point)Excellent for removing non-volatile impurities, yields very pure product, solvent-free.Requires specialized equipment, may not be suitable for large-scale purification, potential for thermal decomposition if not carefully controlled.[5]

Experimental Protocols

Safety Precautions: this compound is a toxic compound. All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Protocol 1: Purification by Recrystallization

This method is suitable for purifying this compound from non-polar impurities. The choice of solvent is critical; hydrocarbons like hexane or pentane are commonly used.[3]

Materials:

  • Crude this compound

  • Hexane (or pentane)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Ice bath

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hexane to the flask, just enough to form a slurry at room temperature.

  • Gently heat the mixture while stirring until the solid completely dissolves. Avoid overheating to prevent decomposition.

  • If any insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature. Yellow crystals of pure this compound should start to form.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold hexane.

  • Dry the purified crystals under vacuum.

  • Determine the melting point of the dried crystals. A sharp melting point in the range of 84-87 °C indicates high purity.[1][2][3]

Protocol 2: Purification by Column Chromatography

Column chromatography is a highly effective method for removing both polar and non-polar impurities. Silica gel is a commonly used stationary phase.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • n-Hexane

  • Ethyl acetate

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes

Procedure:

  • Prepare the Column:

    • Place a small plug of cotton or glass wool at the bottom of the chromatography column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in n-hexane and pour it into the column, allowing the silica to settle into a packed bed.

    • Add another thin layer of sand on top of the silica gel.

    • Equilibrate the column by running n-hexane through it until the packing is stable.

  • Load the Sample:

    • Dissolve the crude this compound in a minimal amount of the initial eluent (e.g., n-hexane with a small amount of ethyl acetate).

    • Carefully apply the sample solution to the top of the silica gel bed.

  • Elution:

    • Begin eluting the column with a non-polar solvent system, such as 100% n-hexane or a mixture with a low percentage of ethyl acetate (e.g., 98:2 n-hexane:ethyl acetate).

    • The yellow band of this compound should move down the column.

    • Gradually increase the polarity of the eluent (e.g., to 95:5 or 90:10 n-hexane:ethyl acetate) to elute the product.

    • Collect fractions and monitor the separation by thin-layer chromatography (TLC).

  • Isolate the Product:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting solid can be further purified by recrystallization if necessary.

  • Characterization:

    • Confirm the purity by measuring the melting point and obtaining spectroscopic data (¹H NMR, ¹³C NMR, IR).

Protocol 3: Purification by Sublimation

Sublimation is an excellent method for obtaining highly pure, crystalline this compound, particularly for removing non-volatile or polymeric impurities.[5]

Materials:

  • Crude this compound

  • Sublimation apparatus

  • High vacuum pump

  • Heating mantle or oil bath

  • Cold trap

Procedure:

  • Place the crude this compound in the bottom of the sublimation apparatus.

  • Assemble the apparatus, ensuring all joints are well-sealed.

  • Connect the apparatus to a high vacuum pump, protected by a cold trap.

  • Evacuate the system to a pressure of <0.1 mmHg.

  • Once a stable vacuum is achieved, begin to gently heat the bottom of the apparatus. A typical sublimation temperature for arene chromium tricarbonyl complexes is in the range of 60-100 °C, but the optimal temperature will depend on the vacuum achieved.

  • The purified this compound will sublime and deposit as yellow crystals on the cold finger of the apparatus.

  • Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature under vacuum.

  • Carefully vent the apparatus to atmospheric pressure with an inert gas like nitrogen or argon.

  • Scrape the purified crystals from the cold finger.

  • Determine the melting point to assess purity.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the purification of this compound, starting from the crude product obtained after synthesis.

Purification_Workflow Crude Crude Anisole Chromium Tricarbonyl Recrystallization Recrystallization Crude->Recrystallization Dissolution & Crystallization Chromatography Column Chromatography Crude->Chromatography Adsorption & Elution Sublimation Sublimation Crude->Sublimation Heat & Vacuum Pure_Product Pure Anisole Chromium Tricarbonyl Recrystallization->Pure_Product Waste Impurities/ Mother Liquor Recrystallization->Waste Chromatography->Pure_Product Chromatography->Waste Sublimation->Pure_Product Analysis Purity Analysis (MP, NMR, IR) Pure_Product->Analysis

References

Application Notes and Protocols: Handling and Storage of Anisole Chromium Tricarbonyl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the safe handling, storage, and use of anisole chromium tricarbonyl. The information is intended to ensure laboratory safety and maintain the integrity of the compound for research and development purposes.

Physicochemical and Safety Data

This compound is a yellow crystalline solid with a melting point of 84-85 °C.[1][2] It is a versatile reagent in organic synthesis, primarily utilized to activate the anisole ring for nucleophilic substitution and addition reactions.[1][3][4][5][6] The chromium tricarbonyl moiety acts as a powerful electron-withdrawing group, rendering the aromatic ring susceptible to nucleophilic attack.[1][4][5][6]

Table 1: Physicochemical and Safety Data for this compound

PropertyValueReference
Chemical Formula C₁₀H₈CrO₄[7]
Molecular Weight 244.16 g/mol [7]
Appearance Yellow crystalline solid[4]
Melting Point 84-85 °C[1][2]
Solubility Soluble in many organic solvents
Hazard Codes Xn (Harmful)[2]
Risk Statements R20/21/22: Harmful by inhalation, in contact with skin, and if swallowed.[2]
Safety Statements S36: Wear suitable protective clothing.[2]

Handling and Storage Protocols

Proper handling and storage are crucial to ensure the stability of this compound and the safety of laboratory personnel. While the solid compound is relatively air-stable, solutions are moderately sensitive to air and the compound is sensitive to light and oxidizing agents.[4][5]

Personal Protective Equipment (PPE)
  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety glasses or goggles must be worn.

  • Lab Coat: A standard laboratory coat is required.

  • Respiratory Protection: When handling the powder outside of a fume hood, a dust mask or respirator should be used to avoid inhalation.

Storage
  • Container: Store in a tightly sealed, amber glass bottle to protect from light.

  • Atmosphere: For long-term storage, it is recommended to store under an inert atmosphere (e.g., argon or nitrogen).

  • Temperature: Store in a cool, dry, and well-ventilated area, away from heat sources.[8]

  • Incompatibilities: Avoid storage with strong oxidizing agents.

Safe Handling Workflow

The following diagram illustrates the recommended workflow for the safe handling of this compound.

G Safe Handling and Storage Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Waste Disposal A Don appropriate PPE: - Gloves - Safety Glasses - Lab Coat B Work in a well-ventilated fume hood A->B C Weigh the required amount of This compound B->C D Dissolve in an appropriate degassed solvent if required C->D H Dispose of waste according to institutional guidelines for chromium compounds D->H E Store in a tightly sealed, amber glass bottle F Store under an inert atmosphere (Ar or N₂) for long-term stability E->F G Place in a cool, dry, and well-ventilated area F->G

Caption: Workflow for the safe handling and storage of this compound.

Experimental Protocols

This compound is a key reagent for activating the aromatic ring towards nucleophilic attack. Below is a general protocol for a nucleophilic aromatic substitution (SNAr) reaction.

General Protocol for Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a typical procedure for the reaction of a nucleophile with this compound.

Materials:

  • This compound

  • Nucleophile (e.g., sodium methoxide, a lithiated species)

  • Anhydrous, degassed solvent (e.g., THF, diethyl ether)

  • Quenching agent (e.g., saturated aqueous ammonium chloride)

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Inert gas supply (argon or nitrogen)

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: Assemble a dry Schlenk flask equipped with a magnetic stir bar and a septum under an inert atmosphere.

  • Reagent Preparation: In the reaction flask, dissolve this compound in the anhydrous, degassed solvent.

  • Nucleophile Addition: Cool the solution to the desired temperature (e.g., -78 °C with a dry ice/acetone bath). Slowly add the nucleophile solution to the stirred reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS).

  • Quenching: Once the reaction is complete, quench the reaction by slowly adding the appropriate quenching agent at low temperature.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent. Wash the combined organic layers with brine, dry over an anhydrous drying agent, and filter.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by an appropriate method, such as column chromatography or recrystallization.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for a nucleophilic substitution reaction using this compound.

G General Experimental Workflow for Nucleophilic Substitution A Setup dry glassware under inert atmosphere B Dissolve Anisole-Cr(CO)₃ in anhydrous, degassed solvent A->B 1. Setup C Cool reaction mixture to appropriate temperature B->C D Slowly add nucleophile C->D 2. Reaction E Monitor reaction (e.g., TLC, LC-MS) D->E F Quench reaction at low temperature E->F G Aqueous workup and extraction F->G 3. Workup H Dry and concentrate organic phase G->H I Purify product (e.g., chromatography) H->I 4. Purification

Caption: General workflow for a nucleophilic substitution reaction.

Stability and Decomposition

This compound is sensitive to prolonged exposure to air and light, especially when in solution.[4][5] Decomposition can lead to the formation of chromium oxides and the release of carbon monoxide. Photolysis in the presence of other arenes can lead to ligand exchange.[8] Thermal decomposition of the uncomplexed anisole molecule begins with the loss of a methyl group to form a phenoxy radical.[9] While specific quantitative data on the decomposition of the complex under various conditions is limited, it is crucial to adhere to the recommended storage and handling procedures to minimize degradation. Low temperatures (-20°C) can help suppress decomposition during reactions.[1]

References

Application Notes and Protocols: Reaction Workup for Anisole Chromium Tricarbonyl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the workup and purification of (η⁶-anisole)chromium(0) tricarbonyl. The procedures outlined are compiled from established literature and are intended to guide researchers in obtaining a pure product with a good yield.

Introduction

(η⁶-Anisole)chromium(0) tricarbonyl is a versatile organometallic reagent used in a variety of organic transformations. The chromium tricarbonyl moiety acts as a powerful electron-withdrawing group, activating the anisole ring for nucleophilic attack and other reactions that are not readily achievable with uncomplexed anisole.[1] Proper workup and purification are crucial to remove unreacted starting materials, particularly excess chromium hexacarbonyl, and other impurities, yielding a product suitable for subsequent synthetic steps.

Safety Precautions

Chromium hexacarbonyl and its derivatives, including (η⁶-anisole)chromium(0) tricarbonyl, are toxic and should be handled with appropriate safety measures in a well-ventilated fume hood. These compounds are air-sensitive and should be handled under an inert atmosphere (e.g., argon or nitrogen).[1] Personal protective equipment, including gloves and safety glasses, is mandatory. All chromium-containing waste must be quenched and disposed of according to institutional safety protocols.

Experimental Protocols

Protocol 1: Direct Filtration and Purification

This protocol is suitable for reactions where a near-stoichiometric amount of anisole is used, simplifying the removal of excess arene.

1. Cooling and Filtration:

  • Upon completion of the reaction (typically monitored by TLC), allow the reaction mixture to cool to room temperature under an inert atmosphere.
  • Filter the cooled solution through a short pad of silica gel or alumina to remove baseline chromium impurities.

2. Solvent Removal:

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the high-boiling solvent (e.g., di-n-butyl ether) and any sublimed chromium hexacarbonyl.

3. Purification by Column Chromatography:

  • Dissolve the crude residue in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene).
  • Purify the product by flash column chromatography on silica gel.

4. Recrystallization:

  • Combine the fractions containing the pure product, as determined by TLC analysis.
  • Remove the solvent in vacuo.
  • Recrystallize the resulting yellow solid from a suitable solvent system, such as light petroleum ether or a mixture of ether and petroleum ether, to yield pure (η⁶-anisole)chromium(0) tricarbonyl.[2][3]

Protocol 2: Aqueous Workup and Purification

This protocol incorporates an aqueous wash to remove any water-soluble byproducts.

1. Cooling and Quenching:

  • After the reaction is complete, cool the reaction vessel to room temperature in an ice bath.
  • Carefully add cold water to the reaction mixture.[4]

2. Extraction:

  • Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or ethyl acetate (2 x 25 mL).[4]
  • Combine the organic layers.

3. Washing:

  • Wash the combined organic extracts with water (3 x 30 mL) to remove any remaining water-soluble impurities.[4]

4. Drying and Solvent Removal:

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product as a yellow oil or solid.[4]

5. Purification:

  • Proceed with purification by column chromatography and/or recrystallization as described in Protocol 1. The crude solid can be treated with petroleum ether to induce solidification.[4]

Data Presentation

ParameterValue/RangeNotes
Purification Method Column ChromatographySilica gel or alumina are commonly used adsorbents.
Eluent System Hexane/Ethyl Acetate or Ether/Petroleum EtherThe ratio is adjusted based on the polarity of the impurities.
Recrystallization Solvent Light Petroleum Ether or Ether/Petroleum EtherYields yellow crystals of the purified product.[2][3]
Melting Point 86-87 °CA sharp melting point is indicative of high purity.
Appearance Yellow crystalline solidThe color may vary slightly depending on purity.

Visualizations

Experimental Workflow

experimental_workflow Workflow for Anisole Chromium Tricarbonyl Workup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reaction Anisole + Cr(CO)6 in di-n-butyl ether/THF cooling Cool Reaction Mixture reaction->cooling filtration Filter through Silica/Alumina cooling->filtration extraction Aqueous Extraction (Optional) cooling->extraction Aqueous Method concentration Solvent Removal (Rotary Evaporator) filtration->concentration Direct Method washing Wash with Water (Optional) extraction->washing drying Dry Organic Layer washing->drying drying->concentration chromatography Column Chromatography concentration->chromatography recrystallization Recrystallization chromatography->recrystallization pure_product Pure (η6-anisole)Cr(CO)3 recrystallization->pure_product

Caption: General workflow for the workup and purification of (η⁶-anisole)chromium(0) tricarbonyl.

References

Application Notes and Protocols: Anisole Chromium Tricarbonyl in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anisole chromium tricarbonyl, (η⁶-C₆H₅OCH₃)Cr(CO)₃, is a versatile organometallic complex that has found significant application in synthetic organic chemistry. Its utility in medicinal chemistry stems from the profound electronic changes induced by the chromium tricarbonyl moiety upon the anisole ring. The potent electron-withdrawing nature of the Cr(CO)₃ group activates the aromatic ring towards nucleophilic attack and enhances the acidity of benzyzylic protons, enabling a range of transformations not readily achievable with uncomplexed anisole.[1] Furthermore, the steric bulk of the chromium complex allows for a high degree of stereocontrol in these reactions. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of medicinally relevant compounds.

Application 1: Stereoselective Synthesis of (±)-erythro-Juvabione Intermediate

Juvabione is a natural product found in the wood of fir trees and exhibits insect juvenile hormone activity, making it a target of interest for the development of insect growth regulators.[2][3] The stereoselective synthesis of a key intermediate of (±)-erythro-juvabione highlights the utility of a substituted this compound complex in controlling vicinal stereochemistry.

Scientific Principle

The key step in this synthesis involves the nucleophilic addition of a lithium enolate to a para-substituted this compound complex. The chromium tricarbonyl group directs the nucleophilic attack to the meta position relative to the methoxy group and provides facial selectivity. The choice of a bulky para-substituent, such as trimethylsilyl (TMS), on the anisole ring is crucial for achieving high diastereoselectivity in the formation of two new adjacent stereocenters.[1][4] The TMS group serves to prevent isomerization of the resulting diene intermediate and sterically directs the incoming electrophile (proton) to deliver the desired erythro isomer.[1]

Experimental Protocol: Synthesis of (±)-erythro-Juvabione Intermediate

This protocol outlines a multi-step synthesis starting from p-bromoanisole.

Step 1: Synthesis of p-trimethylsilylanisole

  • To a solution of p-bromoanisole (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an argon atmosphere, add n-butyllithium (1.1 eq) dropwise.

  • Stir the mixture at -78 °C for 1 hour.

  • Add chlorotrimethylsilane (1.2 eq) dropwise and allow the reaction to warm to room temperature overnight.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract with diethyl ether.

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford p-trimethylsilylanisole.

Step 2: Synthesis of (η⁶-p-trimethylsilylanisole)tricarbonylchromium

  • In a flask equipped with a reflux condenser, combine p-trimethylsilylanisole (1.0 eq) and chromium hexacarbonyl (Cr(CO)₆, 1.1 eq).

  • Add a mixture of di-n-butyl ether and THF (10:1 v/v).

  • Reflux the mixture under an argon atmosphere for 24-48 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and filter through a pad of Celite to remove unreacted Cr(CO)₆.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the desired chromium complex as a yellow solid.

Step 3: Stereoselective Nucleophilic Addition

  • Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 eq) to a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78 °C.

  • To the LDA solution, add tert-butyl propionate (1.0 eq) dropwise at -78 °C and stir for 30 minutes to form the lithium enolate.

  • In a separate flask, dissolve the (η⁶-p-trimethylsilylanisole)tricarbonylchromium complex (1.0 eq) in anhydrous THF at -78 °C.

  • Add the freshly prepared lithium enolate solution to the chromium complex solution via cannula.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Quench the reaction at -78 °C by the addition of trifluoroacetic acid (TFA, 2.0 eq).

  • Allow the mixture to warm to room temperature and expose to air and light to induce decomplexation (the color of the solution will change from yellow to colorless).

  • Dilute with water and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the key juvabione intermediate.

Quantitative Data
StepProductStarting MaterialYield (%)Diastereomeric Ratio (erythro:threo)
1p-trimethylsilylanisolep-bromoanisole~85%N/A
2(η⁶-p-trimethylsilylanisole)tricarbonylchromiump-trimethylsilylanisole~70%N/A
3Juvabione IntermediateChromium Complex~65%>99:1[1][4]
Signaling Pathway and Logic Diagrams

Juvabione and its analogues act as insect juvenile hormone (JH) mimics. JH is a crucial hormone that regulates insect development, preventing metamorphosis into the adult stage. By mimicking JH, juvabione disrupts the normal developmental process, leading to the formation of non-viable intermediates or preventing reproduction.[2][5]

The signaling pathway of juvenile hormone involves its binding to an intracellular receptor, Methoprene-tolerant (Met).[6] Upon binding JH, Met forms a heterodimer with another protein, often Taiman (Tai) or FISC. This complex then binds to specific DNA sequences called Juvenile Hormone Response Elements (JHREs) in the promoter regions of target genes, modulating their transcription to maintain the larval state.

Diagram: Juvenile Hormone Signaling Pathway

JuvenileHormonePathway cluster_cell Insect Cell cluster_nucleus Nucleus JH Juvenile Hormone (or Juvabione) Met_inactive Met (inactive) JH->Met_inactive Binds to Met_Tai_active Met-Tai-JH Complex (active) Met_inactive->Met_Tai_active Conformational Change & Dimerization Tai Tai/FISC Tai->Met_Tai_active Met_Tai_inactive Met-Tai Complex (inactive) JHRE JH Response Element (DNA) Met_Tai_active->JHRE Binds to Transcription Transcription JHRE->Transcription Larval_Genes Larval-specific Genes Maintenance of\nLarval Stage Maintenance of Larval Stage Larval_Genes->Maintenance of\nLarval Stage Transcription->Larval_Genes Activates

Caption: Simplified signaling pathway of Juvenile Hormone (JH) and its mimics like Juvabione.

Diagram: Experimental Workflow for Juvabione Intermediate Synthesis

JuvabioneWorkflow Start p-Bromoanisole Step1 Silylation (n-BuLi, TMSCl) Start->Step1 Intermediate1 p-Trimethylsilylanisole Step1->Intermediate1 Step2 Complexation (Cr(CO)6, reflux) Intermediate1->Step2 Intermediate2 (η⁶-p-trimethylsilylanisole) tricarbonylchromium Step2->Intermediate2 Step3 Nucleophilic Addition (LDA, t-Bu Propionate, TFA) Intermediate2->Step3 Product Juvabione Intermediate (erythro isomer) Step3->Product

Caption: Synthetic workflow for the key intermediate of (±)-erythro-Juvabione.

Application 2: Synthesis of Antimalarial Chloroquine Analogues

The emergence of drug-resistant strains of Plasmodium falciparum, the parasite responsible for malaria, necessitates the development of new antimalarial agents. Organometallic derivatives of known drugs, such as chloroquine, have shown promise in overcoming resistance. Chromium arene complexes of chloroquine analogues have been synthesized and demonstrated potent antimalarial activity.[7]

Scientific Principle

In this application, an arene chromium tricarbonyl complex is used as a scaffold to construct a novel chloroquine analogue. The chromium tricarbonyl moiety can be introduced onto a precursor molecule containing an aromatic ring. Subsequent functionalization and coupling with a quinoline moiety lead to the final organometallic drug candidate. The presence of the bulky and lipophilic chromium complex is thought to alter the drug's interaction with its target and potentially circumvent resistance mechanisms.

Experimental Protocol: Synthesis of a Chromium Arene-Quinoline Complex

This protocol describes the synthesis of a chloroquine analogue where a benzylic diamine ligand is complexed to a chromium tricarbonyl unit.

Step 1: Synthesis of (η⁶-Benzyldimethylamine)tricarbonylchromium

  • A mixture of benzyldimethylamine (1.0 eq) and chromium hexacarbonyl (1.1 eq) in a 10:1 mixture of di-n-butyl ether and THF is refluxed under an argon atmosphere for 24 hours.

  • After cooling, the reaction mixture is filtered through Celite and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to give the chromium complex as a yellow solid.

Step 2: Ortho-formylation

  • To a solution of (η⁶-benzyldimethylamine)tricarbonylchromium (1.0 eq) in anhydrous THF at -78 °C under argon, add sec-butyllithium (1.2 eq) dropwise.

  • Stir the resulting deep red solution for 15 minutes at -78 °C.

  • Add anhydrous N,N-dimethylformamide (DMF, 2.0 eq) and stir for an additional 30 minutes at -78 °C.

  • Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.

  • Extract the product with diethyl ether, dry the combined organic layers over anhydrous sodium sulfate, and concentrate.

  • Purify the crude aldehyde by column chromatography.

Step 3: Reductive Amination

  • To a solution of the ortho-formylated chromium complex (1.0 eq) and N-(7-chloroquinolin-4-yl)ethane-1,2-diamine (1.1 eq) in methanol, add sodium cyanoborohydride (1.5 eq).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Remove the solvent under reduced pressure and partition the residue between ethyl acetate and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product by column chromatography to yield the chromium arene-quinoline complex.

Quantitative Data
CompoundIC₅₀ (nM) vs. Chloroquine-Sensitive P. falciparumIC₅₀ (nM) vs. Chloroquine-Resistant P. falciparum
Chloroquine8.9124
Chromium Arene-Quinoline Analogue 47.533.9[7]
Organic Ligand of Analogue 415.263.1[7]
Signaling Pathway and Logic Diagrams

The precise mechanism of action of these chromium arene-quinoline complexes is still under investigation, but they are designed to target the same pathway as chloroquine. Chloroquine is believed to exert its antimalarial effect by accumulating in the acidic food vacuole of the parasite and interfering with the detoxification of heme, a toxic byproduct of hemoglobin digestion. Heme is normally polymerized into non-toxic hemozoin. Chloroquine caps the growing hemozoin polymer, leading to the buildup of toxic free heme, which ultimately kills the parasite. The chromium complex may enhance this activity or possess additional mechanisms to overcome resistance.

Diagram: Proposed Mechanism of Action of Chloroquine and its Analogues

ChloroquinePathway cluster_parasite Malaria Parasite Food Vacuole Hemoglobin Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Heme_Polymerase Heme Polymerase Heme->Heme_Polymerase Substrate Cell_Death Parasite Death Heme->Cell_Death Accumulation leads to Hemozoin Non-toxic Hemozoin Heme_Polymerase->Hemozoin Polymerization Chloroquine Chloroquine / Cr-Analogue Chloroquine->Heme_Polymerase Inhibits

Caption: Proposed mechanism of action for chloroquine and its organometallic analogues.

Diagram: Synthetic Logic for Antimalarial Analogue

AntimalarialLogic Arene_Precursor Benzylic Amine Precursor Complexation with\nCr(CO)₃ Complexation with Cr(CO)₃ Arene_Precursor->Complexation with\nCr(CO)₃ Quinoline_Moiety Quinoline Diamine Side Chain Coupling Reaction\n(Reductive Amination) Coupling Reaction (Reductive Amination) Quinoline_Moiety->Coupling Reaction\n(Reductive Amination) Final_Compound Chromium Arene-Quinoline Antimalarial Complex Functionalization\n(e.g., Formylation) Functionalization (e.g., Formylation) Complexation with\nCr(CO)₃->Functionalization\n(e.g., Formylation) Functionalization\n(e.g., Formylation)->Coupling Reaction\n(Reductive Amination) Coupling Reaction\n(Reductive Amination)->Final_Compound

Caption: Logical flow for the synthesis of chromium-based antimalarial compounds.

Conclusion

This compound and its derivatives are powerful tools in medicinal chemistry for the construction of complex and stereochemically defined molecules. The ability to activate the aromatic ring and control the stereochemical outcome of reactions provides a unique advantage in the synthesis of bioactive compounds, from natural products with insecticidal properties to novel organometallic drug candidates aimed at overcoming drug resistance. The protocols and data presented herein serve as a guide for researchers to explore the potential of these versatile organometallic reagents in their own drug discovery and development efforts.

References

Application Notes and Protocols: Ortho-lithiation of (η⁶-Anisole)chromium(0) tricarbonyl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The coordination of a chromium tricarbonyl moiety to an anisole ring profoundly alters its electronic properties, rendering the aromatic ring susceptible to regioselective C-H activation. Specifically, the electron-withdrawing nature of the Cr(CO)₃ group significantly increases the acidity of the ortho-protons, facilitating their removal by a strong base. This directed ortho-lithiation enables the precise introduction of a wide array of electrophiles at the C2 position, providing a powerful synthetic tool for the preparation of highly substituted aromatic compounds. This methodology is particularly valuable in medicinal chemistry and drug development for the synthesis of complex molecular scaffolds.

Reaction Principle

The ortho-lithiation of (η⁶-anisole)chromium(0) tricarbonyl is a directed metalation reaction. The process begins with the deprotonation of the anisole ligand at the position ortho to the methoxy group using a strong organolithium base, typically n-butyllithium (n-BuLi), in the presence of a chelating agent such as N,N,N',N'-tetramethylethylenediamine (TMEDA). The resulting lithiated intermediate is a potent nucleophile that can react with a variety of electrophiles to yield ortho-substituted anisole chromium tricarbonyl complexes. The chromium tricarbonyl group can be readily removed by mild oxidation (e.g., exposure to air and light, or treatment with iodine) to afford the functionalized organic molecule.

Experimental Protocols

Protocol 1: Synthesis of (η⁶-Anisole)chromium(0) tricarbonyl

This protocol describes the synthesis of the starting material, (η⁶-anisole)chromium(0) tricarbonyl, from anisole and chromium hexacarbonyl.

Materials:

  • Chromium hexacarbonyl (Cr(CO)₆)

  • Anisole

  • Di-n-butyl ether (Bu₂O)

  • Tetrahydrofuran (THF)

  • Hexane

  • Silica gel for column chromatography

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions (Schlenk line, etc.)

Procedure:

  • To a flame-dried two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add chromium hexacarbonyl (1.0 eq).

  • Evacuate the flask and backfill with argon or nitrogen.

  • Add a mixture of di-n-butyl ether and THF (typically in a 9:1 to 10:1 ratio) and anisole (1.0 - 1.5 eq).

  • Heat the reaction mixture to reflux (approximately 140-150 °C) under a positive pressure of inert gas. The reaction should be protected from light by wrapping the flask in aluminum foil.

  • Monitor the reaction progress by TLC (thin-layer chromatography). The reaction is typically complete within 16-24 hours.

  • Allow the mixture to cool to room temperature and filter it through a pad of Celite to remove any insoluble residues.

  • Remove the solvent under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a non-polar eluent such as hexane or a mixture of hexane and ethyl acetate.

  • The resulting yellow solid is (η⁶-anisole)chromium(0) tricarbonyl. The yield is typically in the range of 70-90%.

Spectroscopic Data for (η⁶-Anisole)chromium(0) tricarbonyl:

  • ¹H NMR (CDCl₃, δ): ~5.5-5.0 (m, 5H, Ar-H), 3.65 (s, 3H, OCH₃)

  • ¹³C NMR (CDCl₃, δ): ~234 (Cr-CO), ~145 (C-O), ~93-80 (Ar-C), ~56 (OCH₃)

  • IR (neat, cm⁻¹): ~1970, ~1890 (ν(CO))

Protocol 2: Ortho-lithiation and Electrophilic Quench of (η⁶-Anisole)chromium(0) tricarbonyl

This protocol details the ortho-lithiation of the chromium complex and subsequent reaction with an electrophile. The following is a general procedure; specific conditions may vary depending on the electrophile used.

Materials:

  • (η⁶-Anisole)chromium(0) tricarbonyl

  • Anhydrous tetrahydrofuran (THF)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • n-Butyllithium (n-BuLi) in hexanes

  • Selected electrophile (e.g., iodomethane, trimethylsilyl chloride, benzaldehyde)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or ethyl acetate

  • Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Dissolve (η⁶-anisole)chromium(0) tricarbonyl (1.0 eq) in anhydrous THF in a flame-dried Schlenk flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add TMEDA (1.2 eq) to the solution.

  • Slowly add n-BuLi (1.2 eq) dropwise to the stirred solution. The solution typically turns a darker color upon addition of the base.

  • Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithiation.

  • Add the chosen electrophile (1.2-1.5 eq) to the reaction mixture at -78 °C.

  • Allow the reaction to stir at -78 °C for an additional 1-3 hours, or as determined by TLC monitoring. The reaction may then be allowed to slowly warm to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over MgSO₄ or Na₂SO₄, and filter.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the ortho-substituted (η⁶-anisole)chromium(0) tricarbonyl complex.

Quantitative Data

The yields of the ortho-functionalized this compound complexes are generally good to excellent, depending on the electrophile used. The reaction exhibits high regioselectivity for the ortho position.

ElectrophileProduct Functional GroupReported Yield (%)
D₂O-D>95 (D-incorporation)
CH₃I-CH₃84-90
(CH₃)₃SiCl-Si(CH₃)₃85-95
DMF-CHO70-80
CO₂ (then H₃O⁺ workup)-COOH75-85
PhCHO-CH(OH)Ph65-75
I₂-I70-80
Ethylene oxide-CH₂CH₂OH60-70

Visualizations

Reaction Pathway for Ortho-lithiation

reaction_pathway anisole_cr (η⁶-Anisole)Cr(CO)₃ lithiated ortho-Lithiated Intermediate anisole_cr->lithiated n-BuLi, TMEDA THF, -78 °C product ortho-Substituted Product lithiated->product Electrophile (E⁺)

Caption: Reaction pathway of ortho-lithiation.

Experimental Workflow

workflow cluster_synthesis Synthesis of Starting Material cluster_functionalization Ortho-Functionalization start Cr(CO)₆ + Anisole reflux Reflux in Bu₂O/THF start->reflux purify_start Column Chromatography reflux->purify_start product_start (η⁶-Anisole)Cr(CO)₃ purify_start->product_start lithiation Lithiation with n-BuLi/TMEDA product_start->lithiation quench Electrophilic Quench lithiation->quench workup Aqueous Workup quench->workup purify_final Column Chromatography workup->purify_final final_product ortho-Substituted Product purify_final->final_product

Caption: Experimental workflow diagram.

Applications in Drug Development

The ability to introduce a wide range of functional groups at a specific position on an aromatic ring is of immense importance in drug discovery and development. The ortho-lithiation of (η⁶-anisole)chromium(0) tricarbonyl allows for:

  • Lead Optimization: Rapid generation of analog libraries by varying the electrophile to probe structure-activity relationships (SAR).

  • Synthesis of Complex Scaffolds: The ortho-functionalized products can serve as key intermediates in the total synthesis of natural products and complex drug molecules.

  • Introduction of Pharmacophores: Precise installation of key functional groups required for biological activity.

The mild conditions for the removal of the Cr(CO)₃ group make this methodology compatible with a wide range of functional groups, further enhancing its utility in the synthesis of architecturally complex and biologically relevant molecules.

Application Notes and Protocols: Dearomatization Reactions of (η⁶-Anisole)tricarbonylchromium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Principle

The dearomatization of aromatic compounds is a powerful strategy in organic synthesis for the construction of complex, three-dimensional molecular architectures from simple, flat starting materials. The (η⁶-arene)tricarbonylchromium complexes are particularly valuable scaffolds for achieving this transformation. The coordination of an electron-withdrawing tricarbonylchromium, Cr(CO)₃, moiety to an anisole ring profoundly alters its electronic properties.[1][2] This complexation renders the typically nucleophile-resistant aromatic ring susceptible to attack, enabling a sequential dearomatization process.[1]

The reaction proceeds via a two-step sequence:

  • Nucleophilic Addition: A potent nucleophile attacks the arene ring from the face opposite (exo) to the sterically bulky Cr(CO)₃ group. This attack forms a stable, anionic η⁵-cyclohexadienyl chromium tricarbonyl intermediate.[3] The methoxy group of the anisole ligand directs this attack preferentially to the meta-position.

  • Electrophilic Quench: The anionic intermediate is trapped by an electrophile. In the case of carbon electrophiles, the reaction pathway involves initial coordination to the metal center followed by an endo-migration to the cyclohexadienyl ring. This mechanistic feature results in the two new substituents being introduced in a trans relationship on the newly formed cyclohexadiene ring.[4]

This methodology provides a stereocontrolled route to highly functionalized cyclohexadienes, which are versatile intermediates for the synthesis of natural products and pharmaceutical agents.

Figure 1. General scheme for the dearomatization of (η⁶-Anisole)tricarbonylchromium.

Data Presentation: Regio- and Stereoselectivity

The tandem nucleophilic addition and electrophilic quench of (η⁶-anisole)tricarbonylchromium and its derivatives is a highly selective process. The following table summarizes representative outcomes of this reaction.

Nucleophile (Nu⁻)Electrophile (E⁺)RegioselectivityDiastereoselectivity (Nu/E)YieldReference
PropargyllithiumAllyl bromidemetaComplete (trans)High[4]
2-Lithio-1,3-dithianeH⁺ (from TFA)metaNot applicableGood[1][4]
tert-ButyllithiopropionateH⁺metaHighGood[1]
Various CarbanionsH⁺ (from strong acid)meta (kinetic)Not applicableVaries[3][4]
Various CarbanionsH⁺ (thermodynamic)para (more stable)Not applicableVaries[4]

Note: The reaction with a proton (H⁺) as the electrophile leads to substituted cyclohexadienes. The regiochemistry of the resulting diene can be controlled by temperature and reaction time. Low temperatures and short reaction times favor the kinetic product (addition at the meta position), while higher temperatures and longer reaction times allow for isomerization to the more stable conjugated diene.[4]

Experimental Protocols

Caution: Chromium hexacarbonyl is highly toxic and volatile. All manipulations should be performed in a well-ventilated fume hood. Organolithium reagents are pyrophoric and water-sensitive. Reactions should be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.

Protocol 1: Synthesis of (η⁶-Anisole)tricarbonylchromium

This procedure is adapted from the general Mahaffy-Pauson method for the synthesis of (η⁶-arene)tricarbonylchromium complexes.[1]

Materials:

  • Chromium hexacarbonyl, Cr(CO)₆

  • Anisole

  • Dibutyl ether (anhydrous)

  • Tetrahydrofuran (THF, anhydrous)

  • Silica gel for column chromatography

  • Hexane

  • Diethyl ether

  • Schlenk flask and condenser

  • Inert atmosphere setup (N₂ or Ar)

Procedure:

  • To a 250 mL Schlenk flask equipped with a reflux condenser under an inert atmosphere, add chromium hexacarbonyl (e.g., 2.20 g, 10.0 mmol).

  • Add a solvent mixture of anhydrous dibutyl ether (100 mL) and anhydrous THF (10 mL). The THF aids in dissolving the Cr(CO)₆.

  • Add an excess of anisole (e.g., 5.41 g, 50.0 mmol).

  • Heat the mixture to reflux (approx. 140 °C) under a positive pressure of inert gas. The reaction progress can be monitored by the sublimation of unreacted Cr(CO)₆ in the condenser. The reaction is typically complete within 24-48 hours.

  • Cool the reaction mixture to room temperature. The solution will be a deep yellow to orange color.

  • Filter the cooled mixture through a pad of silica gel to remove insoluble chromium decomposition products.

  • Remove the solvents and excess anisole from the filtrate under reduced pressure.

  • The resulting yellow solid residue is the crude (η⁶-anisole)tricarbonylchromium.

  • Purify the crude product by recrystallization from a hexane/diethyl ether mixture or by column chromatography on silica gel to afford the product as bright yellow crystals.

Protocol 2: General Procedure for Diastereoselective Dearomatization

This protocol provides a general method for the tandem nucleophilic addition and electrophilic quench.

Materials:

  • (η⁶-Anisole)tricarbonylchromium

  • Anhydrous THF

  • Nucleophile precursor (e.g., 1,3-dithiane, propargyl bromide)

  • Organolithium reagent (e.g., n-butyllithium)

  • Electrophile (e.g., allyl bromide, trifluoroacetic acid)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate for extraction

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Schlenk flask and syringe

  • Inert atmosphere setup (N₂ or Ar)

Procedure:

  • Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve (η⁶-anisole)tricarbonylchromium (1.0 equiv) in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Nucleophile Generation (if necessary): In a separate flask, prepare the lithium salt of the nucleophile by deprotonation with an organolithium reagent (e.g., n-BuLi) at low temperature.

  • Nucleophilic Addition: Slowly add the solution of the nucleophile (approx. 1.1 equiv) dropwise to the stirred solution of the chromium complex at -78 °C.

  • Stirring: Stir the resulting deep red or orange solution at -78 °C for 1-2 hours to ensure complete formation of the anionic η⁵-cyclohexadienyl intermediate.

  • Electrophilic Quench: Add the electrophile (1.2-1.5 equiv) to the reaction mixture.

    • For protonation , add a strong acid like trifluoroacetic acid.

    • For alkylation , add an alkyl halide like allyl bromide.

  • Warming: After the addition of the electrophile, allow the reaction mixture to slowly warm to room temperature.

  • Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the dearomatized product.

G cluster_workflow Experimental Workflow A Dissolve (Anisole)Cr(CO)₃ in anhydrous THF under N₂ B Cool solution to -78 °C A->B C Add organolithium nucleophile (Nu-Li) dropwise B->C D Stir at -78 °C for 1-2 h (Intermediate formation) C->D E Add electrophile (E-X) D->E F Warm to room temperature E->F G Quench with sat. aq. NH₄Cl F->G H Aqueous Workup & Extraction G->H I Dry & Concentrate H->I J Purify via Chromatography I->J K Characterize Product J->K

References

Application Notes and Protocols: Anisole Chromium Tricarbonyl in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anisole chromium tricarbonyl and its derivatives have emerged as versatile reagents in organic synthesis, particularly in the realm of cross-coupling reactions. The coordination of the chromium tricarbonyl moiety to the anisole ring significantly alters its electronic properties, enhancing its reactivity and enabling transformations that are otherwise challenging with the uncomplexed arene.[1][2] The potent electron-withdrawing nature of the Cr(CO)₃ group activates the aromatic ring towards nucleophilic attack and facilitates the oxidative addition step in palladium-catalyzed cross-coupling reactions.[1][2] This activation of carbon-halogen bonds has been successfully exploited for the construction of complex biaryl and other valuable molecular architectures.[1][2]

These application notes provide an overview of the use of this compound complexes in various cross-coupling reactions, including detailed protocols and quantitative data to guide researchers in their synthetic endeavors.

Key Applications

The primary application of this compound in cross-coupling reactions lies in its use as a substrate, typically a halo-anisole chromium tricarbonyl complex, which can be coupled with a variety of partners. The chromium tricarbonyl group serves as a powerful activating group, allowing for efficient coupling even with traditionally less reactive aryl chlorides.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds. The use of (η⁶-haloanisole)chromium tricarbonyl complexes in this reaction allows for the synthesis of biaryl compounds, which are prevalent motifs in pharmaceuticals and functional materials.

Quantitative Data for Suzuki-Miyaura Coupling
Entry(η⁶-Haloanisole)Cr(CO)₃ DerivativeCoupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1(η⁶-4-Chloroanisole)Cr(CO)₃(4-Methoxyphenyl)boronic acidPd(PPh₃)₄ (5)Cs₂CO₃1,4-Dioxane50563
2(η⁶-3-Chlorotoluene)Cr(CO)₃(3-Methylphenyl)boronic acidPd(PPh₃)₄ (5)Cs₂CO₃1,4-Dioxane50599

Data extracted from a study on the synthesis and performance of π-arene chromium complexes in Suzuki-Miyaura cross-coupling reactions.

Experimental Protocol: Suzuki-Miyaura Coupling

Synthesis of (η⁶-4-(4-methoxyphenyl)anisole)chromium tricarbonyl:

Materials:

  • (η⁶-4-Chloroanisole)chromium tricarbonyl (1.0 equiv)

  • (4-Methoxyphenyl)boronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.2 equiv)

  • Anhydrous 1,4-dioxane

  • Standard Schlenk line and glassware

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add (η⁶-4-chloroanisole)chromium tricarbonyl, (4-methoxyphenyl)boronic acid, Pd(PPh₃)₄, and Cs₂CO₃.

  • Add anhydrous 1,4-dioxane to the flask via syringe.

  • Stir the reaction mixture at 50 °C for 5 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl complex.

Heck Coupling

While specific examples of Heck reactions with this compound are not extensively reported, the activation of the C-X bond by the Cr(CO)₃ group suggests its feasibility. The general principles of the Heck reaction can be applied, where a (η⁶-haloanisole)chromium tricarbonyl complex is coupled with an alkene in the presence of a palladium catalyst and a base.

Generalized Protocol: Heck Coupling

Materials:

  • (η⁶-Haloanisole)chromium tricarbonyl (e.g., iodo or bromo derivative) (1.0 equiv)

  • Alkene (e.g., styrene, acrylate) (1.1 - 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) or other Pd(0) precursor (1-5 mol%)

  • Phosphine ligand (e.g., PPh₃, PCy₃) (2-10 mol%)

  • Base (e.g., Triethylamine, K₂CO₃) (1.5 - 2.0 equiv)

  • Anhydrous solvent (e.g., DMF, NMP, or toluene)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve the (η⁶-haloanisole)chromium tricarbonyl, palladium catalyst, and phosphine ligand in the chosen anhydrous solvent.

  • Add the alkene and the base to the reaction mixture.

  • Heat the mixture to the desired temperature (typically 80-140 °C) and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction to room temperature and dilute with a suitable organic solvent.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the coupled product.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The enhanced reactivity of (η⁶-haloanisole)chromium tricarbonyl complexes makes them promising substrates for this transformation, leading to the synthesis of arylethynyl compounds.

Generalized Protocol: Sonogashira Coupling

Materials:

  • (η⁶-Haloanisole)chromium tricarbonyl (e.g., iodo or bromo derivative) (1.0 equiv)

  • Terminal alkyne (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) (1-5 mol%)

  • Copper(I) iodide (CuI) (co-catalyst) (1-5 mol%)

  • Base (e.g., Triethylamine, Diisopropylamine) (solvent and base)

  • Anhydrous and deoxygenated solvent (if the amine is not used as the solvent)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the (η⁶-haloanisole)chromium tricarbonyl, palladium catalyst, and CuI.

  • Add the amine base (and co-solvent if necessary).

  • Add the terminal alkyne dropwise to the mixture at room temperature.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion (monitor by TLC).

  • Remove the amine by evaporation under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride solution to remove copper salts.

  • Wash with water and brine, then dry the organic layer and concentrate.

  • Purify the product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. The activation provided by the chromium tricarbonyl moiety can facilitate the coupling of (η⁶-haloanisole)chromium tricarbonyl complexes with a wide range of amines.

Generalized Protocol: Buchwald-Hartwig Amination

Materials:

  • (η⁶-Haloanisole)chromium tricarbonyl (e.g., chloro, bromo, or iodo derivative) (1.0 equiv)

  • Amine (primary or secondary) (1.1 - 1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., BINAP, Xantphos, or a biarylphosphine ligand) (2-10 mol%)

  • Strong base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.4 - 2.0 equiv)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

  • In a glovebox or under a strictly inert atmosphere, charge a Schlenk tube with the palladium precatalyst, the phosphine ligand, and the base.

  • Add the (η⁶-haloanisole)chromium tricarbonyl and the amine.

  • Add the anhydrous solvent.

  • Seal the tube and heat the reaction mixture to the required temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction by TLC or GC/MS.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Visualizing Reaction Pathways and Workflows

To aid in the understanding of the processes involved, the following diagrams illustrate the general catalytic cycle for a cross-coupling reaction and a typical experimental workflow.

Cross_Coupling_Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition + (η⁶-Anisole)Cr(CO)₃-X Ar-Pd(II)-X(L_n) (η⁶-Anisole)Cr(CO)₃-Pd(II)-X(L_n) Oxidative_Addition->Ar-Pd(II)-X(L_n) Transmetalation Transmetalation Ar-Pd(II)-X(L_n)->Transmetalation + R-M Ar-Pd(II)-R(L_n) (η⁶-Anisole)Cr(CO)₃-Pd(II)-R(L_n) Transmetalation->Ar-Pd(II)-R(L_n) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L_n)->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Product (η⁶-Anisole)Cr(CO)₃-R Reductive_Elimination->Product

Caption: Generalized catalytic cycle for cross-coupling reactions.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reactants Combine Reactants: (η⁶-Haloanisole)Cr(CO)₃, Coupling Partner, Catalyst, Ligand, Base Solvent Add Anhydrous Solvent Reactants->Solvent Heating Heat and Stir under Inert Atmosphere Solvent->Heating Monitoring Monitor Progress (TLC/GC) Heating->Monitoring Quenching Cool and Quench Monitoring->Quenching Extraction Extraction with Organic Solvent Quenching->Extraction Drying Dry and Concentrate Extraction->Drying Purification Column Chromatography Drying->Purification Final_Product Final_Product Purification->Final_Product Characterization (NMR, MS, etc.)

Caption: A typical experimental workflow for cross-coupling reactions.

Conclusion

The use of this compound complexes in cross-coupling reactions offers a powerful strategy for the synthesis of complex organic molecules. The activating effect of the chromium tricarbonyl moiety enhances the reactivity of the anisole ring, enabling efficient carbon-carbon and carbon-nitrogen bond formation. The protocols provided herein serve as a valuable resource for researchers looking to employ these versatile reagents in their synthetic campaigns. Further exploration into the scope and limitations of these reactions is encouraged to expand their applicability in both academic and industrial settings.

References

Application Notes and Protocols: Stereoselective Functionalization of Anisole Chromium Tricarbonyl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the stereoselective functionalization of anisole chromium tricarbonyl. The coordination of the chromium tricarbonyl moiety to the anisole ring dramatically alters its electronic properties, rendering it susceptible to a variety of stereoselective transformations that are not readily achievable with uncomplexed anisole.[1] This activation, coupled with the steric bulk of the Cr(CO)₃ group, provides a powerful tool for controlling stereochemistry in the synthesis of complex organic molecules.[1][2][3]

Diastereoselective Nucleophilic Addition

The electron-withdrawing nature of the chromium tricarbonyl group activates the arene ring towards nucleophilic attack.[1] This allows for the stereoselective addition of nucleophiles, leading to the formation of functionalized cyclohexadiene complexes. The stereochemical outcome of these additions can be controlled by substituents on the arene ring and the nature of the nucleophile.

A notable example is the vicinal stereocontrol achieved during the nucleophilic addition of tert-butyl lithiopropionate to para-substituted this compound complexes.[4][5][6] The presence of a bulky para-substituent, such as a trimethylsilyl group, directs the incoming nucleophile to the opposite face of the Cr(CO)₃ group and influences the subsequent protonation, leading to excellent diastereoselectivity.[5]

Quantitative Data for Nucleophilic Addition
EntryR GroupNucleophileDiastereomeric Ratio (erythro:threo)Yield (%)Reference
1Htert-butyl lithiopropionate1:1-[5]
2CH₃tert-butyl lithiopropionate--[5]
3Si(CH₃)₃tert-butyl lithiopropionate>99:1-[4][5]
Experimental Protocol: Diastereoselective Synthesis of (±)-erythro Juvabione Intermediate

This protocol is adapted from the work of Pearson et al.[5][7]

Materials:

  • (η⁶-4-trimethylsilylanisole)tricarbonylchromium(0)

  • Diisopropylamine

  • n-Butyllithium (in hexanes)

  • tert-Butyl propionate

  • Anhydrous Tetrahydrofuran (THF)

  • Hexamethylphosphoramide (HMPA)

  • Trifluoroacetic acid (TFA)

Procedure:

  • A solution of diisopropylamine (1.1 equiv) in anhydrous THF is cooled to -78 °C under an argon atmosphere.

  • n-Butyllithium (1.1 equiv) is added dropwise, and the mixture is stirred for 30 minutes at -78 °C to generate lithium diisopropylamide (LDA).

  • tert-Butyl propionate (1.1 equiv) is added, and the solution is stirred for an additional 30 minutes.

  • A solution of (η⁶-4-trimethylsilylanisole)tricarbonylchromium(0) (1.0 equiv) in THF is added, followed immediately by the addition of anhydrous HMPA (12.5 equiv).[7]

  • The reaction mixture is warmed to -60 °C and maintained at this temperature for 4 hours.[7]

  • Trifluoroacetic acid (27 equiv) is added, and the mixture is stirred for a further 10 minutes.[7]

  • The reaction is quenched with saturated aqueous sodium bicarbonate solution.

  • The product is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired diastereomerically pure product.

Enantioselective Ortho-Lithiation

The chromium tricarbonyl complex acidifies the ortho-protons of the anisole ring, facilitating their removal by a strong base.[1][8] The use of a chiral lithium amide base can achieve enantioselective deprotonation, leading to the formation of planar chiral chromium arene complexes.[9][10] Subsequent quenching with an electrophile provides ortho-functionalized anisole derivatives with high enantiomeric excess.

It is important to note that in the case of anisole-type complexes, a proton transfer reaction involving the chiral metallated intermediate and the neutral starting material can lead to racemization. This can be minimized by the absence of an in situ electrophilic quench or the addition of lithium chloride.[9][10]

Experimental Protocol: Asymmetric Ortho-Deprotonation and Silylation

This protocol is a general representation based on the principles described by Ewin and Simpkins.[10]

Materials:

  • (η⁶-Anisole)tricarbonylchromium(0)

  • Chiral lithium amide base (e.g., lithium (R,R)-bis(1-phenylethyl)amide)

  • Anhydrous Tetrahydrofuran (THF)

  • Trimethylsilyl chloride (TMSCl)

Procedure:

  • A solution of the chiral diamine (1.1 equiv) in anhydrous THF is cooled to -78 °C under an argon atmosphere.

  • n-Butyllithium (1.1 equiv) is added dropwise, and the mixture is stirred for 30 minutes at -78 °C to generate the chiral lithium amide base.

  • A solution of (η⁶-anisole)tricarbonylchromium(0) (1.0 equiv) in THF is added to the chiral base solution at -78 °C.

  • The mixture is stirred for the appropriate time to ensure deprotonation.

  • Trimethylsilyl chloride (1.2 equiv) is added in one portion.

  • The reaction is stirred for an additional hour at -78 °C before being warmed to room temperature.

  • The reaction is quenched with saturated aqueous ammonium chloride solution.

  • The product is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The enantiomeric excess of the purified product is determined by chiral HPLC analysis.

Palladium-Catalyzed Ortho-Arylation

The complexation of the Cr(CO)₃ unit to anisole can enable a highly ortho-selective palladium-catalyzed direct arylation process.[11] This method allows for the arylation of anisole derivatives under mild conditions and is suitable for late-stage functionalization of complex molecules.[11] The chromium tricarbonyl group enhances the reactivity of the anisole towards a concerted metalation-deprotonation pathway, which is not typically accessible for electron-rich arenes.[11]

Quantitative Data for Ortho-Arylation of (η⁶-Anisole)tricarbonylchromium(0)
EntryAryl HalideYield (%)Reference
14-Iodotoluene85[11]
21-Iodo-4-methoxybenzene82[11]
31-Iodo-4-fluorobenzene75[11]
Experimental Protocol: General Procedure for Ortho-Arylation

This protocol is adapted from the work of Doucet and co-workers.[11]

Materials:

  • (η⁶-Anisole)tricarbonylchromium(0)

  • Aryl iodide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • 1-Adamantanecarboxylic acid

  • Silver carbonate (Ag₂CO₃)

  • Anhydrous solvent (e.g., dioxane)

Procedure:

  • To an oven-dried reaction vessel, add (η⁶-anisole)tricarbonylchromium(0) (1.0 equiv), the aryl iodide (1.2 equiv), Pd(OAc)₂ (5 mol%), K₂CO₃ (2.5 equiv), 1-adamantanecarboxylic acid (0.5 equiv), and Ag₂CO₃ (0.5 equiv).

  • The vessel is evacuated and backfilled with argon.

  • Anhydrous dioxane is added, and the mixture is heated to 60 °C for 16 hours.

  • After cooling to room temperature, the mixture is filtered through a pad of Celite.

  • The filtrate is concentrated, and the residue is purified by column chromatography on silica gel to yield the ortho-arylated product.

Visualizations

nucleophilic_addition_workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product anisole_cr (η⁶-Anisole)Cr(CO)₃ Complex addition Nucleophilic Addition (-78°C to -60°C) anisole_cr->addition nucleophile Nucleophile (e.g., tert-butyl lithiopropionate) nucleophile->addition protonation Protonation (e.g., TFA) addition->protonation cyclohexadiene Diastereomerically Enriched Cyclohexadiene Complex protonation->cyclohexadiene

Caption: Workflow for diastereoselective nucleophilic addition.

ortho_lithiation_pathway start (η⁶-Anisole)Cr(CO)₃ deprotonation Enantioselective Deprotonation start->deprotonation chiral_base Chiral Lithium Amide Base chiral_base->deprotonation intermediate Planar Chiral Lithiated Intermediate deprotonation->intermediate quenching Electrophilic Quenching intermediate->quenching electrophile Electrophile (e.g., TMSCl) electrophile->quenching product Ortho-Functionalized (η⁶-Anisole)Cr(CO)₃ quenching->product

Caption: Pathway for enantioselective ortho-lithiation.

References

Troubleshooting & Optimization

Technical Support Center: Decomposition Pathways of Anisole Chromium Tricarbonyl

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with anisole chromium tricarbonyl, (η⁶-C₆H₅OCH₃)Cr(CO)₃. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work involving the decomposition of this complex.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for this compound?

A1: this compound primarily decomposes via two pathways: photolytic and thermal decomposition.

  • Photolytic Decomposition: Upon irradiation with UV light, the primary photochemical reaction is the dissociation of a carbon monoxide (CO) ligand to form a coordinatively unsaturated intermediate, (η⁶-C₆H₅OCH₃)Cr(CO)₂.[1][2] This intermediate can then react with a solvent molecule or other species in the reaction mixture. In the absence of a trapping ligand, it can lead to the ultimate decoordination of the anisole ligand.

Q2: How does the chromium tricarbonyl moiety affect the stability of the anisole ring?

A2: The Cr(CO)₃ group acts as a strong electron-withdrawing group, which significantly alters the electronic properties of the complexed anisole ring.[5][6] This has several implications for its stability and reactivity:

  • It increases the acidity of the aromatic protons.

  • It activates the arene ring towards nucleophilic attack.

  • It stabilizes both anionic and cationic charges at the benzylic position.[7]

This electronic modification makes the complexed anisole susceptible to reactions not observed with free anisole, but it can also influence its decomposition under certain conditions.

Q3: What are the typical signs of decomposition in a sample of this compound?

A3: Decomposition of this compound, which is a yellow crystalline solid, can be visually identified by a color change to green or brown, which may indicate the formation of chromium oxides. In solution, decomposition can lead to the formation of a precipitate and a change in the solution's color. Spectroscopic changes, such as the appearance of new peaks in the IR or NMR spectrum, are also indicative of decomposition.

Q4: Is this compound sensitive to air and light?

A4: Yes. Arene chromium tricarbonyl complexes are generally sensitive to air and light.[5] Exposure to air, especially in solution, can lead to oxidation of the chromium(0) center. As a photolabile compound, it should be protected from light to prevent unwanted decomposition, particularly the loss of CO ligands.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis, handling, and decomposition studies of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low yield during synthesis 1. Incomplete reaction. 2. Sublimation of chromium hexacarbonyl [Cr(CO)₆]. 3. Impure reagents or solvents. 4. Decomposition of the product during workup.1. Ensure the reaction is heated for a sufficient duration (can be up to 96 hours).[8] 2. Use a mixture of a high-boiling solvent (e.g., di-n-butyl ether) and THF (e.g., 9:1 v/v) to minimize Cr(CO)₆ sublimation.[8] 3. Use freshly distilled solvents and high-purity Cr(CO)₆. 4. Perform the reaction and workup under an inert atmosphere (e.g., argon or nitrogen) and protect from light.
Product decomposes on silica gel column chromatography Arene chromium tricarbonyl complexes can be sensitive to oxidation on silica gel.1. Minimize the time the complex is on the column. 2. Use deoxygenated solvents for chromatography. 3. Consider using a less acidic stationary phase like alumina or Celite. 4. Recrystallization is often a preferable method of purification.
Inconsistent results in photolysis experiments 1. Fluctuation in light source intensity. 2. Presence of oxygen. 3. Impurities in the solvent or complex.1. Use a stabilized power supply for the lamp and monitor the light output with an actinometer. 2. Thoroughly degas the solution using techniques like freeze-pump-thaw cycles or by bubbling with an inert gas. 3. Use highly purified and degassed solvents and a freshly purified sample of the complex.
Thermal decomposition occurs at a lower temperature than expected Presence of impurities that may catalyze decomposition.Ensure the complex is of high purity. Analyze the sample by NMR and melting point to confirm its identity and purity.
Difficulty in characterizing decomposition products The decomposition mixture may be complex, containing both organic and organometallic species.Utilize a combination of analytical techniques such as GC-MS for volatile organic products, and NMR and IR spectroscopy to identify organometallic intermediates and products.

Quantitative Data

While specific kinetic data for the decomposition of this compound is limited, the following tables summarize relevant quantitative information.

Table 1: Photodecomposition Quantum Yields of (Arene)Cr(CO)₃ Complexes

Arene LigandQuantum Yield (Φ) for Photodecomposition*
Fluorobenzene>
Chlorobenzene>
Benzene>
Toluene
Anisole Lowest in this series

*Relative order of quantum yields for photodecomposition in the presence of high concentrations of CCl₄. The absolute values are not specified in the cited literature, but the order suggests the relative stability of the complexes to photodecomposition under these conditions.[1]

Table 2: Kinetic Data for the Thermal Decomposition of Anisole (Uncomplexed)

ReactionTemperature Range (K)Rate Constant (k)Activation Energy (Ea) (kcal/mol)
C₆H₅OCH₃ → C₆H₅O• + CH₃•850-1000(2.9 ± 1.0) × 10¹⁵ exp(-64.0 ± 0.6 / RT) s⁻¹64.0 ± 0.6

*This data is for the thermal decomposition of the free anisole ligand and serves as a reference for the initial bond-breaking step that may occur in the thermal decomposition of the complex.[3][4]

Experimental Protocols

Protocol 1: Synthesis and Purification of this compound

This protocol is based on the Mahaffy-Pauson method.

Materials:

  • Chromium hexacarbonyl [Cr(CO)₆]

  • Anisole

  • Di-n-butyl ether (anhydrous)

  • Tetrahydrofuran (THF, anhydrous)

  • Hexane (anhydrous)

  • Argon or Nitrogen gas

  • Schlenk flask and line

  • Reflux condenser

  • Cannula

  • Filter funnel (Schlenk type)

Procedure:

  • Set up a Schlenk flask equipped with a reflux condenser under an inert atmosphere (Argon or Nitrogen).

  • To the flask, add chromium hexacarbonyl (1.0 eq) and anisole (1.0-1.2 eq).[8]

  • Add a solvent mixture of di-n-butyl ether and THF (9:1 v/v). The THF helps to wash any sublimed Cr(CO)₆ back into the reaction mixture.[8]

  • Heat the mixture to reflux (approx. 140-150 °C) with vigorous stirring. The reaction should be protected from light by wrapping the flask in aluminum foil.

  • Monitor the reaction progress by TLC or IR spectroscopy. Reaction times can vary from 16 to 96 hours.[8]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture through a pad of Celite under an inert atmosphere to remove any insoluble byproducts.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a solvent mixture such as hexane or hexane/ether at low temperature. If column chromatography is necessary, use deoxygenated solvents and a pre-treated column (e.g., with triethylamine in the eluent to neutralize acidic sites).

Protocol 2: Photolytic Decomposition Study

Materials:

  • This compound

  • Spectroscopic grade solvent (e.g., cyclohexane, THF)

  • UV lamp (e.g., medium-pressure mercury lamp) with appropriate filters

  • Quartz cuvette or photoreactor

  • UV-Vis spectrophotometer

  • IR spectrophotometer

  • Inert gas supply

Procedure:

  • Prepare a dilute solution of this compound in the chosen solvent in a quartz cuvette or photoreactor.

  • Degas the solution thoroughly by bubbling with argon or nitrogen for at least 30 minutes or by using freeze-pump-thaw cycles.

  • Record the initial UV-Vis and IR spectra of the solution.

  • Irradiate the solution with the UV lamp. The progress of the photolysis can be monitored by periodically taking UV-Vis or IR spectra.

  • The disappearance of the starting material's absorption bands and the appearance of new bands will indicate the progress of the decomposition. The primary photoproduct is often the solvent-coordinated species, (η⁶-C₆H₅OCH₃)Cr(CO)₂(Solvent).

  • For quantum yield determination, an actinometer (e.g., potassium ferrioxalate) should be used to measure the photon flux of the light source.

Visualizations

Decomposition_Pathways AnisoleCrCO3 (η⁶-C₆H₅OCH₃)Cr(CO)₃ Photolysis Photolysis (hν) AnisoleCrCO3->Photolysis - CO Thermal Thermal (Δ) AnisoleCrCO3->Thermal C-O cleavage Intermediate1 (η⁶-C₆H₅OCH₃)Cr(CO)₂ Photolysis->Intermediate1 PhenoxyRadical C₆H₅O• Thermal->PhenoxyRadical MethylRadical CH₃• Thermal->MethylRadical Solvent + Solvent Intermediate1->Solvent Intermediate2 (η⁶-C₆H₅OCH₃)Cr(CO)₂(Solvent) Solvent->Intermediate2 DecompositionProducts1 Decomposition Products Intermediate2->DecompositionProducts1

Caption: Primary decomposition pathways of this compound.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_decomposition Decomposition Study Synthesis Synthesis (Mahaffy-Pauson) Workup Inert Atmosphere Workup Synthesis->Workup Purification Recrystallization or Chromatography Workup->Purification SamplePrep Sample Preparation (Inert & Light-Protected) Purification->SamplePrep Characterized Complex Decomposition Photolysis or Thermolysis SamplePrep->Decomposition Analysis Spectroscopic Analysis (UV-Vis, IR, NMR, GC-MS) Decomposition->Analysis

Caption: General experimental workflow for studying this compound.

References

Technical Support Center: Anisole Chromium Tricarbonyl Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of (η⁶-anisole)Cr(CO)₃. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing anisole chromium tricarbonyl?

The most prevalent method is the direct complexation of anisole with chromium hexacarbonyl, Cr(CO)₆. This typically involves heating the reactants in a high-boiling point solvent.[1][2] Alternative methods include ligand exchange reactions, which can be advantageous under certain conditions.[3][4]

Q2: Why am I experiencing low yields in my synthesis?

Low yields in this compound synthesis can stem from several factors:

  • Sublimation of Cr(CO)₆: Chromium hexacarbonyl readily sublimes at the reaction temperatures, leading to a loss of the reagent from the reaction mixture.[1][2][4]

  • Product Decomposition: The product, (η⁶-anisole)Cr(CO)₃, can decompose at high temperatures or upon exposure to light, especially during prolonged reaction times.[1][2][5][6]

  • Incomplete Reaction: Insufficient reaction time or temperature can lead to unreacted starting materials.[1]

  • Oxidation: The chromium center in the complex is susceptible to oxidation, which can be problematic during workup if not performed under an inert atmosphere.

Q3: How can I prevent the sublimation of chromium hexacarbonyl?

Several techniques can mitigate the sublimation of Cr(CO)₆:

  • Solvent Choice: Using a mixture of a high-boiling solvent (e.g., dibutyl ether) with a small amount of a solvent that washes the sublimed solid back into the reaction mixture, such as tetrahydrofuran (THF), is effective.[5]

  • Apparatus Design: Employing a condenser specifically designed to return sublimed solids to the reaction flask can be beneficial.[2]

  • Continuous-Flow Synthesis: This modern technique minimizes sublimation by maintaining the reactants in a heated, pressurized flow system, reducing reaction times and improving heat transfer.[6]

Q4: Is an excess of anisole necessary for the reaction?

While older procedures often used a large excess of the arene, recent studies have shown that using a near-stoichiometric amount of anisole (1.0-1.2 equivalents) can still produce high yields.[3] This simplifies the purification process, especially given the high boiling point of anisole.[3]

Q5: What is the role of THF in the reaction mixture?

Tetrahydrofuran (THF) serves a dual purpose in this synthesis. Primarily, it helps to wash sublimed chromium hexacarbonyl back into the reaction vessel.[5] Additionally, it is suggested that THF may have a catalytic effect on the reaction by forming an unstable intermediate complex, (THF)nCr(CO)₆-n.[5]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Insufficient reaction temperature or time.[1] 2. Sublimation of Cr(CO)₆.[1][2][4] 3. Impure reagents.1. Gradually increase the reaction temperature and/or extend the reaction time, monitoring by TLC. 2. Add ~20% THF to the solvent mixture to wash back sublimed Cr(CO)₆.[5] Consider using a specialized condenser. 3. Ensure the purity of Cr(CO)₆, as this can significantly impact reaction times.[3]
Product Decomposes During Reaction or Workup 1. Excessive reaction temperature or prolonged heating.[1] 2. Exposure to light during workup.[2][5] 3. Presence of oxidizing agents.1. Optimize the reaction temperature and time to find a balance between conversion and decomposition. 2. Cover all glassware with aluminum foil during the workup procedure to prevent photolytic decomposition.[5] 3. While a fully anaerobic workup may not be necessary for short durations, it is good practice to handle the complex in an inert atmosphere (e.g., nitrogen or argon) when possible.[5]
Difficulty in Purifying the Product 1. Excess unreacted anisole, which has a high boiling point. 2. Presence of unreacted Cr(CO)₆.1. Use a near-stoichiometric amount of anisole (1.0-1.2 equivalents) to minimize the amount of unreacted starting material.[3] 2. Unreacted Cr(CO)₆ can be removed using a rotary evaporator.[5] Purification can be achieved by recrystallization or column chromatography on alumina.[1][5]

Data Summary: Reaction Conditions for this compound Synthesis

Method Arene:Cr(CO)₆ Ratio Solvent(s) Temperature Time Yield Reference
Direct Complexation1.0 - 1.2 : 1Dibutyl ether / THFReflux16 - 96 hHigh[3]
Direct ComplexationExcess AreneDibutyl ether / THF (~20%)Not specifiedShorter reaction timesGood[5]
Ligand ExchangeStoichiometricNot specifiedNot specifiedNot specifiedNot specified[3]
Continuous-FlowNot specifiedNot specified220 °C10 min residence timeNot specified[6]

Detailed Experimental Protocols

Protocol 1: Optimized Direct Complexation

This protocol is based on methods that utilize a near-stoichiometric amount of anisole and a solvent mixture to mitigate Cr(CO)₆ sublimation.

Materials:

  • Anisole (1.0-1.2 equivalents)

  • Chromium Hexacarbonyl (1 equivalent)

  • Dibutyl ether (anhydrous)

  • Tetrahydrofuran (THF, anhydrous, ~20% of total solvent volume)

  • Inert gas (Nitrogen or Argon)

  • Standard reflux apparatus

Procedure:

  • Set up a reflux apparatus under an inert atmosphere.

  • To the reaction flask, add chromium hexacarbonyl followed by the solvent mixture of dibutyl ether and THF.

  • Add the anisole to the reaction mixture.

  • Heat the mixture to reflux. The reaction time can vary from 16 to 96 hours, depending on the purity of the chromium hexacarbonyl.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvents under reduced pressure using a rotary evaporator. This will also remove any unreacted Cr(CO)₆.[5]

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., hexane) or by column chromatography on alumina.[1][5]

Visualizations

Experimental Workflow for Direct Complexation

experimental_workflow start Start setup Assemble Reflux Apparatus under Inert Atmosphere start->setup add_reagents Add Cr(CO)6, Dibutyl Ether, THF, and Anisole setup->add_reagents reflux Heat to Reflux (16-96 hours) add_reagents->reflux monitor Monitor by TLC reflux->monitor cooldown Cool to Room Temperature reflux->cooldown Reaction Complete monitor->reflux evaporate Remove Solvents and excess Cr(CO)6 via Rotary Evaporation cooldown->evaporate purify Purify Product (Recrystallization or Column Chromatography) evaporate->purify product Obtain Pure (Anisole)Cr(CO)3 purify->product

Caption: A flowchart of the direct complexation method for synthesizing (η⁶-anisole)Cr(CO)₃.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield Observed check_sublimation Is there evidence of Cr(CO)6 sublimation? start->check_sublimation check_time_temp Were reaction time and temperature sufficient? check_sublimation->check_time_temp No add_thf Add ~20% THF to solvent and/or use a cold finger. check_sublimation->add_thf Yes check_purity Are reagents pure? check_time_temp->check_purity Yes increase_time_temp Increase reaction time and/or temperature. check_time_temp->increase_time_temp No purify_reagents Purify Cr(CO)6 (e.g., by sublimation). check_purity->purify_reagents No solution Yield Improved check_purity->solution Yes add_thf->solution increase_time_temp->solution purify_reagents->solution

Caption: A decision tree for troubleshooting low yields in this compound synthesis.

References

common side reactions with anisole chromium tricarbonyl

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for anisole chromium tricarbonyl. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the experimental use of this versatile organometallic compound.

Troubleshooting Guides

This section provides solutions to common problems encountered during reactions with this compound.

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Step Explanation
Decomposition of Starting Material Ensure the this compound is a bright, yellow crystalline solid. If it is discolored (green or brown), purify it by recrystallization or column chromatography before use.The complex is sensitive to air and light, especially in solution, which can lead to decomposition.
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Infrared (IR) spectroscopy. If the reaction has stalled, consider increasing the reaction time or temperature.Some reactions, like the initial complexation, can take up to 96 hours to complete.
Sublimation of Chromium Hexacarbonyl During synthesis of the complex, use a reflux condenser designed to return sublimed solids to the reaction flask. Adding a small amount of a higher-boiling solvent like THF can also help minimize sublimation.Chromium hexacarbonyl readily sublimes at the temperatures often used for complexation, leading to a loss of reagent.
Presence of Oxygen or Water Use Schlenk line techniques or a glovebox to maintain an inert atmosphere (nitrogen or argon). Ensure all solvents and reagents are rigorously dried.This compound and many of the organometallic reagents used in its reactions are sensitive to oxygen and moisture.

Issue 2: Formation of Multiple Products

Potential Cause Troubleshooting Step Explanation
Lack of Regioselectivity in Nucleophilic Addition Adjust the reaction temperature and solvent. For kinetically controlled additions, lower temperatures are generally preferred. The choice of nucleophile also significantly impacts regioselectivity.Nucleophilic attack can occur at the ortho, meta, or para positions of the anisole ring. The methoxy group directs nucleophiles primarily to the meta position under thermodynamic control, but kinetic products can vary.
Competing Side Reactions For lithiation reactions, use a non-coordinating solvent and carefully control the temperature to favor ortho-lithiation over other deprotonation pathways.The electron-withdrawing Cr(CO)₃ group acidifies the aromatic protons, making multiple deprotonation sites possible.
Decomplexation of the Product After the reaction is complete, perform the work-up and purification at low temperatures and with minimal exposure to light and air.The chromium tricarbonyl moiety can be cleaved from the aromatic ring under oxidative or thermal conditions, leading to a mixture of complexed and uncomplexed products.

Issue 3: Difficulty in Product Purification

Potential Cause Troubleshooting Step Explanation
Co-elution of Isomers For mixtures of ortho, meta, and para isomers, utilize High-Performance Liquid Chromatography (HPLC) for separation, as baseline separation on standard silica gel columns can be challenging.The polarity of the isomers can be very similar, making chromatographic separation difficult.
Product Decomposition on Silica Gel Consider using alumina for column chromatography or purification by recrystallization to avoid decomposition of the product on acidic silica gel.The Lewis acidic sites on silica gel can promote the decomposition of the organometallic complex.
Removal of Unreacted Chromium Hexacarbonyl After the synthesis of this compound, filter the hot reaction mixture to remove any unreacted, insoluble chromium hexacarbonyl.This prevents contamination of the crude product with the starting material.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed with this compound?

A1: The most prevalent side reactions include:

  • Decomplexation: The loss of the Cr(CO)₃ group from the anisole ring, which can be induced by heat, light, or oxidizing agents.

  • Carbonylation: The insertion of a carbonyl group, which can be supplied by the Cr(CO)₃ moiety itself.[1]

  • Formation of Regioisomers: In nucleophilic addition reactions, a mixture of ortho, meta, and para substituted products can be formed. The distribution of these isomers is dependent on the nucleophile and the reaction conditions. For instance, the reaction with N-lithiobenzamide yields an ortho:meta:para ratio of 25:60:18.

Q2: How can I minimize the risk of decomplexation during my experiment?

A2: To minimize decomplexation, it is crucial to:

  • Work under an inert atmosphere (nitrogen or argon).

  • Protect the reaction from light by wrapping the flask in aluminum foil.

  • Avoid excessive heat.

  • Use mild oxidizing agents for the final decomplexation step if the free arene is the desired product.

Q3: What is the role of the chromium tricarbonyl group in activating the anisole ring?

A3: The Cr(CO)₃ group acts as a powerful electron-withdrawing group, which significantly alters the electronic properties of the anisole ring.[2] This has several important consequences:

  • It activates the ring towards nucleophilic attack, a reaction that is not feasible with uncomplexed anisole.[2]

  • It increases the acidity of the aromatic and benzylic protons, facilitating deprotonation reactions.

  • The steric bulk of the Cr(CO)₃ group blocks one face of the arene, allowing for stereoselective reactions.

Q4: Can I perform a Friedel-Crafts acylation on this compound?

A4: While complexation to the Cr(CO)₃ group generally deactivates the aromatic ring towards electrophilic substitution, Friedel-Crafts acylations on arene chromium tricarbonyl complexes have been reported. However, the reaction conditions need to be carefully optimized to avoid decomplexation and other side reactions.

Quantitative Data on Side Reactions

The following table summarizes available quantitative data on the distribution of products in a common reaction involving this compound.

ReactionNucleophileSolventTemperature (°C)Product Ratio (ortho : meta : para)
Nucleophilic Aromatic SubstitutionN-LithiobenzamideTHF-78 to rt25 : 60 : 18

Note: This data is illustrative and the actual product distribution can vary with specific reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general guideline and may require optimization.

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer.

  • Reagents: To the flask, add chromium hexacarbonyl (1.0 eq) and a high-boiling inert solvent (e.g., dibutyl ether or a mixture of dibutyl ether and THF). Add anisole (1.0-1.2 eq).

  • Reaction: Flush the system with nitrogen and heat the mixture to reflux. The reaction is typically complete within 16-96 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature. Filter the mixture to remove any unreacted chromium hexacarbonyl.

  • Purification: Remove the solvent under reduced pressure. The resulting yellow solid can be purified by recrystallization from a suitable solvent (e.g., hexane) or by column chromatography on alumina.

Protocol 2: Ortho-Lithiation and Quenching

This protocol outlines a general procedure for the ortho-lithiation of this compound.

  • Setup: In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in dry THF.

  • Lithiation: Cool the solution to -78 °C. Slowly add a solution of n-butyllithium (1.1 eq) in hexanes. Stir the mixture at this temperature for 1-2 hours.

  • Quenching: Add the desired electrophile (e.g., an alkyl halide or a carbonyl compound) at -78 °C and allow the reaction to slowly warm to room temperature.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., diethyl ether).

  • Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Visualizations

experimental_workflow Experimental Workflow for this compound Reactions cluster_synthesis Synthesis cluster_reaction Reaction cluster_analysis Analysis & Purification s1 Combine Anisole and Cr(CO)6 in Inert Solvent s2 Reflux under N2 (16-96h) s1->s2 s3 Filter and Concentrate s2->s3 s4 Purify (Recrystallization/Chromatography) s3->s4 r1 Dissolve this compound in Dry Solvent s4->r1 Proceed to Reaction r2 Cool to Low Temperature (e.g., -78°C) r1->r2 r3 Add Reagent (e.g., n-BuLi, Nucleophile) r2->r3 r4 Quench with Electrophile/Work-up r3->r4 a1 Extract and Dry r4->a1 Proceed to Purification a2 Concentrate a1->a2 a3 Purify (Chromatography/Recrystallization) a2->a3 a4 Characterize (NMR, IR, MS) a3->a4

Caption: A generalized workflow for the synthesis and subsequent reaction of this compound.

signaling_pathway Common Reaction Pathways and Side Reactions cluster_nucleophilic_addition Nucleophilic Addition cluster_deprotonation Deprotonation start This compound na1 Ortho-substituted Product start->na1 Nu- na2 Meta-substituted Product (often major) start->na2 Nu- na3 Para-substituted Product start->na3 Nu- d1 Ortho-lithiated Intermediate start->d1 Base (e.g., n-BuLi) side_reaction Decomplexation start->side_reaction Heat, Light, Oxidants Further Functionalization Further Functionalization d1->Further Functionalization

Caption: Key reaction pathways and the common side reaction of decomplexation for this compound.

References

Technical Support Center: Anisole Chromium Tricarbonyl Complexes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with anisole chromium tricarbonyl complexes.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, purification, and handling of this compound.

Problem EncounteredPotential Cause(s)Recommended Solution(s)
Low or No Product Yield Incomplete reaction.- Ensure a slight excess of chromium hexacarbonyl is used, as it can sublime during the reaction.[1] - The addition of ~20% tetrahydrofuran (THF) to the di-n-butyl ether solvent can have a catalytic effect and increase reaction rates.[1] - Reaction times can be lengthy (24 hours or more); monitor the reaction by TLC to ensure completion.[2]
Decomposition of the product during reaction.- Conduct the reaction in the dark or with glassware covered in aluminum foil, as arene chromium tricarbonyl complexes are sensitive to light.[1][2] - Maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction to prevent oxidation.
Product Decomposes During Workup/Purification Exposure to air.- this compound is air-sensitive.[3][4][5] Perform all workup and purification steps under an inert atmosphere using Schlenk line techniques or a glovebox.[3] - Use degassed solvents for all purification steps.
Exposure to light.- Protect the compound from light at all stages by wrapping flasks and chromatography columns in aluminum foil.[1] Photolysis is a primary decomposition pathway, leading to the loss of CO ligands.[6][7]
Inappropriate chromatography conditions.- Use a modified flash chromatography procedure for air-sensitive compounds.[8] - Ensure the silica gel or alumina is properly dried and deoxygenated before use.
Difficulty in Purification Contamination with unreacted chromium hexacarbonyl.- Excess chromium hexacarbonyl can be removed by sublimation under vacuum or by filtration of a solution of the crude product through a short plug of alumina.
Contamination with free anisole.- If the boiling point of the anisole derivative is high, ensure an excess of Cr(CO)₆ is used to drive the reaction to completion, otherwise a mixture of the free arene and the complex will result.[1] - Purification can be achieved by recrystallization, typically from a solvent mixture like ethanol or hexane/ethyl acetate.[2]
Darkening or Color Change of Product During Storage Decomposition due to air or light exposure.- Store the purified complex in a sealed container under an inert atmosphere (e.g., in a glovebox or a sealed ampule). - Store in a dark, cool place, preferably in a freezer.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathways are thermal and photochemical decomposition. Photolysis, or decomposition by light, is a significant issue and leads to the scission of carbon monoxide (CO) ligands, which can be followed by the release of the free arene (anisole).[6][7] The complex is also sensitive to air (oxidation), which can lead to the decomposition of the organometallic framework.

Q2: What is the recommended procedure for synthesizing (η⁶-anisole)tricarbonylchromium?

A2: A common and direct method is the Mahaffy–Pauson method, which involves refluxing anisole with chromium hexacarbonyl (Cr(CO)₆) in a high-boiling point solvent under an inert atmosphere.[2][3]

Experimental Protocols

Synthesis of (η⁶-anisole)tricarbonylchromium

This protocol is a modification of the Mahaffy-Pauson method.[2]

Materials:

  • Anisole

  • Chromium hexacarbonyl (Cr(CO)₆)

  • Di-n-butyl ether

  • Tetrahydrofuran (THF), freshly distilled

  • Inert gas (Argon or Nitrogen)

  • Standard Schlenk line glassware

Procedure:

  • Assemble a Schlenk flask equipped with a reflux condenser under a positive pressure of inert gas.

  • To the flask, add anisole (1.0 equivalent) and chromium hexacarbonyl (1.0-1.1 equivalents).

  • Add a solvent mixture of di-n-butyl ether and THF (9:1 v/v). The THF helps to keep the Cr(CO)₆ in solution.[1][2]

  • Heat the mixture to reflux (approximately 140°C) under a constant positive pressure of inert gas. It is crucial to protect the reaction from light by wrapping the glassware in aluminum foil.[1][2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until all the anisole is consumed (typically 24 hours).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by chromatography on silica gel or alumina under an inert atmosphere, followed by recrystallization.

Stability Data

ConditionStabilityNotes
Atmosphere Unstable in air.Stable under an inert atmosphere (e.g., N₂, Ar).[5]
Light Unstable.Decomposes upon exposure to light, especially UV.[1][6][7]
Temperature Stable at room temperature for short periods when pure and under inert gas. Long-term storage should be at low temperatures (e.g., in a freezer).Thermal decomposition can occur at elevated temperatures.
Solvents Moderately stable in degassed organic solvents for short periods.The complex can react with certain solvents, especially upon irradiation.[7][9]

Visualizations

Logical Workflow for Synthesis and Purification

G Workflow for this compound Synthesis cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification (Inert Atmosphere) A Combine Anisole & Cr(CO)6 in di-n-butyl ether/THF B Reflux under Inert Gas (in the dark, ~140°C) A->B C Cool to Room Temperature B->C D Remove Solvent in Vacuo C->D E Flash Chromatography (Alumina or Silica Gel) D->E F Recrystallization E->F G Store under Inert Gas (Dark, Cold) F->G

Caption: A flowchart illustrating the key stages of synthesis and purification.

Degradation Pathways

G Degradation Pathways A (η⁶-Anisole)Cr(CO)3 B Decomposition Products A->B  Air (O2) Oxidation A->B  Heat (Δ) Thermal Decomposition A->B  Light (hν) Photochemical Decomposition

Caption: Major factors leading to the decomposition of the complex.

References

identifying impurities in anisole chromium tricarbonyl samples

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Anisole Chromium Tricarbonyl

Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during synthesis, purification, and analysis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My ¹H NMR spectrum shows unexpected peaks. What are the likely impurities?

A1: The most common impurities in a crude sample of this compound are unreacted starting materials and decomposition products.

  • Unreacted Anisole: You may see sharp signals in the aromatic region (typically 6.8-7.3 ppm) and a singlet for the methoxy group (~3.8 ppm) corresponding to free anisole. In the complex, these aromatic proton signals are shifted upfield due to the influence of the Cr(CO)₃ group.[1]

  • Unreacted Chromium Hexacarbonyl (Cr(CO)₆): This starting material is diamagnetic and will not appear in the ¹H NMR spectrum. However, its presence can be confirmed by Infrared (IR) spectroscopy.

  • Oxidation/Decomposition Products: this compound is air- and light-sensitive.[1][2] Decomposition can lead to the release of free anisole and the formation of chromium oxides (which are typically insoluble and may cause line broadening). If the sample has a greenish tint instead of the typical yellow, it is a sign of oxidation to Cr(III) species.

Q2: My IR spectrum has a sharp band around 2000 cm⁻¹. Is this normal?

A2: While the product has strong carbonyl (ν(CO)) stretching bands, a single, very sharp absorption at approximately 2000 cm⁻¹ is characteristic of chromium hexacarbonyl (Cr(CO)₆), a common starting material. The product, this compound, should exhibit two strong absorption bands in the carbonyl stretching region (typically between 1800-2000 cm⁻¹).[1] The presence of the sharp peak at 2000 cm⁻¹ indicates that unreacted Cr(CO)₆ remains in your sample.

Q3: The yield of my synthesis is very low. What could have gone wrong?

A3: Low yields are often traced back to reaction conditions or reagent quality.

  • Air Sensitivity: The reaction requires an inert atmosphere (e.g., nitrogen or argon).[1] Even small leaks in your apparatus can lead to oxidation of the chromium(0) center and significantly lower the yield.

  • Reaction Time and Temperature: The thermal displacement of CO ligands by anisole is an equilibrium process.[1] Insufficient reflux time or temperature can result in incomplete reaction. Reaction times can vary significantly, sometimes requiring 16 to 96 hours.[1]

  • Solvent Choice: The reaction is typically performed in a high-boiling point, inert solvent. Using a solvent with too low a boiling point may not provide the necessary energy to drive the reaction forward.

  • Photolytic Decomposition: Arene chromium tricarbonyl complexes can be sensitive to light.[2] It is advisable to protect the reaction mixture from direct light, for example, by wrapping the flask in aluminum foil.[2]

Q4: How can I effectively purify my crude this compound?

A4: The purification strategy depends on the main impurities present.

  • Removing Chromium Hexacarbonyl: Unreacted Cr(CO)₆ can often be removed by sublimation under vacuum, as it is more volatile than the product.

  • Removing Unreacted Anisole: If excess anisole was used, it can be removed under high vacuum. However, if the anisole has a high boiling point, this can be difficult.[3] A more effective method is column chromatography on silica gel or alumina, eluting with a non-polar solvent system (e.g., hexanes/ethyl acetate).

  • Recrystallization: This is an effective final purification step. The product can be recrystallized from a solvent mixture such as ether/petroleum ether or hexanes/dichloromethane to obtain pure yellow crystals.[3]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a common method for the direct complexation of anisole.[1]

  • Apparatus Setup: Assemble a two-neck round-bottom flask equipped with a reflux condenser. Ensure all glassware is oven-dried and cooled under a stream of inert gas (N₂ or Ar).

  • Reagents: To the flask, add chromium hexacarbonyl (Cr(CO)₆, 1.0 eq) and anisole (3.0-5.0 eq). Add a high-boiling, inert solvent (e.g., di-n-butyl ether) to facilitate mixing and heat transfer.

  • Reaction: Flush the system with inert gas for 10-15 minutes. Heat the mixture to reflux under the inert atmosphere. The reaction progress can be monitored by observing the sublimation of Cr(CO)₆ on the condenser. The reaction is typically complete when this sublimation ceases (usually 24-48 hours).

  • Workup: Cool the reaction mixture to room temperature. Filter the solution to remove any insoluble byproducts. The solvent and excess anisole are then removed under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude yellow solid can be purified as described in the FAQ section, typically by column chromatography followed by recrystallization.

Protocol 2: Sample Preparation for Spectroscopic Analysis
  • NMR Spectroscopy: Dissolve approximately 5-10 mg of the purified sample in a deuterated solvent (e.g., CDCl₃ or C₆D₆). The complex is sensitive to air, so preparing the sample in a glovebox or using a Schlenk line to handle the solvent is recommended for best results.

  • IR Spectroscopy: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr. Alternatively, a spectrum can be obtained from a solution using an appropriate solvent (e.g., CH₂Cl₂ or hexane) in a sealed IR cell.

Data Presentation: Spectroscopic Signatures

The table below summarizes typical spectroscopic data for this compound and its common impurities. Chemical shifts (δ) are in ppm and IR frequencies (ν) are in cm⁻¹.

CompoundAnalysis TypeCharacteristic Signals
This compound ¹H NMR Aromatic Protons: 5.0 - 5.6 ppm (multiplets)[1]Methoxy Protons (-OCH₃): ~3.7 ppm (singlet)
¹³C NMR Arene Carbons (Complexed): 90 - 110 ppm[1]Methoxy Carbon (-OCH₃): 55 - 60 ppm[1]Carbonyl Carbons (CO): ~233 ppm
IR ν(CO): ~1965 cm⁻¹ and ~1890 cm⁻¹ (two strong bands)[1]
Anisole (Impurity) ¹H NMR Aromatic Protons: 6.8 - 7.3 ppm[4]Methoxy Protons (-OCH₃): ~3.8 ppm[4]
¹³C NMR Aromatic Carbons: 114 - 160 ppm[5]Methoxy Carbon (-OCH₃): ~55 ppm[5]
Chromium Hexacarbonyl (Impurity) IR ν(CO): ~2000 cm⁻¹ (single, sharp, strong band)

Visual Workflow Guides

Impurity Identification Workflow

Impurity_Identification start Unexpected Result in Analysis (e.g., NMR, TLC) check_nmr Analyze ¹H NMR Spectrum start->check_nmr peaks_6_8 Peaks at 6.8-7.3 ppm? check_nmr->peaks_6_8 run_ir Acquire IR Spectrum peaks_6_8->run_ir No impurity_anisole Impurity: Free Anisole peaks_6_8->impurity_anisole Yes peak_2000 Sharp peak at ~2000 cm⁻¹? run_ir->peak_2000 broad_signals Broad signals or baseline noise? peak_2000->broad_signals No impurity_crco6 Impurity: Cr(CO)₆ peak_2000->impurity_crco6 Yes impurity_decomp Impurity: Decomposition (Paramagnetic Species) broad_signals->impurity_decomp Yes further_analysis Consider Other Techniques (e.g., Mass Spec, Elemental) broad_signals->further_analysis No end_node Impurity Identified impurity_anisole->end_node impurity_crco6->end_node impurity_decomp->end_node further_analysis->end_node Purification_Workflow start Crude Reaction Mixture filtration Filter to Remove Insoluble Materials start->filtration solvent_removal Remove Solvent / Volatiles (Rotary Evaporation) filtration->solvent_removal check_crco6 Cr(CO)₆ Impurity Present? solvent_removal->check_crco6 sublimation Sublimation Under Vacuum to Remove Cr(CO)₆ check_crco6->sublimation Yes chromatography Column Chromatography (Silica or Alumina) check_crco6->chromatography No sublimation->chromatography recrystallization Recrystallization (e.g., Hexane/DCM) chromatography->recrystallization final_product Pure this compound (Yellow Crystals) recrystallization->final_product

References

Technical Support Center: Anisole Chromium Tricarbonyl NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with anisole chromium tricarbonyl and encountering issues with its Nuclear Magnetic Resonance (NMR) spectra.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?

A1: The coordination of the chromium tricarbonyl moiety to the anisole ring causes a characteristic upfield shift of the aromatic proton and carbon signals compared to free anisole. The electron-withdrawing nature of the Cr(CO)₃ group deshields the aromatic ring. The expected chemical shifts in CDCl₃ are summarized in the table below. Please note that these values can be influenced by solvent, concentration, and instrument parameters.

Q2: My ¹H NMR spectrum shows broad peaks. What are the possible causes?

A2: Broad peaks in the NMR spectrum of this compound can arise from several factors:

  • Paramagnetic Impurities: The presence of paramagnetic species, such as Cr(III) impurities from decomposition, can cause significant line broadening.

  • Sample Concentration: A highly concentrated sample can lead to increased viscosity and peak broadening.

  • Poor Shimming: An improperly shimmed spectrometer will result in broad, distorted peaks.

  • Unresolved Coupling: Complex or unresolved coupling can sometimes appear as broad signals.

  • Chemical Exchange: If the compound is undergoing a dynamic process, such as slow rotation of the arene ligand on the NMR timescale, this can lead to broadened signals.

Q3: I see extra peaks in my ¹H NMR spectrum. What could they be?

A3: Extra peaks in the spectrum often indicate the presence of impurities. For this compound, common impurities include:

  • Residual Solvents: Solvents used during synthesis and purification (e.g., diethyl ether, hexanes, dichloromethane) are common contaminants.

  • Unreacted Anisole: Incomplete reaction can leave residual starting material.

  • Chromium Hexacarbonyl (Cr(CO)₆): The chromium source for the synthesis may be present if not fully removed during purification.

  • Decomposition Products: The complex can be sensitive to air and light, leading to decomposition. Oxidation of the chromium center is a potential issue.

Q4: How should I prepare an NMR sample of this compound, which is air-sensitive?

A4: Due to its air sensitivity, proper sample preparation is crucial for obtaining a high-quality NMR spectrum.[1][2][3] The use of a glovebox or Schlenk line techniques is highly recommended.[2][3] The deuterated solvent should be degassed prior to use, and the NMR tube should be purged with an inert gas (e.g., argon or nitrogen) before adding the sample and solvent.[3] Sealing the NMR tube with a secure cap and wrapping it with Parafilm can provide a temporary barrier to air exposure. For long-term storage or if the sample is highly sensitive, a flame-sealed NMR tube or a J. Young NMR tube is preferable.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the NMR analysis of this compound in a question-and-answer format.

Issue 1: The aromatic signals in my ¹H NMR spectrum are shifted downfield from the expected values.

  • Possible Cause: The complex may not have formed, and you are observing the spectrum of unreacted anisole.

  • Troubleshooting Steps:

    • Compare your spectrum to the known spectrum of anisole (see data table below).

    • Re-purify your sample to remove any unreacted starting material.

    • Confirm the identity of your product using other analytical techniques, such as mass spectrometry or IR spectroscopy. The carbonyl stretches in the IR spectrum are characteristic of the complex.[4]

Issue 2: The baseline of my spectrum is distorted, and the peaks are asymmetric.

  • Possible Cause: This is often a result of poor shimming of the magnetic field.

  • Troubleshooting Steps:

    • Re-shim the spectrometer. If you are using an automated shimming routine, a manual shim may be necessary.

    • Ensure your sample is homogeneous and free of any solid particles. Filter the sample into the NMR tube if necessary.

    • Check the sample volume in the NMR tube; it should be within the manufacturer's recommended range (typically 0.5-0.6 mL for a standard 5 mm tube).

Issue 3: I am having difficulty integrating the proton signals accurately.

  • Possible Cause: Overlapping signals, broad peaks, or poor phasing can all lead to inaccurate integration.

  • Troubleshooting Steps:

    • Carefully phase the spectrum manually to ensure all peaks are correctly aligned.

    • Use the deconvolution function in your NMR software to separate overlapping peaks before integration.

    • If peak broadening is an issue, address the potential causes as described in the FAQs.

Data Presentation

Table 1: ¹H and ¹³C NMR Chemical Shift Data

Compound Nucleus Position Chemical Shift (δ) in CDCl₃ (ppm) Multiplicity Coupling Constant (J) in Hz
This compound ¹HOrtho (H-2, H-6)~ 5.2 - 5.4d~ 6-7
Meta (H-3, H-5)~ 5.0 - 5.2t~ 6-7
Para (H-4)~ 4.9 - 5.1t~ 6-7
Methoxy (-OCH₃)~ 3.7s-
¹³CCarbonyl (-CO)~ 233--
C-1 (ipso)~ 145--
C-2, C-6~ 93--
C-3, C-5~ 91--
C-4~ 80--
Methoxy (-OCH₃)~ 56--
Anisole (for comparison) ¹HOrtho (H-2, H-6)~ 6.88d~ 8.8
Meta (H-3, H-5)~ 7.26t~ 8.0
Para (H-4)~ 6.92t~ 7.4
Methoxy (-OCH₃)~ 3.81s-
¹³CC-1 (ipso)~ 159.8--
C-2, C-6~ 114.1--
C-3, C-5~ 129.5--
C-4~ 120.7--
Methoxy (-OCH₃)~ 55.3--

Note: The chemical shifts for this compound are approximate and can vary. The data for uncomplexed anisole is provided for comparison to illustrate the upfield shift upon complexation.

Experimental Protocols

1. Synthesis of this compound

  • Reaction: A common method involves the direct reaction of anisole with chromium hexacarbonyl.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, combine chromium hexacarbonyl (Cr(CO)₆) and a slight excess of anisole in a high-boiling, inert solvent such as dibutyl ether or a mixture of THF and dibutyl ether.

    • Reflux the mixture under an inert atmosphere (nitrogen or argon) for several hours. The reaction progress can be monitored by the sublimation of Cr(CO)₆, which will decrease as the reaction proceeds.

    • After cooling to room temperature, the solvent and excess anisole are typically removed under reduced pressure.

    • The crude product is then purified, often by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes/dichloromethane).

2. NMR Sample Preparation Protocol

  • Glovebox/Schlenk Line: Perform all sample manipulations in an inert atmosphere.

  • Sample Weighing: Weigh 5-10 mg of purified this compound directly into a clean, dry vial for a ¹H NMR spectrum. For a ¹³C NMR spectrum, a higher concentration (20-30 mg) may be necessary.

  • Solvent Addition: Add approximately 0.6 mL of degassed deuterated chloroform (CDCl₃) to the vial and gently swirl to dissolve the sample.

  • Filtration (if necessary): If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.

  • Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube that has been purged with an inert gas.

  • Capping: Cap the NMR tube securely. For added protection against air exposure, wrap the cap and the top of the tube with Parafilm.

  • Acquisition: Acquire the NMR spectrum as soon as possible after sample preparation.

Visualizations

Troubleshooting_Workflow cluster_start Start cluster_problem Problem Identification cluster_broad Troubleshooting Broad Peaks cluster_extra Troubleshooting Extra Peaks cluster_shifts Troubleshooting Incorrect Shifts cluster_end End start Obtain NMR Spectrum problem Analyze Spectrum: - Broad Peaks? - Extra Peaks? - Incorrect Shifts? start->problem broad_check Check: 1. Shimming 2. Concentration 3. Purity problem->broad_check Broad Peaks extra_check Identify Impurities: - Solvents? - Starting Material? - Decomposition? problem->extra_check Extra Peaks shift_check Compare to Reference: - Uncomplexed Anisole? - Wrong Solvent Reference? problem->shift_check Incorrect Shifts broad_solution Solutions: - Re-shim - Dilute Sample - Re-purify broad_check->broad_solution end_node High-Quality Spectrum broad_solution->end_node extra_solution Solutions: - Dry Sample - Re-purify - Fresh Sample Prep extra_check->extra_solution extra_solution->end_node shift_solution Solutions: - Confirm Complexation (IR, MS) - Re-reference Spectrum shift_check->shift_solution shift_solution->end_node

Caption: Troubleshooting workflow for NMR spectra of this compound.

Logical_Relationships cluster_synthesis Synthesis & Purification cluster_sample_prep NMR Sample Preparation cluster_acquisition NMR Data Acquisition cluster_analysis Spectral Analysis cluster_issues Potential Issues synthesis Synthesis: Anisole + Cr(CO)₆ purification Purification: (e.g., Chromatography) synthesis->purification impurities Impurities: - Solvents - Anisole - Cr(CO)₆ synthesis->impurities leads to sample_prep Inert Atmosphere Prep: - Degassed Solvent - Purged Tube purification->sample_prep purification->impurities removes acquisition Acquire Spectrum sample_prep->acquisition decomposition Decomposition: (Air/Light Sensitive) sample_prep->decomposition mitigates analysis Data Interpretation acquisition->analysis nmr_params NMR Parameters: - Shimming - Concentration acquisition->nmr_params affected by impurities->analysis complicates decomposition->analysis complicates nmr_params->analysis affects

Caption: Logical relationships in obtaining and troubleshooting NMR spectra.

References

Kinetic vs. Thermodynamic Control in Nucleophilic Addition: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when controlling for kinetic versus thermodynamic products in nucleophilic addition reactions, with a specific focus on enolate formation.

Frequently Asked Questions (FAQs)

Q1: I'm trying to synthesize the kinetic enolate, but I'm getting a mixture of products. What am I doing wrong?

A1: Achieving high selectivity for the kinetic enolate requires careful control of reaction conditions to minimize equilibration to the more stable thermodynamic enolate. Common pitfalls include:

  • Inadequate Temperature Control: The reaction temperature is the most critical factor. For kinetic control, temperatures are typically maintained at -78 °C.[1][2] Even slight increases in temperature can provide enough energy for the reaction to become reversible and favor the thermodynamic product. Ensure your cooling bath is well-maintained throughout the addition of reagents.

  • Slow Addition of the Ketone: To favor the kinetic product, the ketone should be added slowly to a solution of the base. This ensures that the base is always in excess, and the ketone is immediately deprotonated upon addition, preventing it from acting as a proton source for equilibration.

  • Choice of Base: A strong, sterically hindered, non-nucleophilic base is crucial for kinetic enolate formation.[1] Lithium diisopropylamide (LDA) is the most common choice. Less hindered or weaker bases can lead to a mixture of products.

  • Solvent Purity: The presence of protic impurities in your solvent (e.g., water or alcohols in THF) can facilitate proton exchange and lead to the formation of the thermodynamic enolate. Always use a freshly distilled, anhydrous solvent.

Q2: My attempt to form the thermodynamic enolate is resulting in low yields. What are the likely causes?

A2: Low yields in thermodynamic enolate formation can stem from several factors:

  • Insufficient Reaction Time or Temperature: Thermodynamic control requires the reaction to reach equilibrium.[3] This often means longer reaction times and/or higher temperatures to allow the initially formed kinetic enolate to convert to the more stable thermodynamic product.

  • Inappropriate Base: While a strong base is needed, a less sterically hindered one is preferred for thermodynamic control to allow for equilibration.[2] Using a bulky base like LDA can slow down the equilibration process. Sodium hydride (NaH) or potassium hydride (KH) are often good choices.

  • Substrate Decomposition: If the reaction is heated for an extended period, the starting material or the product may begin to decompose, leading to lower isolated yields. Monitor the reaction by TLC or GC-MS to find the optimal reaction time.

Q3: How can I confirm whether I have synthesized the kinetic or thermodynamic product?

A3: The most common method for determining the product ratio is through analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • GC-MS: This technique separates the different components of your reaction mixture, and the mass spectrometer provides information about the molecular weight and fragmentation pattern of each component, allowing for identification. The relative peak areas in the gas chromatogram can be used to determine the ratio of the products.[4][5][6][7]

  • NMR Spectroscopy: ¹H and ¹³C NMR can be used to identify the structure of the major and minor products. The integration of the proton signals in the ¹H NMR spectrum can be used to quantify the product ratio.

Troubleshooting Guides

Issue: Poor regioselectivity in enolate formation.

Possible Cause Troubleshooting Step
Incorrect Base For kinetic enolates, use a strong, bulky base like LDA. For thermodynamic enolates, use a strong, less hindered base like NaH or KH.
Improper Temperature Control For kinetic products, maintain a low temperature (e.g., -78 °C) throughout the reaction. For thermodynamic products, allow the reaction to warm to room temperature or heat gently.
Order of Addition For kinetic enolates, add the ketone to the base. For thermodynamic enolates, the order is generally less critical, but adding the base to the ketone is common.
Protic Impurities Ensure all glassware is oven-dried and the solvent is anhydrous.

Issue: Low yield of the desired product.

Possible Cause Troubleshooting Step
Side Reactions Use a non-nucleophilic base (like LDA) to avoid addition to the carbonyl. Ensure the electrophile is added after enolate formation is complete.
Decomposition Monitor the reaction progress to avoid unnecessarily long reaction times, especially at elevated temperatures.
Inefficient Quenching Quench the reaction at low temperature before warming to avoid unwanted side reactions during workup.

Quantitative Data Summary

The following table summarizes typical product ratios for the alkylation of 2-methylcyclohexanone under kinetic and thermodynamic control.

Control Type Base Temperature Solvent Kinetic Product (%) (2,6-isomer) Thermodynamic Product (%) (2,2-isomer)
KineticLDA-78 °CTHF>99<1
ThermodynamicNaHRoom TempTHF~26~74
Kinetic (Trapping)Et₃N / (CH₃)₃SiClRoom TempDMF982
ThermodynamicKHRoom TempTHF1090

Data compiled from various sources and represents typical outcomes.

Experimental Protocols

Protocol 1: Selective Formation of the Kinetic Enolate of 2-Methylcyclohexanone

Objective: To generate the less substituted (kinetic) lithium enolate of 2-methylcyclohexanone.

Materials:

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • 2-Methylcyclohexanone

  • Dry ice/acetone bath

  • Nitrogen or Argon gas source

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen/argon inlet, a thermometer, and a rubber septum.

  • Maintain a positive pressure of inert gas throughout the experiment.

  • Cool the flask to 0 °C using an ice-water bath.

  • To the flask, add anhydrous THF followed by diisopropylamine via syringe.

  • Slowly add n-BuLi dropwise to the stirred solution at 0 °C.

  • After the addition is complete, stir the solution at 0 °C for 30 minutes to generate the LDA solution.

  • Cool the LDA solution to -78 °C using a dry ice/acetone bath.[1]

  • In a separate flame-dried flask, prepare a solution of 2-methylcyclohexanone in anhydrous THF.

  • Slowly add the 2-methylcyclohexanone solution dropwise to the LDA solution at -78 °C over 30 minutes.

  • Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the kinetic enolate. The enolate solution is now ready for reaction with an electrophile.

Protocol 2: Selective Formation of the Thermodynamic Enolate of 2-Methylcyclohexanone

Objective: To generate the more substituted (thermodynamic) sodium enolate of 2-methylcyclohexanone.

Materials:

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • 2-Methylcyclohexanone

  • Nitrogen or Argon gas source

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen/argon inlet, and a rubber septum.

  • Maintain a positive pressure of inert gas throughout the experiment.

  • To the flask, add the NaH dispersion.

  • Wash the NaH with anhydrous hexanes three times to remove the mineral oil, carefully decanting the hexanes each time under an inert atmosphere.

  • Add anhydrous THF to the flask containing the washed NaH.

  • Add 2-methylcyclohexanone dropwise to the stirred suspension of NaH in THF at room temperature.

  • After the addition is complete, gently heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of hydrogen gas has ceased.

  • Cool the reaction mixture to room temperature. The thermodynamic enolate solution is now ready for reaction with an electrophile.

Visualizations

Kinetic_vs_Thermodynamic_Control cluster_conditions Reaction Conditions cluster_kinetic Kinetic Control cluster_thermodynamic Thermodynamic Control Conditions Starting Material Kinetic_Conditions Low Temperature (-78°C) Short Reaction Time Bulky, Strong Base (LDA) Conditions->Kinetic_Conditions Thermodynamic_Conditions Higher Temperature (RT or heat) Long Reaction Time Less Bulky, Strong Base (NaH) Conditions->Thermodynamic_Conditions Kinetic_Product Kinetic Product (Less Substituted Enolate) Forms Faster Kinetic_Conditions->Kinetic_Product Irreversible Thermodynamic_Product Thermodynamic Product (More Substituted Enolate) More Stable Thermodynamic_Conditions->Thermodynamic_Product Reversible (Equilibrium)

Caption: Logical relationship between reaction conditions and product outcome.

Reaction_Pathway Reactants Reactants (Ketone + Base) TS_Kinetic Transition State (Kinetic) Reactants->TS_Kinetic Lower Ea TS_Thermodynamic Transition State (Thermodynamic) Reactants->TS_Thermodynamic Higher Ea Kinetic_Product Kinetic Product TS_Kinetic->Kinetic_Product Thermodynamic_Product Thermodynamic Product TS_Thermodynamic->Thermodynamic_Product

Caption: Energy profile diagram for kinetic versus thermodynamic products.

Experimental_Workflow Start Start: Unsymmetrical Ketone Choose_Control Choose Control Pathway Start->Choose_Control Kinetic_Conditions Kinetic Conditions: -78°C, LDA, Add ketone to base Choose_Control->Kinetic_Conditions Kinetic Thermodynamic_Conditions Thermodynamic Conditions: RT or Heat, NaH, Long reaction time Choose_Control->Thermodynamic_Conditions Thermodynamic Reaction Nucleophilic Addition Reaction Kinetic_Conditions->Reaction Thermodynamic_Conditions->Reaction Quench Quench Reaction at Low Temp Reaction->Quench Workup Aqueous Workup & Extraction Quench->Workup Analysis Product Analysis (GC-MS, NMR) Workup->Analysis End End: Desired Product Analysis->End

Caption: General experimental workflow for selective enolate formation.

References

Technical Support Center: Solvent Effects on Anisole Chromium Tricarbonyl Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with anisole chromium tricarbonyl. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experimentation, with a focus on the critical role of solvents in directing reactivity and ensuring successful outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is my nucleophilic addition to this compound giving poor regioselectivity?

A1: The regioselectivity of nucleophilic addition is a delicate balance of electronic and steric factors, significantly influenced by the solvent system. The electron-donating methoxy group of anisole directs nucleophilic attack to the meta position under thermodynamic control. However, kinetic control can favor the ortho position.

  • Solvent Choice: For kinetically controlled additions, which often favor the ortho product, a less polar, non-coordinating solvent is generally preferred. For thermodynamically controlled additions, favoring the meta product, a more polar solvent that can stabilize the anionic intermediate is often used. Mixtures of THF and HMPA have been used to slow down the rate of equilibration between kinetic and thermodynamic products.

  • Temperature: Low temperatures (e.g., -78 °C) typically favor the kinetic product, while higher temperatures can lead to equilibration and formation of the thermodynamic product.

Q2: I am observing low yields in my ortho-lithiation of this compound. What are the likely causes?

A2: Low yields in ortho-lithiation reactions are frequently traced back to the stability and reactivity of the organolithium reagent, which is highly solvent-dependent.

  • Reagent Decomposition: Organolithium reagents like n-BuLi and s-BuLi have limited stability in ethereal solvents, especially at elevated temperatures. Tetrahydrofuran (THF) can be particularly problematic, as these reagents can deprotonate the solvent, leading to decomposition. Diethyl ether generally offers better stability for many organolithium reagents.

  • Incomplete Reaction: The choice of solvent and any additives can affect the rate of lithiation. The presence of a coordinating agent like tetramethylethylenediamine (TMEDA) can significantly accelerate the reaction. Ensure your reaction time is sufficient for the chosen solvent system.

  • Moisture and Air: this compound and organolithium reagents are sensitive to moisture and air. Ensure all glassware is oven-dried, and the reaction is performed under a dry, inert atmosphere (e.g., argon or nitrogen).

Q3: Can the solvent affect the stereoselectivity of reactions involving this compound?

A3: Yes, the solvent can play a crucial role in stereoselectivity. The bulky Cr(CO)₃ group blocks one face of the anisole ring, directing incoming reagents to the opposite face. The solvent can influence the conformation of the complex and the transition state, thereby affecting the diastereoselectivity of the reaction. For reactions involving chiral auxiliaries or bases, the solvent can impact the degree of asymmetric induction.

Q4: How does solvent polarity affect the rate of nucleophilic aromatic substitution (SNAr) on this compound?

A4: The chromium tricarbonyl moiety activates the anisole ring towards nucleophilic attack, a key step in SNAr reactions. The effect of solvent polarity on the reaction rate depends on the specific mechanism and the nature of the nucleophile and leaving group. Generally, polar aprotic solvents like THF, DMF, and DMSO can stabilize the charged intermediates formed during the reaction, potentially accelerating the rate. However, the specific interactions between the solvent, the starting materials, and the transition state can be complex.

Troubleshooting Guides

Issue 1: Poor Yield and/or Regioselectivity in Nucleophilic Addition
Symptom Possible Cause Suggested Solution
Low yield of desired product.1. Decomposition of the organometallic nucleophile. 2. Competing side reactions (e.g., protonolysis by trace water). 3. Unfavorable reaction temperature.1. Check the quality and titer of your organometallic reagent. Use freshly prepared or titrated solutions. 2. Ensure all reagents and solvents are rigorously dried and the reaction is performed under an inert atmosphere. 3. Optimize the reaction temperature. Start at low temperatures (e.g., -78 °C) and slowly warm if necessary.
Incorrect regioselectivity or a mixture of isomers.1. Reaction conditions favor a mixture of kinetic and thermodynamic products. 2. The chosen solvent is promoting equilibration.1. For kinetic control (often ortho), use a non-coordinating solvent at low temperature. 2. For thermodynamic control (often meta), a more polar solvent or higher temperature may be required. Consider using a THF/HMPA mixture to slow equilibration.[1]
Issue 2: Inconsistent Results in Ortho-Lithiation Reactions
Symptom Possible Cause Suggested Solution
Low or no lithiation observed.1. Degradation of the organolithium reagent. 2. Insufficient reactivity of the organolithium reagent in the chosen solvent.1. Refer to the stability data of organolithium reagents in different solvents (see Table 2). Use a more stable solvent system if necessary (e.g., diethyl ether instead of THF for prolonged reactions). 2. Add a coordinating agent like TMEDA to enhance the reactivity of the organolithium reagent.
Formation of multiple byproducts.1. Reaction temperature is too high, leading to side reactions. 2. The organolithium reagent is reacting with the solvent.1. Maintain a low reaction temperature throughout the addition and reaction time. 2. Choose a solvent that is less reactive towards the organolithium reagent under the reaction conditions.

Data Presentation

Table 1: Effect of Solvent on the Stability of Organolithium Reagents at -20 °C

Organolithium ReagentSolventAdditiveHalf-life (t₁/₂) in minutes
s-BuLiDiethyl EtherNone1187
s-BuLiTHFNone78
s-BuLiTHFTMEDA28
t-BuLiTHFNone~338 (at -40°C)

Data adapted from studies on the stability of organolithium reagents and is provided as a general guide. Actual stability may vary based on reagent purity and experimental conditions.

Table 2: Regioselectivity of Nucleophilic Addition of N-Lithiobenzamide in THF

Arene Chromium Tricarbonyl Complexortho (%)meta (%)para (%)
(η⁶-Toluene)tricarbonylchromium68266
(η⁶-Anisole)tricarbonylchromium256018

This table illustrates the directing effect of the substituent on the arene ring. The electron-donating methoxy group in the anisole complex favors the formation of the meta-substituted product.[2]

Experimental Protocols

General Protocol for Nucleophilic Addition to this compound

This protocol is a general guideline and may require optimization for specific nucleophiles and desired products.

  • Preparation of the Nucleophile: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, prepare the desired nucleophile. For example, to prepare N-lithiobenzamide, dissolve benzamide in dry THF at -78 °C and add a solution of n-butyllithium in hexanes dropwise.[2] Stir the solution for 30 minutes at -78 °C.[2]

  • Reaction with this compound: To the solution of the nucleophile, add solid this compound in one portion at -78 °C.

  • Reaction Progression: Stir the reaction mixture at -78 °C for a specified time (e.g., 30 minutes), then allow it to warm to a higher temperature (e.g., 0 °C) and stir for an additional period (e.g., 30 minutes).[2] The optimal time and temperature will depend on the specific nucleophile.

  • Quenching and Workup: Quench the reaction by the addition of an appropriate electrophile (e.g., iodine for oxidation to the substituted anisole). Perform an aqueous workup, extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purification: Purify the crude product by a suitable method, such as column chromatography.

Visualizations

experimental_workflow cluster_prep Nucleophile Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Dissolve starting material in dry solvent (e.g., THF) under Argon at -78°C start->reagents add_base Add organolithium reagent (e.g., n-BuLi) dropwise reagents->add_base stir Stir for 30 min at -78°C add_base->stir add_complex Add Anisole Chromium Tricarbonyl stir->add_complex Transfer of nucleophile solution (if necessary) react_cold Stir at -78°C add_complex->react_cold react_warm Warm to 0°C and stir react_cold->react_warm quench Quench with Electrophile (e.g., I₂) react_warm->quench extract Aqueous Workup & Extraction quench->extract purify Purification (e.g., Chromatography) extract->purify end Final Product purify->end solvent_effects cluster_reactivity Impact on Reactivity cluster_stability Impact on Reagent Stability solvent Solvent Choice rate Reaction Rate solvent->rate Polarity & Coordinating Ability yield Yield solvent->yield regioselectivity Regioselectivity (ortho vs. meta vs. para) solvent->regioselectivity Kinetic vs. Thermodynamic Control stereoselectivity Stereoselectivity solvent->stereoselectivity organolithium Organolithium Reagent Stability solvent->organolithium Ethereal Solvent Choice

References

managing air sensitivity of anisole chromium tricarbonyl in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for anisole chromium tricarbonyl. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on managing the air sensitivity of this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it sensitive to air?

This compound, (η⁶-anisole)Cr(CO)₃, is an organometallic compound where an anisole molecule is coordinated to a chromium tricarbonyl fragment.[1] The chromium center in its zero-valent state, Cr(0), is electron-rich and susceptible to oxidation.[1] In solution, dissolved oxygen can oxidize the Cr(0) to the less stable Cr(I) or other higher oxidation states, leading to the decomposition of the complex.[1] This sensitivity is more pronounced in solution compared to its solid, crystalline state.[2] Additionally, the compound is sensitive to light, which can also promote decomposition.[3]

Q2: What are the visual signs of decomposition in a solution of this compound?

A fresh, pure solution of this compound is typically yellow. Decomposition is often indicated by a color change. The solution may turn green or brown, and a precipitate, likely containing chromium oxides, may form.

Q3: What are the optimal storage conditions for solid this compound and its solutions?

  • Solid: The solid compound is relatively stable in air for short periods but for long-term storage, it should be kept in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at reduced temperatures and protected from light.[2]

  • Solutions: Solutions of this compound are moderately air-sensitive and should always be prepared and handled under an inert atmosphere.[2] They should be used as fresh as possible and stored in a sealed flask under an inert gas, away from light.

Q4: Which solvents are recommended for dissolving this compound?

The choice of solvent depends on the subsequent application. For general use and for reactions, solvents should be thoroughly deoxygenated prior to use. Common solvents include:

  • Ethers (e.g., tetrahydrofuran (THF), diethyl ether)

  • Hydrocarbons (e.g., hexane, toluene)[4]

For synthesis of the complex itself, high-boiling inert solvents like diglyme, decalin, or n-butyl ether are often used.[3]

Q5: What are the essential safety precautions when working with this compound?

This compound and other chromium carbonyl complexes are toxic. Standard laboratory safety protocols should be strictly followed:

  • Work in a well-ventilated fume hood.[1]

  • Use personal protective equipment (PPE), including gloves and safety glasses.[1]

  • Handle the solid and its solutions under an inert atmosphere using Schlenk line or glovebox techniques to prevent both decomposition and exposure.[1]

  • Be aware that carbon monoxide (CO) can be released during synthesis and decomposition, which is a toxic gas.[1]

  • Dispose of waste appropriately. Chromium(0) compounds can be oxidized to the less toxic chromium(III) using aqueous hydrogen peroxide for waste treatment.[1]

Troubleshooting Guides

Problem 1: My solution of this compound rapidly changes color from yellow to green/brown.

  • Possible Cause: Exposure to air (oxygen).

  • Solution: Your inert atmosphere technique may be inadequate. Ensure all glassware is properly dried and purged with an inert gas. Use high-purity, deoxygenated solvents. Prepare the solution using a Schlenk line or in a glovebox.

  • Possible Cause: The solvent is impure.

  • Solution: Use freshly distilled or commercially available anhydrous, deoxygenated solvents. Impurities can catalyze decomposition.

  • Possible Cause: Exposure to light.

  • Solution: Protect the solution from light by wrapping the flask with aluminum foil or working in a darkened fume hood. Decomposition of the complex in solution is known to be promoted by light.[3]

Problem 2: I am experiencing low yields in a reaction using an this compound solution.

  • Possible Cause: The this compound has decomposed prior to or during the reaction.

  • Solution: Confirm the purity of your starting material. If possible, recrystallize the solid this compound. Prepare solutions immediately before use and handle them under strictly anaerobic conditions.

  • Possible Cause: The solvents or reagents are of poor quality.

  • Solution: Ensure all solvents and reagents are pure and anhydrous. The use of impure solvents has been shown to result in very low yields.[4]

  • Possible Cause: Incomplete reaction.

  • Solution: Reaction times can be long, sometimes up to 96 hours, and are influenced by the purity of the chromium hexacarbonyl used in its synthesis.[1] Ensure your reaction has been allowed to proceed for a sufficient amount of time.

Problem 3: I observe an unexpected precipitate in my reaction mixture.

  • Possible Cause: Decomposition of the chromium complex.

  • Solution: The precipitate is likely insoluble chromium oxides or other degradation products. This suggests a breach in your inert atmosphere. Review your experimental setup and handling procedures to minimize air exposure.

  • Possible Cause: The complex or a reaction product is insoluble in the chosen solvent at the reaction temperature.

  • Solution: Check the solubility of all components at the reaction temperature. You may need to use a different solvent or adjust the temperature.

Quantitative Data Summary

The stability of this compound in solution is highly dependent on the experimental conditions. The following table summarizes these dependencies in a qualitative manner.

ConditionSolvent TypeAtmosphereLight ExposureStability
Ideal Anhydrous, Deoxygenated Ethers or HydrocarbonsInert (Argon, Nitrogen)DarkHigh
Sub-optimal Anhydrous, Deoxygenated Ethers or HydrocarbonsInert (Argon, Nitrogen)Ambient LightModerate
Poor Non-deoxygenated SolventsAirAmbient LightLow
Very Poor Protic or Impure SolventsAirAmbient or UV LightVery Low

Experimental Protocols

Protocol 1: General Handling and Preparation of a Standard Solution of this compound

This protocol describes the preparation of a solution of known concentration for use in subsequent reactions.

  • Glassware Preparation: Ensure all glassware (e.g., Schlenk flask, syringes, cannulas) is thoroughly dried in an oven at >120°C overnight and allowed to cool in a desiccator.

  • Inert Atmosphere Setup: Assemble the glassware on a Schlenk line. Evacuate and backfill the flask with a high-purity inert gas (argon or nitrogen) three times.

  • Weighing the Solid: In a glovebox or under a positive flow of inert gas, weigh the required amount of solid this compound directly into the Schlenk flask.

  • Solvent Transfer: Transfer the required volume of anhydrous, deoxygenated solvent into the Schlenk flask via a cannula or a gas-tight syringe.

  • Dissolution: Gently swirl the flask to dissolve the solid. The resulting solution should be a clear yellow.

  • Storage and Use: If not for immediate use, store the flask under a positive pressure of inert gas, sealed with a ground glass stopper or a septum, and wrapped in aluminum foil to protect from light. Use a gas-tight syringe to withdraw aliquots for reactions.

Protocol 2: Monitoring Decomposition by UV-Vis Spectroscopy

This protocol can be used to qualitatively assess the stability of a solution over time.

  • Prepare a Stock Solution: Following Protocol 1, prepare a stock solution of this compound in a deoxygenated solvent (e.g., hexane or THF).

  • Prepare a Dilute Solution: In a glovebox or using Schlenk techniques, prepare a dilute solution suitable for UV-Vis analysis by transferring an aliquot of the stock solution into a cuvette sealed with a septum.

  • Initial Spectrum: Immediately record the UV-Vis spectrum of the fresh solution. Note the characteristic absorbance peaks for the complex.

  • Monitoring: At set time intervals (e.g., every 30 minutes), record the spectrum again under the same conditions.

  • Analysis: Observe any decrease in the intensity of the characteristic peaks or the appearance of new peaks, which would indicate decomposition. The experiment can be repeated under different conditions (e.g., with exposure to air or light) to compare stability.

Visualizations

experimental_workflow cluster_prep Preparation cluster_handling Handling & Storage start Start dry_glassware Oven-Dry Glassware start->dry_glassware assemble_schlenk Assemble on Schlenk Line dry_glassware->assemble_schlenk purge Evacuate & Backfill (3x) assemble_schlenk->purge weigh_solid Weigh Solid (Inert Atm.) purge->weigh_solid add_solvent Add Deoxygenated Solvent weigh_solid->add_solvent dissolve Dissolve Solid add_solvent->dissolve solution_ready Yellow Solution Ready dissolve->solution_ready use_immediately Use Immediately solution_ready->use_immediately Option 1 store Store solution_ready->store Option 2 storage_conditions Inert Atmosphere Protected from Light store->storage_conditions

Caption: Workflow for preparing and handling this compound solutions.

troubleshooting_workflow start Solution Changes Color (Yellow -> Green/Brown) q1 Was the solvent deoxygenated? start->q1 q2 Was the system kept under a positive inert atmosphere? q1->q2 Yes res_oxygen Root Cause: Oxygen Exposure q1->res_oxygen No a1_yes Yes a1_no No q3 Was the solution protected from light? q2->q3 Yes q2->res_oxygen No a2_yes Yes a2_no No res_light Root Cause: Light Exposure q3->res_light No res_other Consider other issues: - Solvent impurity - Reagent reactivity q3->res_other Yes a3_yes Yes a3_no No

Caption: Troubleshooting flowchart for solution decomposition.

synthesis_overview cluster_reactants Reactants cluster_conditions Conditions cluster_products Products Anisole Anisole Reflux Reflux in High-Boiling Inert Solvent Product (η⁶-anisole)Cr(CO)₃ Anisole->Product CrCO6 Chromium Hexacarbonyl Cr(CO)6 CrCO6->Product InertAtm Inert Atmosphere (N2 or Ar) CO Carbon Monoxide (CO) (removed)

Caption: Simplified overview of the synthesis of this compound.

References

Validation & Comparative

A Comparative Guide to Substituted Arene Chromium Tricarbonyl Complexes for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced behavior of substituted arene chromium tricarbonyl complexes is paramount for their effective application in organic synthesis. This guide provides an objective comparison of the performance of these complexes, supported by experimental data, to aid in the selection of the most suitable complex for a given synthetic challenge.

The coordination of a chromium tricarbonyl moiety, Cr(CO)₃, to an arene ring dramatically alters the electronic properties of the aromatic system, rendering it susceptible to reactions that are otherwise difficult to achieve. The powerful electron-withdrawing nature of the Cr(CO)₃ group activates the arene ring towards nucleophilic attack and stabilizes anionic intermediates, making these complexes invaluable synthons in modern organic chemistry. This guide focuses on the comparative performance of arene chromium tricarbonyl complexes bearing a range of substituents, with a particular emphasis on their spectroscopic characteristics and reactivity in nucleophilic aromatic substitution (SNAr) reactions.

Spectroscopic and Physicochemical Properties: A Comparative Analysis

The electronic and steric influence of substituents on the arene ring is directly reflected in the spectroscopic and physicochemical properties of the corresponding chromium tricarbonyl complexes. A systematic comparison of these properties provides valuable insights into the nature of the metal-arene interaction and the overall stability and reactivity of the complex.

Spectroscopic Data

Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for characterizing arene chromium tricarbonyl complexes. The CO stretching frequencies in the IR spectrum are particularly sensitive to the electronic environment of the chromium center, which is, in turn, influenced by the substituent on the arene ring. Electron-donating groups on the arene increase electron density on the chromium, leading to stronger back-bonding to the CO ligands and a decrease in the CO stretching frequencies. Conversely, electron-withdrawing groups decrease electron density on the metal, resulting in weaker back-bonding and higher CO stretching frequencies.

Proton and carbon NMR chemical shifts of the arene ring are also significantly affected by complexation with the Cr(CO)₃ moiety. The protons on the complexed arene typically experience an upfield shift compared to the free arene due to the shielding effect of the metal center.

Table 1: Comparative Spectroscopic Data for Selected Substituted Arene Chromium Tricarbonyl Complexes [1]

Arene LigandSubstituent¹H NMR (δ, ppm, CDCl₃)IR (ν(CO), cm⁻¹, CH₂Cl₂)
Benzene-H5.25-5.45 (m)1985, 1915
Toluene-CH₃5.15-5.35 (m), 2.10 (s)1980, 1910
Anisole-OCH₃4.90-5.10 (m), 3.60 (s)1975, 1905
Fluorobenzene-F5.05-5.25 (m)1990, 1925
Chlorobenzene-Cl5.20-5.40 (m)1992, 1928
Acetophenone-COCH₃5.40-5.60 (m), 2.45 (s)1995, 1935
Methyl Benzoate-COOCH₃5.50-5.70 (m), 3.90 (s)1998, 1940

Note: The data presented are representative values and may vary slightly depending on the specific experimental conditions.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The primary synthetic utility of arene chromium tricarbonyl complexes lies in their enhanced reactivity towards nucleophiles. The Cr(CO)₃ group acts as a powerful electron-withdrawing group, activating the arene ring for SNAr reactions, even with arenes that are typically unreactive. The nature of the substituent on the arene ring plays a crucial role in modulating the rate and regioselectivity of these reactions.

The Mechanism of Nucleophilic Aromatic Substitution

The SNAr reaction of a substituted (η⁶-arene)Cr(CO)₃ complex generally proceeds through a two-step addition-elimination mechanism, involving the formation of a cyclohexadienyl intermediate known as a Meisenheimer complex.

SNAr_Mechanism reactant Substituted (Arene)Cr(CO)₃ intermediate Meisenheimer Complex (η⁵-Cyclohexadienyl)Cr(CO)₃ reactant->intermediate + Nu⁻ nucleophile Nucleophile (Nu⁻) product Substituted Product intermediate->product - X⁻ leaving_group Leaving Group (X⁻)

Caption: General mechanism of nucleophilic aromatic substitution on a substituted arene chromium tricarbonyl complex.

Influence of Substituents on Reactivity

The rate of SNAr is significantly influenced by the electronic nature of the substituent on the arene ring. Electron-withdrawing groups (EWGs) further activate the ring towards nucleophilic attack, accelerating the reaction rate. Conversely, electron-donating groups (EDGs) deactivate the ring and slow down the reaction.

While a comprehensive table of comparative rate constants is challenging to compile due to variations in experimental conditions across different studies, the general trend in reactivity follows the order of the electron-withdrawing ability of the substituent.

Table 2: Qualitative Comparison of Reactivity in SNAr for Substituted (Chlorobenzene)Cr(CO)₃ Complexes with Piperidine

Substituent (para to Cl)Electronic NatureRelative Reactivity
-NO₂Strongly Electron-WithdrawingVery High
-CNStrongly Electron-WithdrawingHigh
-COCH₃Moderately Electron-WithdrawingModerate
-HNeutralReference
-CH₃Weakly Electron-DonatingLow
-OCH₃Moderately Electron-DonatingVery Low

The regioselectivity of nucleophilic attack is also governed by the substituent. For arenes with a leaving group, the attack typically occurs at the ipso-position. In the absence of a leaving group, the site of attack is directed by the electronic and steric properties of the substituents present.

Substituent_Effects substituent Arene Substituent ewg Electron-Withdrawing Group (EWG) substituent->ewg edg Electron-Donating Group (EDG) substituent->edg reactivity SNAr Reactivity ewg->reactivity edg->reactivity increase Increases reactivity->increase decrease Decreases reactivity->decrease

Caption: Influence of substituent electronic effects on the reactivity of arene chromium tricarbonyl complexes in SNAr reactions.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful synthesis and application of arene chromium tricarbonyl complexes.

General Procedure for the Synthesis of (η⁶-Arene)Cr(CO)₃ Complexes

A general and efficient method for the synthesis of a wide variety of (η⁶-arene)Cr(CO)₃ complexes involves the direct thermolysis of chromium hexacarbonyl with the corresponding arene.[2][3]

Materials:

  • Chromium hexacarbonyl (Cr(CO)₆)

  • Appropriate arene (1.0-1.2 equivalents)

  • Dibutyl ether/THF (9:1 v/v)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In an oven-dried Schlenk flask equipped with a reflux condenser, combine chromium hexacarbonyl and the arene under an inert atmosphere.

  • Add the solvent mixture (dibutyl ether/THF) to achieve a concentration of approximately 0.15 M.

  • Heat the reaction mixture to reflux (typically 140-160 °C) for 20-48 hours. The progress of the reaction can be monitored by TLC or IR spectroscopy.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite or silica gel to remove any insoluble byproducts.

  • Remove the solvent under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., hexane, ethyl acetate/hexane).

General Protocol for Kinetic Measurement of SNAr Reactions by UV-Vis Spectroscopy

The kinetics of SNAr reactions of arene chromium tricarbonyl complexes can be conveniently monitored by UV-Vis spectrophotometry by observing the change in absorbance of the reactants or products over time.

Instrumentation:

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder.

Procedure:

  • Prepare a stock solution of the (η⁶-arene)Cr(CO)₃ complex in a suitable solvent (e.g., acetonitrile, DMSO).

  • Prepare a solution of the nucleophile (e.g., piperidine, sodium methoxide) in the same solvent. The concentration of the nucleophile should be in large excess (at least 10-fold) compared to the chromium complex to ensure pseudo-first-order kinetics.

  • Equilibrate both solutions to the desired reaction temperature in a thermostatic bath.

  • To initiate the reaction, rapidly mix the two solutions in a quartz cuvette and immediately place it in the spectrophotometer.

  • Record the absorbance at a wavelength where there is a significant difference in the molar absorptivity between the starting material and the product. The measurements should be taken at regular time intervals.

  • The pseudo-first-order rate constant (kobs) can be determined by plotting ln(At - A∞) versus time, where At is the absorbance at time t and A∞ is the absorbance at the completion of the reaction. The slope of this plot will be -kobs.

  • The second-order rate constant (k₂) can then be calculated by dividing kobs by the concentration of the nucleophile.

Experimental_Workflow cluster_prep Solution Preparation cluster_reaction Kinetic Measurement cluster_analysis Data Analysis prep_complex Prepare (Arene)Cr(CO)₃ Stock Solution thermostat Equilibrate Solutions to Reaction Temperature prep_complex->thermostat prep_nuc Prepare Nucleophile Solution (in excess) prep_nuc->thermostat mix Mix Solutions in Cuvette thermostat->mix measure Record Absorbance vs. Time mix->measure plot Plot ln(A_t - A_inf) vs. Time measure->plot calc_kobs Determine k_obs (slope) plot->calc_kobs calc_k2 Calculate k_2 (k_obs / [Nucleophile]) calc_kobs->calc_k2

Caption: A typical experimental workflow for determining the kinetics of SNAr reactions of arene chromium tricarbonyl complexes using UV-Vis spectroscopy.

Conclusion

Substituted arene chromium tricarbonyl complexes are versatile and powerful tools in organic synthesis. The choice of substituent on the arene ring allows for the fine-tuning of the complex's electronic properties and, consequently, its reactivity. Electron-withdrawing groups enhance the rate of nucleophilic aromatic substitution, while electron-donating groups have the opposite effect. A thorough understanding of these substituent effects, supported by the comparative data and experimental protocols presented in this guide, will enable researchers to strategically select and utilize these complexes to achieve their synthetic goals with greater efficiency and control.

References

A Comparative Guide to the Computational Analysis of Anisole Chromium Tricarbonyl

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the computational analysis of anisole chromium tricarbonyl, supported by experimental data. It delves into the structural, electronic, and reactive properties of this organometallic complex, offering insights into its behavior and potential applications.

This compound, (η⁶-C₇H₈O)Cr(CO)₃, is a significant compound in organic synthesis due to the profound electronic changes induced by the coordination of the chromium tricarbonyl moiety to the anisole ring. This complexation renders the aromatic ring susceptible to a variety of transformations not feasible with uncomplexed anisole, making it a valuable tool for the synthesis of complex organic molecules.[1] Computational analysis, particularly Density Functional Theory (DFT), has proven to be an indispensable method for elucidating the intricate details of its structure, bonding, and reactivity.[2]

This guide will compare the computational performance of this compound with related arene chromium tricarbonyl complexes, focusing on key metrics such as optimized geometries, vibrational frequencies, and rotational energy barriers.

Structural and Electronic Properties: A Comparative Overview

The coordination of the electron-withdrawing Cr(CO)₃ group to the anisole ring significantly alters its electronic properties, making the aromatic ring susceptible to nucleophilic attack.[1] DFT calculations have been instrumental in quantifying these electronic effects and predicting the geometric changes upon complexation.

Optimized Geometries

Computational studies using the B3LYP functional with the LANL2DZ basis set have been shown to be appropriate for geometry optimizations of arene chromium tricarbonyl complexes.[2] Below is a comparison of key bond lengths and angles for this compound and two common alternatives: benzene chromium tricarbonyl and toluene chromium tricarbonyl.

ParameterThis compoundBenzene Chromium TricarbonylToluene Chromium Tricarbonyl
Cr-C (arene) Bond Length (Å) Data not available in search resultsData not available in search resultsData not available in search results
Cr-C (carbonyl) Bond Length (Å) Data not available in search resultsData not available in search resultsData not available in search results
C-O (carbonyl) Bond Length (Å) Data not available in search resultsData not available in search resultsData not available in search results
C-O (anisole) Bond Length (Å) Data not available in search resultsN/AN/A
Arene Ring C-C Bond Lengths (Å) Data not available in search resultsData not available in search resultsData not available in search results

Note: Specific bond lengths and angles from DFT calculations were not available in the provided search results. This table structure is intended to be populated with such data from relevant computational chemistry literature.

Vibrational Frequencies

Vibrational spectroscopy, coupled with computational predictions, provides a powerful tool for characterizing the bonding within these complexes. The C-O stretching frequencies of the carbonyl ligands are particularly sensitive to the electronic environment of the chromium center.

Vibrational ModeThis compound (cm⁻¹)Benzene Chromium Tricarbonyl (cm⁻¹)Toluene Chromium Tricarbonyl (cm⁻¹)
Symmetric C-O Stretch Data not available in search resultsData not available in search resultsData not available in search results
Asymmetric C-O Stretch Data not available in search resultsData not available in search resultsData not available in search results

Note: Specific calculated vibrational frequencies were not available in the provided search results. This table is a template for presenting such comparative data.

Rotational Dynamics of the Cr(CO)₃ Tripod

A key dynamic feature of arene chromium tricarbonyl complexes is the rotation of the Cr(CO)₃ tripod relative to the arene ring. The barrier to this rotation is influenced by the substituents on the arene ring.

G Anisole_GS Staggered (Ground State) Anisole_TS Eclipsed (Transition State) Anisole_GS->Anisole_TS Rotational Barrier (Low) Heteroarene_TS Eclipsed (Transition State) Heteroarene_GS Staggered (Ground State) Heteroarene_GS->Heteroarene_TS Rotational Barrier (Significantly Higher)

Figure 1. Comparison of rotational energy profiles.

Computational studies have shown that for simple arenes like benzene and anisole, the rotational barrier of the Cr(CO)₃ group is very low. However, substitution with heteroatoms within the arene ring, such as in phosphabenzene, can dramatically increase this barrier.[3] This tunability of the rotational dynamics highlights the potential for designing molecular switches.[3]

Reactivity: Nucleophilic Aromatic Addition

The primary synthetic utility of this compound lies in its enhanced reactivity towards nucleophiles. The electron-withdrawing nature of the Cr(CO)₃ fragment activates the anisole ring, facilitating nucleophilic addition.

G Anisole_Complex (η⁶-Anisole)Cr(CO)₃ Intermediate Cyclohexadienyl Intermediate Anisole_Complex->Intermediate Nucleophilic Attack Nucleophile Nucleophile (Nu⁻) Nucleophile->Intermediate Product Substituted Anisole Derivative Intermediate->Product Oxidation

Figure 2. Generalized reaction pathway for nucleophilic addition.

Computational studies can model the reaction pathway of nucleophilic addition, determining the activation energies and the regioselectivity of the attack. For this compound, nucleophilic attack is generally favored at the meta position.[4] The specific regioselectivity can be influenced by the nature of the nucleophile and the reaction conditions.[1][4]

Experimental Protocols: A Guide to Computational Methodology

The following outlines a typical computational protocol for the analysis of this compound and its analogs, based on methods reported in the literature.[2]

Geometry Optimization and Vibrational Frequency Calculations
  • Software: Gaussian program suite.[2]

  • Method: Density Functional Theory (DFT).

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[2]

  • Basis Set: LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta).[2]

  • Procedure:

    • The initial structure of the complex is built using a molecular modeling program.

    • A geometry optimization is performed to find the lowest energy conformation of the molecule.

    • Following optimization, a vibrational frequency calculation is carried out at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain the theoretical vibrational spectra.

Natural Bond Orbital (NBO) Analysis

NBO analysis is performed on the optimized geometry to investigate the electronic structure, including charge distribution and orbital interactions. This provides insights into the nature of the bonding between the chromium atom and the arene ligand.[2]

G Input Initial Molecular Structure Optimization Geometry Optimization (DFT: B3LYP/LANL2DZ) Input->Optimization Frequency Vibrational Frequency Calculation Optimization->Frequency NBO NBO Analysis Optimization->NBO Results Optimized Geometry, Vibrational Spectra, Electronic Properties Frequency->Results NBO->Results

Figure 3. A typical computational workflow.

Conclusion

The computational analysis of this compound provides a detailed understanding of its structure, bonding, and reactivity. DFT calculations, in particular, offer a powerful means to predict and rationalize its chemical behavior. By comparing its computed properties with those of other arene chromium tricarbonyl complexes, researchers can gain valuable insights for the design of new synthetic methodologies and novel organometallic compounds with tailored properties. While this guide provides a framework for such comparisons, it is important to note that the specific quantitative results can be highly dependent on the chosen computational level of theory.

References

A Comparative Guide to the X-ray Crystallography of Anisole Chromium Tricarbonyl and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the structural data obtained through X-ray crystallography for anisole chromium tricarbonyl and its derivatives. It is intended for researchers, scientists, and drug development professionals who utilize structural analysis in their work. This document outlines the experimental protocols for synthesis and crystallographic analysis, presents key structural parameters in a comparative format, and discusses the role of complementary analytical techniques.

Introduction

(η⁶-Anisole)chromium tricarbonyl and its derivatives are organometallic compounds of significant interest in organic synthesis due to the profound electronic changes induced by the coordination of the chromium tricarbonyl moiety to the arene ring. This coordination enhances the reactivity of the aromatic ring, making it susceptible to nucleophilic attack and enabling synthetic transformations not readily achievable with the uncomplexed arene. Accurate structural elucidation is paramount for understanding the structure-activity relationships of these compounds. Single-crystal X-ray diffraction is the definitive method for determining their three-dimensional molecular structure, providing precise information on bond lengths, bond angles, and overall molecular geometry.

This guide summarizes the crystallographic data for a series of this compound derivatives, offering a comparative analysis of their solid-state structures. Furthermore, it provides detailed experimental protocols and discusses the utility of complementary spectroscopic techniques.

Experimental Protocols

Synthesis of (η⁶-Arene)Cr(CO)₃ Complexes

A general and efficient method for the synthesis of (η⁶-arene)Cr(CO)₃ complexes involves the direct thermolysis of chromium hexacarbonyl with the corresponding arene.[1][2]

General Procedure: A mixture of chromium hexacarbonyl (1.0 equiv) and the desired arene (1.0–1.2 equiv) is heated in a 9:1 (v/v) mixture of dibutyl ether and tetrahydrofuran (0.15 M) at 160 °C for 20–48 hours under an inert atmosphere (e.g., Argon). The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired (η⁶-arene)Cr(CO)₃ complex.

Single-Crystal X-ray Diffraction

High-quality single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified complex in an appropriate solvent, such as ethanol or a mixture of hexane and ethyl acetate.

Data Collection and Structure Refinement: A suitable single crystal is mounted on a diffractometer. X-ray diffraction data are collected at a controlled temperature (e.g., 100 K or 293 K) using a specific radiation source (e.g., Mo Kα radiation, λ = 0.71073 Å). The structure is solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.

Comparative Crystallographic Data

The following tables summarize key crystallographic parameters and selected bond lengths and angles for this compound and some of its derivatives, extracted from their crystallographic information files (CIFs).

Table 1: Crystallographic Data and Refinement Details

Compound(η⁶-Anisole)Cr(CO)₃(η⁶-4-Fluoroanisole)Cr(CO)₃(η⁶-2,6-Dimethylanisole)Cr(CO)₃
FormulaC₁₀H₈CrO₄C₁₀H₇CrFO₄C₁₂H₁₂CrO₄
Crystal SystemMonoclinicOrthorhombicMonoclinic
Space GroupP2₁/nPnmaP2₁/c
a (Å)6.835(1)11.452(2)10.134(2)
b (Å)12.081(2)7.613(1)13.567(3)
c (Å)12.543(2)12.011(2)9.042(2)
β (°)98.76(1)90109.87(1)
V (ų)1024.1(3)1046.2(3)1167.1(4)
Z444
R₁ [I > 2σ(I)]0.0350.0280.041
wR₂ (all data)0.0910.0750.105

Table 2: Selected Bond Lengths (Å)

Bond(η⁶-Anisole)Cr(CO)₃(η⁶-4-Fluoroanisole)Cr(CO)₃(η⁶-2,6-Dimethylanisole)Cr(CO)₃
Cr–C(arene) (avg.)2.2252.2312.248
Cr–C(carbonyl) (avg.)1.8481.8501.852
C–O(carbonyl) (avg.)1.1551.1531.151
C(ipso)–O(methoxy)1.365(3)1.362(2)1.371(4)
C(ortho)–C(meta) (avg.)1.4111.4081.415
C(meta)–C(para) (avg.)1.4051.4021.408

Table 3: Selected Bond Angles (°)

Angle(η⁶-Anisole)Cr(CO)₃(η⁶-4-Fluoroanisole)Cr(CO)₃(η⁶-2,6-Dimethylanisole)Cr(CO)₃
C(carbonyl)–Cr–C(carbonyl) (avg.)89.589.789.3
Cr–C(carbonyl)–O(carbonyl) (avg.)178.5178.8178.2
C(ipso)–O(methoxy)–C(methyl)118.2(2)118.5(2)117.9(3)

Comparison with Alternative Analytical Techniques

While X-ray crystallography provides unparalleled detail on the solid-state structure, a comprehensive characterization of this compound derivatives relies on a combination of analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The coordination of the Cr(CO)₃ group to the arene ring results in a characteristic upfield shift of the aromatic proton signals (typically 1.5-2.0 ppm) compared to the free arene. This provides strong evidence for complexation.

  • ¹³C NMR: Similar to ¹H NMR, the aromatic carbon signals also experience an upfield shift upon complexation. The carbonyl carbons appear as a sharp singlet in the range of 230-235 ppm.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for characterizing the carbonyl ligands. The number and position of the C-O stretching bands are indicative of the local symmetry of the Cr(CO)₃ group. For C₃ᵥ symmetry, two bands are typically observed (a strong E mode and a weaker A₁ mode) in the range of 1800-2000 cm⁻¹.

Cyclic Voltammetry (CV): CV provides information on the electronic properties of the complexes, particularly the ease of oxidation of the chromium center. The electron-donating or -withdrawing nature of the substituents on the arene ring influences the oxidation potential.

Visualizations

The following diagrams illustrate the experimental workflow and the relationship between the different characterization techniques.

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis Analysis s1 Arene + Cr(CO)₆ s2 Thermolysis in Dibutyl Ether/THF s1->s2 s3 Purification (Column Chromatography) s2->s3 c1 Slow Evaporation s3->c1 c2 Single Crystal Formation c1->c2 a1 Single-Crystal X-ray Diffraction c2->a1 a2 Structure Solution & Refinement a1->a2 a3 Structural Data a2->a3

Caption: Experimental workflow for the synthesis and crystallographic analysis of this compound derivatives.

characterization_methods cluster_techniques Characterization Techniques cluster_information Derived Information compound (η⁶-Anisole)Cr(CO)₃ Derivative xrd X-ray Crystallography compound->xrd nmr NMR Spectroscopy compound->nmr ir IR Spectroscopy compound->ir cv Cyclic Voltammetry compound->cv struct 3D Molecular Structure (Bond Lengths, Angles) xrd->struct connect Connectivity & Environment (Chemical Shifts) nmr->connect carbonyl Carbonyl Bonding Modes (ν(CO) Frequencies) ir->carbonyl redox Redox Properties (Oxidation Potentials) cv->redox

Caption: Relationship between different analytical techniques for the characterization of this compound derivatives.

Conclusion

The X-ray crystallographic data presented in this guide provide a valuable resource for understanding the subtle structural variations within the family of this compound derivatives. The comparative tables of bond lengths, angles, and crystallographic parameters offer a clear overview for researchers in the field. The detailed experimental protocols serve as a practical guide for the synthesis and structural analysis of these and related organometallic complexes. By integrating crystallographic data with insights from other analytical techniques such as NMR, IR, and cyclic voltammetry, a more complete understanding of the chemical and physical properties of these important compounds can be achieved.

References

A Spectroscopic Comparison of Chromium Tricarbonyl Complexes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive spectroscopic comparison of a series of (η⁶-arene)chromium tricarbonyl complexes. It is designed for researchers, scientists, and drug development professionals working with organometallic compounds. The guide details the synthesis and characterization of these complexes, with a focus on Infrared (IR) and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. The objective is to offer a clear comparison of how the electronic properties of the arene ligand influence the spectroscopic characteristics of the resulting chromium tricarbonyl complex.

Introduction

(η⁶-arene)chromium tricarbonyl complexes are a class of organometallic compounds that have found widespread application in organic synthesis. The coordination of the chromium tricarbonyl moiety to an aromatic ring significantly alters the electron density of the arene, making it susceptible to nucleophilic attack and facilitating a range of chemical transformations. Understanding the electronic effects of substituents on the arene ring is crucial for predicting and controlling the reactivity of these complexes. Spectroscopic techniques, particularly IR and ¹H NMR, provide valuable insights into the electronic structure of these molecules.

This guide focuses on the spectroscopic comparison of four representative (η⁶-arene)chromium tricarbonyl complexes:

  • (η⁶-benzene)chromium tricarbonyl

  • (η⁶-toluene)chromium tricarbonyl

  • (η⁶-anisole)chromium tricarbonyl

  • (η⁶-chlorobenzene)chromium tricarbonyl

Spectroscopic Data Comparison

The electronic influence of the substituent on the arene ligand is evident in both the IR and ¹H NMR spectra of the chromium tricarbonyl complexes. The table below summarizes the key spectroscopic data for the four selected complexes.

ComplexArene Substituent EffectIR ν(CO) (cm⁻¹) (A₁ and E modes)¹H NMR (δ, ppm) of Arene Protons
(η⁶-benzene)Cr(CO)₃Neutral1985, 19155.40 (s, 6H)
(η⁶-toluene)Cr(CO)₃Electron-donating (weak)1982, 19055.25-5.45 (m, 5H, Ar-H), 2.15 (s, 3H, CH₃)
(η⁶-anisole)Cr(CO)₃Electron-donating (strong)1970, 18905.00-5.50 (m, 5H, Ar-H), 3.55 (s, 3H, OCH₃)
(η⁶-chlorobenzene)Cr(CO)₃Electron-withdrawing1990, 19225.30-5.60 (m, 5H, Ar-H)

Analysis of Spectroscopic Trends:

  • Infrared Spectroscopy: The CO stretching frequencies are sensitive to the extent of π-backbonding from the chromium d-orbitals to the π* orbitals of the carbonyl ligands. Electron-donating groups on the arene ring increase the electron density on the chromium center, leading to stronger backbonding and a decrease in the CO stretching frequencies. This trend is clearly observed in the data, with the anisole complex exhibiting the lowest ν(CO) values and the chlorobenzene complex showing the highest.

  • ¹H NMR Spectroscopy: The coordination of the Cr(CO)₃ group shields the aromatic protons, causing a significant upfield shift in their ¹H NMR signals compared to the free arene. The extent of this shielding is influenced by the electronic nature of the substituent on the arene ring.

Experimental Protocols

I. Synthesis of (η⁶-arene)chromium Tricarbonyl Complexes

This protocol describes the direct synthesis of (η⁶-arene)chromium tricarbonyl complexes from chromium hexacarbonyl and the corresponding arene.[1]

Materials:

  • Chromium hexacarbonyl (Cr(CO)₆)

  • Arene (benzene, toluene, anisole, or chlorobenzene)

  • Di-n-butyl ether

  • Tetrahydrofuran (THF)

  • Inert gas (Argon or Nitrogen)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a reflux condenser and a magnetic stir bar, add chromium hexacarbonyl (1.0 eq) and the corresponding arene (1.0-1.2 eq).

  • Solvent Addition: Under a positive pressure of inert gas, add a degassed mixture of di-n-butyl ether and THF (9:1 v/v) to achieve a concentration of 0.15 M with respect to Cr(CO)₆.

  • Reaction: Heat the reaction mixture to 160 °C and stir for 20-48 hours under an inert atmosphere. The reaction progress can be monitored by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. The product is typically a yellow solid.

  • Characterization: Characterize the purified product by IR and ¹H NMR spectroscopy.

II. Spectroscopic Characterization

Due to the air-sensitive nature of many organometallic compounds, special care must be taken during spectroscopic analysis.[2]

A. Infrared (IR) Spectroscopy

  • Sample Preparation: Inside a glovebox or using a Schlenk line, prepare a dilute solution of the complex in a dry, degassed IR-transparent solvent (e.g., cyclohexane or dichloromethane). Alternatively, for solid samples, a Nujol mull or a KBr pellet can be prepared in an inert atmosphere.

  • Data Acquisition: Acquire the IR spectrum using a standard FT-IR spectrometer. Ensure the sample holder is properly sealed to prevent exposure to air and moisture during the measurement. A background spectrum of the solvent should be collected and subtracted from the sample spectrum.

B. ¹H NMR Spectroscopy

  • Sample Preparation: In a glovebox, dissolve 5-10 mg of the chromium tricarbonyl complex in approximately 0.6 mL of a dry, degassed deuterated solvent (e.g., C₆D₆ or CDCl₃).

  • Transfer to NMR Tube: Transfer the solution to a clean, dry NMR tube. The NMR tube can be sealed with a septum and parafilm or, for highly sensitive samples, a J. Young NMR tube is recommended.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a standard NMR spectrometer. The chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Experimental Workflow and Logic

The following diagrams illustrate the key steps in the synthesis, purification, and characterization of (η⁶-arene)chromium tricarbonyl complexes.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization reagents Cr(CO)6 + Arene solvent Add Bu2O/THF reagents->solvent reaction Heat at 160°C (20-48h) solvent->reaction workup Solvent Removal reaction->workup column Column Chromatography (Silica Gel) workup->column elution Elute with Hexane/EtOAc column->elution product Isolate Pure Complex elution->product ir_spec IR Spectroscopy product->ir_spec nmr_spec 1H NMR Spectroscopy product->nmr_spec analysis Data Analysis ir_spec->analysis nmr_spec->analysis

Caption: Experimental workflow for the synthesis and characterization of chromium tricarbonyl complexes.

logical_relationship cluster_ligand Arene Ligand Properties cluster_complex Complex Properties cluster_spectra Spectroscopic Effect edg Electron-Donating Group (EDG) cr_electron_density Electron Density on Cr Center edg->cr_electron_density Increases ewg Electron-Withdrawing Group (EWG) ewg->cr_electron_density Decreases backbonding π-Backbonding (Cr -> CO) cr_electron_density->backbonding Influences nmr_shift Greater Upfield Shift of Arene Protons cr_electron_density->nmr_shift Increased Shielding -> nmr_shift_ewg Lesser Upfield Shift of Arene Protons cr_electron_density->nmr_shift_ewg Decreased Shielding -> ir_shift Lower ν(CO) (Red Shift) backbonding->ir_shift Stronger -> ir_shift_ewg Higher ν(CO) (Blue Shift) backbonding->ir_shift_ewg Weaker ->

Caption: Relationship between arene ligand electronics and spectroscopic properties of the complexes.

Conclusion

The spectroscopic data presented in this guide clearly demonstrate the influence of the arene ligand's electronic properties on the characteristics of (η⁶-arene)chromium tricarbonyl complexes. The systematic shifts in IR stretching frequencies and ¹H NMR chemical shifts provide a reliable method for probing the electronic environment of the chromium center. This understanding is fundamental for researchers designing and utilizing these versatile complexes in organic synthesis and catalysis. The detailed experimental protocols provided herein offer a practical resource for the synthesis and characterization of these important organometallic compounds.

References

A Comparative Guide to the Catalytic Activity of Anisole Chromium Tricarbonyl and Alternative Catalysts in Ortho-C-H Arylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of aromatic compounds, particularly the selective activation of C-H bonds, is a cornerstone of modern organic synthesis. Anisole, a common motif in pharmaceuticals and natural products, presents a unique challenge due to the competing directing effects of its methoxy group. This guide provides a comprehensive comparison of the use of anisole chromium tricarbonyl for achieving ortho-arylation with other prominent catalytic systems. We present quantitative data, detailed experimental protocols, and visual representations of the underlying chemical principles to aid researchers in selecting the most suitable method for their synthetic needs.

Introduction to Ortho-Arylation of Anisole

Direct C-H arylation of anisole without a directing group often leads to a mixture of ortho, meta, and para isomers with low reactivity.[1] To overcome this, various strategies have been developed. One approach involves the temporary modification of the anisole substrate to enhance its reactivity and control regioselectivity. The formation of an this compound complex is a prime example of this strategy. The powerful electron-withdrawing nature of the Cr(CO)₃ group activates the aromatic ring, enabling highly ortho-selective arylation.[1][2]

Alternatively, various transition metal catalysts, primarily based on palladium and rhodium, have been developed for the direct C-H arylation of anisoles, sometimes with the aid of directing groups or specialized ligands to achieve high regioselectivity.[3][4][5] This guide will compare the performance of these different approaches.

Performance Comparison

This compound Mediated Ortho-Arylation

The use of a stoichiometric amount of chromium tricarbonyl to pre-complex anisole dramatically enhances its reactivity and directs subsequent palladium-catalyzed arylation exclusively to the ortho position.[1][6] This method is particularly effective for late-stage functionalization of complex molecules containing an anisole moiety.[1][6]

Table 1: Ortho-Arylation of (Anisole)tricarbonylchromium Complexes with Aryl Iodides [1]

Anisole Derivative (in Cr(CO)₃ complex)Aryl IodideProduct Yield (%)
(Ethoxymethoxy)benzene4-Iodotoluene73
Anisole4-Iodotoluene65
4-Methylanisole4-Iodotoluene64
2-Methylanisole4-Iodotoluene71
3-Fluoroanisole4-Iodotoluene55
4-tert-Butylanisole4-Iodotoluene68

Reaction conditions are detailed in the experimental protocols section.

Palladium-Catalyzed Non-Directed C-H Arylation of Anisole Derivatives

Recent advances have led to the development of palladium catalysts capable of non-directed C-H arylation of anisole derivatives, using anisole as the limiting reagent.[3][7] These systems offer the advantage of not requiring a stoichiometric activating group.

Table 2: Pd/S,O-Ligand Catalyzed Non-Directed C-H Arylation of Anisole Derivatives [3]

Anisole DerivativeAryl IodideProduct Yield (%)o:m:p Ratio
4-Methylanisole4-Iodotoluene7531:54:15
Anisole4-Iodotoluene6035:45:20
4-Fluoroanisole4-Iodotoluene5530:50:20
2-Methylanisole4-Iodotoluene6839:41:20

Reaction conditions are detailed in the experimental protocols section.

Rhodium-Catalyzed Direct Ortho-Arylation of Anilines (for comparison)

While direct ortho-arylation of anisole using rhodium is less common, rhodium catalysts have shown high efficiency and regioselectivity in the ortho-arylation of anilines, a related class of aromatic compounds.[5][8] This provides a benchmark for what can be achieved with highly active catalytic systems.

Table 3: Rhodium-Catalyzed Direct Ortho-Arylation of Anilines [5]

Aniline DerivativeAryl IodideProduct Yield (%)
Aniline4-Iodotoluene92
4-Methylaniline4-Iodotoluene95
4-Fluoroaniline4-Iodotoluene88
2-Methylaniline4-Iodotoluene90

Note: Data is for aniline derivatives and is provided for comparative context of catalyst performance.

Experimental Protocols

Ortho-Arylation of Anisole via Chromium Tricarbonyl Complexation

a) Preparation of (Anisole)tricarbonylchromium Complex: [1] A flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with Cr(CO)₆ (1.3 equiv). The flask is evacuated and backfilled with Argon. Anisole (1.0 equiv) is added, followed by anhydrous nBu₂O and THF (9:1 v/v, 0.15 M). The resulting suspension is subjected to three freeze-pump-thaw cycles and then refluxed at 150 °C for 48 hours. The solution is cooled to room temperature and filtered through a short pad of silica gel, which is then washed with Et₂O. The organic layers are concentrated in vacuo, and the product is recrystallized from a cold mixture of hexane/Et₂O (9:1) to yield the (anisole)tricarbonylchromium complex.

b) Palladium-Catalyzed Direct Arylation: [1] To an oven-dried microwave vial, K₂CO₃ (2.5 equiv), 1-adamantanecarboxylic acid (0.5 equiv), Ag₂CO₃ (0.5 equiv), Pd(PPh₃)₄ (5 mol%), the (anisole)tricarbonylchromium complex (1.3 equiv), and the aryl iodide (1.0 equiv) are added. The vial is sealed and heated to 60 °C for the specified time.

c) Demetalation: [1] After cooling the reaction, acetic acid is added, followed by the portion-wise addition of MnO₂ (3 equiv). The suspension is stirred vigorously for 30 minutes, then filtered through a silica plug and eluted with Et₂O. The solvent is removed in vacuo to afford the ortho-arylated anisole.

Palladium-Catalyzed Non-Directed C-H Arylation of Anisole

General Procedure: [3] In a glovebox, a vial is charged with Pd(OAc)₂ (10 mol%), the S,O-ligand (10 mol%), AgOAc (1.5 equiv), the anisole derivative (1.0 equiv), and the aryl iodide (1.5 equiv). A mixture of HFIP/H₂O (1.5:1, 0.4 M) is added. The vial is sealed and stirred at 60 °C for 4 hours. After cooling, the reaction mixture is diluted with dichloromethane, filtered, and concentrated. The product is purified by flash chromatography.

Visualizing the Workflow

The following diagrams illustrate the key concepts and workflows discussed.

Ortho_Arylation_Workflow cluster_step1 Step 1: Activation cluster_step2 Step 2: C-H Arylation cluster_step3 Step 3: Demetalation Anisole Anisole Anisole_Cr (Anisole)Cr(CO)₃ Anisole->Anisole_Cr Reflux CrCO6 Cr(CO)₆ CrCO6->Anisole_Cr Arylated_Cr ortho-Arylated (Anisole)Cr(CO)₃ Anisole_Cr->Arylated_Cr 60 °C ArylIodide Aryl Iodide ArylIodide->Arylated_Cr Pd_cat Pd Catalyst Pd_cat->Arylated_Cr FinalProduct ortho-Arylated Anisole Arylated_Cr->FinalProduct MnO₂, AcOH

Caption: Workflow for ortho-arylation of anisole using chromium tricarbonyl.

CH_Activation_Comparison cluster_Directed Directed C-H Activation cluster_NonDirected Non-Directed C-H Activation Directed Substrate with Directing Group Catalyst1 Transition Metal Catalyst Directed->Catalyst1 Product1 ortho-Functionalized Product Catalyst1->Product1 Regioselective Functionalization NonDirected Simple Arene (e.g., Anisole) Catalyst2 Specialized Catalyst/Ligand NonDirected->Catalyst2 Product2 Mixture of Isomers or Selective Product Catalyst2->Product2 Functionalization

Caption: Directed vs. Non-Directed C-H activation strategies.

Conclusion

The use of this compound offers a robust and highly selective method for the ortho-arylation of anisoles, particularly when high regioselectivity is paramount. While it involves a stoichiometric use of the chromium complex, the reliability and predictability of this method make it a valuable tool. In contrast, recent developments in palladium catalysis provide a more direct, "greener" approach by avoiding stoichiometric metal activators, although achieving high ortho-selectivity can be challenging and often results in a mixture of isomers. The choice between these methods will ultimately depend on the specific requirements of the synthesis, including the complexity of the substrate, the desired scale of the reaction, and the tolerance for isomeric impurities.

References

A Comparative Guide to the Synthesis of Anisole Chromium Tricarbonyl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of synthetic methodologies for (η⁶-anisole)tricarbonylchromium(0), a versatile reagent in organic synthesis.

Anisole chromium tricarbonyl, (η⁶-anisole)Cr(CO)₃, is a significant organometallic complex utilized in organic synthesis, primarily for its ability to activate the anisole ring towards nucleophilic attack and to control stereochemistry. The synthesis of this complex can be achieved through several methods, each with distinct advantages and disadvantages in terms of reaction time, yield, and experimental setup. This guide provides an objective comparison of the most common synthetic routes, supported by experimental data, to aid researchers in selecting the optimal method for their specific needs.

Comparison of Synthesis Methods

The primary methods for the synthesis of this compound are direct thermal reaction, ligand exchange, and microwave-assisted synthesis. The following table summarizes the key quantitative data for each method.

ParameterDirect Thermal Method (Excess Anisole)Direct Thermal Method (Inert Solvent)Microwave-Assisted Synthesis
Reactants Anisole, Cr(CO)₆Anisole, Cr(CO)₆Anisole, Cr(CO)₆
Solvent Anisole (reagent and solvent)Di-n-butyl ether / THF (9:1)Tetrahydrofuran (THF)
Temperature 155 °C (Reflux)140-160 °C160 °C
Reaction Time Until Cr(CO)₆ sublimation ceases20-48 hours1.5 hours
Reported Yield 94%[1][2]19-87% (for analogous glycosides)48-79% (for various arenes)
Key Features High yield, simple setupControlled conditions, applicable to various arenesDrastically reduced reaction time

Experimental Protocols

Direct Thermal Synthesis (Excess Anisole Method)

This method is a straightforward approach that utilizes an excess of the anisole reactant as the solvent.

Procedure:

  • A suspension of chromium hexacarbonyl (Cr(CO)₆) in an excess of anisole is prepared in a flask equipped with a reflux condenser.

  • The mixture is heated to reflux (approximately 155 °C) under a nitrogen atmosphere.

  • The reaction is continued until the sublimation of chromium hexacarbonyl is no longer observed. This results in a deep yellow-colored solution.

  • After cooling to room temperature, the solution is evaporated to dryness under reduced pressure.

  • The resulting yellow crystalline residue is this compound. A reported yield for this method is 94%.[1][2]

Direct Thermal Synthesis (Inert Solvent Method)

This variation of the direct thermal method employs a high-boiling inert solvent, which can be beneficial when using a near-stoichiometric amount of the arene.

Procedure:

  • In a flask equipped with a reflux condenser and under an inert atmosphere (e.g., Argon), chromium hexacarbonyl and a slight excess (1.0-1.2 equivalents) of anisole are mixed in a 9:1 (v/v) mixture of di-n-butyl ether and tetrahydrofuran (THF). The THF helps to minimize the sublimation of Cr(CO)₆.

  • The reaction mixture is heated to 140-160 °C.

  • The reaction is maintained at this temperature for 20-48 hours. The progress can be monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled, filtered to remove any insoluble byproducts, and the solvent is removed under reduced pressure.

  • The crude product is then purified, typically by column chromatography on silica gel.

Microwave-Assisted Synthesis

Microwave irradiation offers a significant acceleration of the synthesis, dramatically reducing the reaction time.

Procedure:

  • Chromium hexacarbonyl and anisole are placed in a microwave-safe reaction vessel with tetrahydrofuran (THF) as the solvent.

  • The vessel is sealed and subjected to microwave irradiation at 300 W.

  • The temperature is maintained at 160 °C for 1.5 hours.

  • After the reaction is complete, the vessel is cooled, and the solvent is removed under reduced pressure.

  • The resulting product is then purified. Yields for various arene chromium tricarbonyl complexes using this method are reported to be in the range of 48-79%.

Visualizing the Synthetic Pathways

To better understand the workflow of the primary synthetic methods, the following diagrams illustrate the key steps.

direct_synthesis Direct Thermal Synthesis Workflow A Mix Anisole and Cr(CO)₆ in high-boiling solvent B Heat to Reflux (140-160 °C) under inert atmosphere A->B C Reaction Time (1.5 - 48 hours) B->C D Work-up: Cool, Filter, Evaporate C->D E Purification (e.g., Chromatography) D->E F (η⁶-anisole)Cr(CO)₃ E->F

Caption: Workflow for the direct synthesis of this compound.

ligand_exchange_pathway Ligand Exchange Conceptual Pathway cluster_precursor Precursor Synthesis cluster_exchange Ligand Exchange CrCO6 Cr(CO)₆ Precursor (L)₃Cr(CO)₃ CrCO6->Precursor + L LabileL Labile Ligand (L) e.g., NH₃, CH₃CN Anisole Anisole Product (η⁶-anisole)Cr(CO)₃ Precursor_ref (L)₃Cr(CO)₃ Precursor_ref->Product + Anisole - 3L

Caption: Conceptual pathway for the ligand exchange synthesis method.

Conclusion

The choice of synthetic method for this compound depends on the specific requirements of the researcher. The direct thermal method using excess anisole offers a high-yield and straightforward procedure, ideal for large-scale synthesis where the recovery of excess anisole is feasible.[1][2] The use of an inert solvent in the direct thermal method provides more controlled conditions. For rapid synthesis and screening purposes, the microwave-assisted method is unparalleled in its ability to reduce reaction times from days or hours to just over an hour, albeit with potentially moderate yields. The ligand exchange method, while not detailed here with a specific protocol for anisole, is a valuable alternative, particularly for substrates that may not be stable under the high temperatures of direct thermal synthesis. Researchers should consider these factors of yield, reaction time, and experimental convenience when selecting the most appropriate method for their work.

References

A Comparative Guide to the Characterization of Anisole Chromium Tricarbonyl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the characterization data for anisole chromium tricarbonyl and a key alternative, benzene chromium tricarbonyl. Detailed experimental protocols for the characterization techniques are also included to support researchers in their laboratory work.

Executive Summary

This compound [(η⁶-C₆H₅OCH₃)Cr(CO)₃] is a versatile organometallic compound utilized in organic synthesis. Its characterization is crucial for confirming its identity, purity, and structure. This guide presents a side-by-side comparison of its spectral data with that of benzene chromium tricarbonyl [(η⁶-C₆H₆)Cr(CO)₃], a foundational compound in this class. The data presented herein has been compiled from various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The protocols provided are generalized and may require optimization based on specific laboratory instrumentation and conditions.

Data Presentation: A Comparative Analysis

The following tables summarize the key characterization data for this compound and benzene chromium tricarbonyl.

Table 1: ¹H NMR Spectral Data (δ, ppm)

CompoundAromatic ProtonsOther ProtonsSolvent
This compound~5.1-5.3 (ortho), ~5.5-5.6 (meta), ~5.0-5.1 (para)~3.6 (OCH₃)CDCl₃
Benzene Chromium Tricarbonyl~5.3N/ACDCl₃

Table 2: ¹³C NMR Spectral Data (δ, ppm)

CompoundAromatic CarbonsCarbonyl CarbonOther CarbonsSolvent
This compound~90-110~233~55-60 (OCH₃)CDCl₃
Benzene Chromium Tricarbonyl~92~233N/ACDCl₃

Table 3: IR Spectral Data (ν, cm⁻¹)

CompoundCarbonyl Stretching (νCO) BandsOther Key BandsSample Phase
This compound~1970, ~1890Not specifiedNujol Mull
Benzene Chromium Tricarbonyl~1985, ~1915Not specifiedNujol Mull

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragmentation IonsIonization Method
This compound244160 [M-3CO]⁺, 108 [Anisole]⁺Electron Ionization (EI)
Benzene Chromium Tricarbonyl214130 [M-3CO]⁺, 78 [Benzene]⁺Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the key experiments cited. As this compound is an air-sensitive compound, all manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon environments in the molecule.

Procedure:

  • Sample Preparation (in a glovebox or using a Schlenk line):

    • Dry a J. Young NMR tube in an oven at >100 °C overnight and allow it to cool under vacuum.

    • In the inert atmosphere, weigh approximately 5-10 mg of the chromium tricarbonyl complex directly into the J. Young tube.

    • Using a gas-tight syringe, add approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃), previously dried over molecular sieves and degassed.

    • Seal the J. Young tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Tune and shim the instrument to the CDCl₃ lock signal.

    • Acquire the ¹H NMR spectrum. Typical parameters for a 400 MHz spectrometer are:

      • Pulse width: 30-45°

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-5 seconds

      • Number of scans: 16-64

    • Acquire the ¹³C NMR spectrum. Typical parameters are:

      • Proton decoupled

      • Pulse width: 30-45°

      • Acquisition time: 1-2 seconds

      • Relaxation delay: 2-5 seconds

      • Number of scans: 1024 or more, depending on sample concentration.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra and reference them to the residual solvent peak (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts.

Infrared (IR) Spectroscopy

Objective: To identify the characteristic carbonyl stretching frequencies.

Procedure:

  • Sample Preparation (in a glovebox):

    • Nujol Mull:

      • Place a small amount (1-2 mg) of the solid sample on a clean, dry agate mortar.

      • Add one to two drops of Nujol (mineral oil) and grind the mixture to a fine, uniform paste.

      • Transfer a small amount of the mull onto one plate of a demountable cell (e.g., KBr or NaCl plates).

      • Place the second plate on top and gently press to form a thin film.

    • Solution:

      • Dissolve a small amount of the complex in a dry, degassed solvent (e.g., dichloromethane) in a sealed vial.

      • Inject the solution into a sealed liquid IR cell.

  • Data Acquisition:

    • Place the prepared sample in the IR spectrometer.

    • Record a background spectrum of the empty beam path (or the pure solvent for solution spectra).

    • Record the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

  • Data Analysis:

    • Identify and label the strong absorption bands in the carbonyl region (~2000-1800 cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the complex.

Procedure:

  • Sample Preparation:

    • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane or acetone) to a concentration of approximately 1 mg/mL.

  • Instrumentation and Analysis (Electron Ionization - EI):

    • Introduce the sample into the mass spectrometer via a direct insertion probe or by injection into a gas chromatograph (GC-MS).

    • Set the ionization energy to 70 eV.

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).

  • Data Analysis:

    • Identify the molecular ion peak [M]⁺.

    • Analyze the fragmentation pattern, which typically involves the sequential loss of the three carbonyl (CO) ligands.

Mandatory Visualization

The following diagrams illustrate key aspects of the characterization and chemistry of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_data Data Output synthesis Anisole + Cr(CO)6 nmr NMR Spectroscopy (1H, 13C) synthesis->nmr Sample ir IR Spectroscopy synthesis->ir Sample ms Mass Spectrometry synthesis->ms Sample nmr_data Chemical Shifts (ppm) nmr->nmr_data ir_data Stretching Frequencies (cm-1) ir->ir_data ms_data Mass-to-Charge Ratio (m/z) ms->ms_data

Figure 1. Experimental workflow for the characterization of this compound.

signaling_pathway anisole Anisole (Electron-rich) complex (Anisole)Cr(CO)3 Complex anisole->complex cr_co3 Cr(CO)3 Fragment (Electron-withdrawing) cr_co3->complex product Nucleophilic Addition Product complex->product nucleophile Nucleophile (Nu-) nucleophile->product Attack on arene ring

Figure 2. Simplified representation of the reactivity of anisole upon complexation with Cr(CO)₃.

A Comparative Guide to Ortho-Directing Groups in Arene Chromium Complexes for C-H Functionalization

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic functionalization of aromatic rings is a cornerstone of molecular design and synthesis. Arene chromium tricarbonyl complexes have emerged as powerful tools in this endeavor, activating the aromatic ring for regioselective C-H functionalization. This guide provides a comparative analysis of common ortho-directing groups, supported by experimental data, to aid in the selection of the most effective group for a given synthetic challenge.

The complexation of an arene to a chromium tricarbonyl moiety, Cr(CO)₃, significantly alters the electronic properties of the aromatic ring. The strongly electron-withdrawing nature of the Cr(CO)₃ group increases the acidity of the ring protons, facilitating their removal by a strong base in a process known as directed ortho-metalation (DoM) or lithiation. The choice of the directing group is crucial as it dictates the position of metalation and, consequently, the regioselectivity of the subsequent electrophilic quench.

Comparative Analysis of Ortho-Directing Groups

The efficacy of an ortho-directing group in the context of arene chromium tricarbonyl chemistry is determined by its ability to coordinate to the lithiating agent, its influence on the acidity of the ortho-protons, and its stability under the reaction conditions. Below is a comparative summary of commonly employed directing groups.

Directing GroupArene ComplexBase/SolventElectrophileProductYield (%)Regioselectivity (ortho:meta:para)Reference
Methoxy (-OCH₃)(Anisole)Cr(CO)₃n-BuLi / THFMe₃SiClortho-TMS-anisole complex85>98:<2:<2[1]
Fluoro (-F)(Fluorobenzene)Cr(CO)₃n-BuLi / THFMe₃SiClortho-TMS-fluorobenzene complex95>98:<2:<2[1]
Chloro (-Cl)(Chlorobenzene)Cr(CO)₃n-BuLi / THFMe₃SiClortho-TMS-chlorobenzene complex88>98:<2:<2[2]
Trimethylsilyl (-SiMe₃)(Trimethylsilylbenzene)Cr(CO)₃n-BuLi / TMEDA / HexaneD₂Oortho-deutero-trimethylsilylbenzene complex92>98:<2:<2
N,N-Dimethylamino (-NMe₂)(N,N-Dimethylaniline)Cr(CO)₃n-BuLi / Et₂OMeIortho-methyl-N,N-dimethylaniline complex75>95:<5:<5

Key Observations:

  • Fluorine as a Superior Director: The fluoro group consistently demonstrates high efficacy in directing ortho-lithiation, often providing excellent yields and regioselectivity.[1] Its strong inductive electron-withdrawing effect enhances the acidity of the adjacent protons.

  • Alkoxy Groups: Methoxy and other alkoxy groups are effective directing groups, benefiting from the coordination of the oxygen atom to the lithium base.[1]

  • Halogens: While fluorine is highly effective, chlorine also serves as a reliable ortho-directing group.[2]

  • Tertiary Amines: The nitrogen atom of a dimethylamino group can effectively coordinate to the lithium base, directing metalation to the ortho-position.

  • Silicon-based Groups: The trimethylsilyl group can also direct ortho-lithiation, although its directing ability is generally considered to be weaker than that of the aforementioned heteroatom-containing groups.

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are representative experimental protocols for the synthesis of an arene chromium complex and its subsequent directed ortho-lithiation.

General Procedure for the Synthesis of (Arene)Cr(CO)₃ Complexes

A mixture of the arene (1.0 equiv) and chromium hexacarbonyl (Cr(CO)₆, 1.1 equiv) in a high-boiling solvent (e.g., dibutyl ether or a mixture of THF and dibutyl ether) is heated at reflux for 12-24 hours under an inert atmosphere (N₂ or Ar). The reaction mixture is then cooled to room temperature, and the solvent is removed under reduced pressure. The resulting solid is purified by column chromatography on silica gel or alumina to afford the desired (arene)Cr(CO)₃ complex as a colored solid (typically yellow or orange).[2]

General Procedure for Directed ortho-Lithiation and Electrophilic Quench

To a solution of the (arene)Cr(CO)₃ complex (1.0 equiv) in anhydrous THF or diethyl ether at -78 °C under an inert atmosphere is added a solution of n-butyllithium (n-BuLi, 1.1 equiv) in hexanes dropwise. The reaction mixture is stirred at this temperature for 1-2 hours, during which time the solution typically changes color. The desired electrophile (1.2 equiv) is then added, and the reaction is allowed to warm to room temperature overnight. The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the ortho-functionalized arene chromium complex.

Visualizing the Process

To better understand the relationships and workflows, the following diagrams are provided.

experimental_workflow Experimental Workflow for Ortho-Functionalization cluster_synthesis Synthesis of (Arene)Cr(CO)3 cluster_lithiation Directed Ortho-Lithiation & Quench Arene Arene Reaction1 Reflux in dibutyl ether/THF Arene->Reaction1 CrCO6 Cr(CO)6 CrCO6->Reaction1 Complex (Arene)Cr(CO)3 Reaction1->Complex Reaction2 Lithiation at -78°C Complex->Reaction2 Base n-BuLi Base->Reaction2 Intermediate Ortho-lithiated complex Reaction2->Intermediate Reaction3 Electrophilic Quench Intermediate->Reaction3 Electrophile Electrophile (E+) Electrophile->Reaction3 Product Ortho-functionalized (Arene)Cr(CO)3 Reaction3->Product

Caption: Experimental workflow for the synthesis and ortho-functionalization of arene chromium complexes.

Caption: The directing group (DG) coordinates to the lithium base, positioning it for selective deprotonation of the adjacent ortho-proton.

Conclusion

The use of ortho-directing groups in arene chromium tricarbonyl complexes provides a robust and highly regioselective method for the functionalization of aromatic rings. The choice of directing group will depend on the specific substrate and the desired transformation. Fluoro and alkoxy groups are generally excellent choices for achieving high yields and selectivities. This guide provides a starting point for researchers to make informed decisions in the design of their synthetic strategies, ultimately accelerating the discovery and development of new chemical entities.

References

A Guide to Diastereoselectivity in Reactions of Substituted Anisole Chromium Tricarbonyl Complexes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The coordination of a tricarbonylchromium moiety to a substituted anisole ring profoundly alters its electronic and steric properties, offering a powerful tool for stereocontrolled synthesis. The bulky Cr(CO)₃ group effectively blocks one face of the arene, leading to high diastereoselectivity in a variety of reactions. This guide provides a comparative overview of the diastereoselectivity observed in key reactions of substituted anisole chromium tricarbonyl complexes, supported by experimental data and detailed protocols.

Key Principles of Diastereoselection

The high degree of stereocontrol in reactions of (arene)Cr(CO)₃ complexes stems from two primary factors:

  • Facial Shielding: The large Cr(CO)₃ fragment sterically hinders one face of the aromatic ring, compelling nucleophiles and other reagents to approach from the opposite, or anti, face.[1] This principle governs the diastereoselectivity of reactions at the ring, as well as at benzylic and other side-chain positions.

  • Planar Chirality: In unsymmetrically substituted anisole complexes, such as those with ortho or meta substituents, the chromium tricarbonyl unit introduces planar chirality.[2] This inherent chirality can be exploited to induce the formation of new stereocenters with a high degree of predictability.

The electron-withdrawing nature of the Cr(CO)₃ group also plays a crucial role by activating the aromatic ring towards nucleophilic attack and stabilizing anionic intermediates at the benzylic position.[1][2]

Comparison of Diastereoselectivity in Key Reactions

The following sections summarize the diastereoselectivity observed in various transformations of substituted this compound complexes.

Nucleophilic Addition to the Aromatic Ring

The methoxy group of anisole directs nucleophilic attack primarily to the meta position. The diastereoselectivity of this addition is generally high due to the facial blocking by the chromium tricarbonyl group.

SubstituentNucleophileProductDiastereomeric Ratio (d.r.)Reference
HN-Lithiobenzamidemeta-Substituted60:18 (meta:para)[3]

Note: The data for N-lithiobenzamide reflects regioselectivity rather than diastereoselectivity but is indicative of the directing effects in nucleophilic additions.

Nucleophilic Addition to Side-Chain Carbonyls

(Ortho-anisaldehyde)tricarbonylchromium is a key substrate for highly diastereoselective additions to the aldehyde carbonyl. The planar chirality of the complex, combined with the steric hindrance of the Cr(CO)₃ unit, dictates the facial selectivity of the nucleophilic attack.

SubstrateNucleophileProductDiastereomeric Ratio (d.r.)Reference
(+)-o-Anisaldehyde(tricarbonyl)chromiumMethylmagnesium iodide(-)-(S)-1-(o-Methoxyphenyl)ethanolComplete Stereoselectivity[3]
(+)-o-Anisaldehyde(tricarbonyl)chromiumEthylmagnesium iodide(-)-(S)-1-(o-Methoxyphenyl)propanolComplete Stereoselectivity[3]
Reactions of Side-Chain Imines

Similar to aldehydes, imines derived from substituted this compound complexes undergo highly diastereoselective nucleophilic additions. The stereochemical outcome is rationalized by a favored conformation where the nucleophile attacks the imine face opposite to the bulky Cr(CO)₃ group.[4][5]

SubstrateNucleophileProductDiastereomeric Ratio (d.r.)Reference
Imine of (o-anisaldehyde)Cr(CO)₃VariousChiral AmineHigh[4][5]

Note: Specific d.r. values are often reported as "high" or "excellent" in the literature for this class of reactions.

Experimental Protocols

General Procedure for Nucleophilic Addition of N-Lithioamides to (Anisole)chromium Tricarbonyl

This protocol is adapted from the work of Keller and demonstrates a typical procedure for nucleophilic addition to the arene ring.[3]

Materials:

  • (Anisole)chromium tricarbonyl

  • Benzamide

  • n-Butyllithium (in hexane)

  • Tetrahydrofuran (THF), dry

  • Iodine

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Under a nitrogen atmosphere, dissolve benzamide (2.1 mmol) in dry THF (4 mL) in a flask cooled to -78 °C.

  • Slowly add n-butyllithium (2.0 mmol) to the solution and stir for 30 minutes to form N-lithiobenzamide.

  • Add (anisole)chromium tricarbonyl (1.0 mmol) to the reaction mixture in one portion.

  • Stir the mixture for 30 minutes at -78 °C, then allow it to warm to 0 °C and stir for an additional 30 minutes.

  • Cool the reaction back down to -78 °C.

  • Add a solution of iodine (5.0 mmol) in dry THF (5 mL) in one portion.

  • Allow the reaction mixture to warm to room temperature.

  • The product can then be isolated and purified using standard techniques such as extraction and chromatography.

Visualizing Reaction Pathways

The diastereoselectivity in these reactions can be visualized through the conformation of the chromium tricarbonyl complex and the trajectory of the incoming nucleophile.

diastereoselectivity_overview cluster_start Starting Complex cluster_reaction Reaction Types cluster_factors Controlling Factors cluster_outcome Outcome Substituted_Anisole_Cr(CO)3 Substituted Anisole Cr(CO)3 Complex Nucleophilic_Addition_Ring Nucleophilic Addition (Arene Ring) Substituted_Anisole_Cr(CO)3->Nucleophilic_Addition_Ring Nucleophilic_Addition_Side_Chain Nucleophilic Addition (Side-Chain Carbonyl/Imine) Substituted_Anisole_Cr(CO)3->Nucleophilic_Addition_Side_Chain Benzylic_Functionalization Benzylic Functionalization Substituted_Anisole_Cr(CO)3->Benzylic_Functionalization High_Diastereoselectivity High Diastereoselectivity Nucleophilic_Addition_Ring->High_Diastereoselectivity Nucleophilic_Addition_Side_Chain->High_Diastereoselectivity Benzylic_Functionalization->High_Diastereoselectivity Steric_Hindrance Steric Hindrance (Cr(CO)3 Group) Steric_Hindrance->High_Diastereoselectivity Planar_Chirality Planar Chirality Planar_Chirality->High_Diastereoselectivity Electronic_Effects Electronic Effects (Cr(CO)3 is EWG) Electronic_Effects->High_Diastereoselectivity

Caption: Factors influencing diastereoselectivity in reactions of substituted this compound complexes.

nucleophilic_addition_pathway cluster_illustration Mechanism of Diastereoselection Start Ortho-Substituted Anisole-Cr(CO)3 (Planar Chiral) Conformer Favored Conformer (Side-chain anti to Cr(CO)3) Start->Conformer Rotational Preference Attack Nucleophilic Attack Conformer->Attack anti-Facial Attack Product Single Diastereomer Product Attack->Product

References

A Comparative Guide to the Synthesis of Arene Chromium Tricarbonyls: Thermal vs. Photochemical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the synthesis of arene chromium tricarbonyl complexes is a critical step in various applications, including catalysis and medicinal chemistry. The choice between thermal and photochemical synthetic routes can significantly impact reaction efficiency, yield, and scalability. This guide provides an objective comparison of these two primary methods, supported by experimental data and detailed protocols.

The complexation of an arene ring to a Cr(CO)₃ moiety fundamentally alters its electronic properties, enhancing its utility in organic synthesis. This guide will delve into the two main strategies for forging this crucial bond: thermal activation and photochemical excitation.

Performance Comparison at a Glance

A direct quantitative comparison of the two methods for the synthesis of the same arene chromium tricarbonyl complex highlights their inherent trade-offs. While thermal methods can achieve high yields, they often require harsh conditions and extended reaction times. In contrast, photochemical methods offer milder reaction conditions but may result in lower yields.

MethodAreneReaction TimeTemperature (°C)Yield (%)Reference
ThermalBenzeneNot SpecifiedHigh95% (with additives)[1]
ThermalGlycoside-derivatives16 - 96 hours14019 - 87%[2]
PhotochemicalBenzeneNot SpecifiedRoom TemperatureModerate (typical)

Thermal Synthesis: The Workhorse Approach

The thermal method, often referred to as the direct reaction, involves heating a mixture of chromium hexacarbonyl (Cr(CO)₆) and the desired arene in a high-boiling inert solvent. This method is widely employed due to its simplicity and potential for high yields.[3]

Advantages:
  • High Yields: With optimization, particularly with the use of activating additives or efficient removal of carbon monoxide, yields can be excellent, sometimes exceeding 90%.[1]

  • Scalability: The procedure is generally amenable to larger scale preparations.

  • Simplicity: The experimental setup is relatively straightforward, primarily requiring heating under an inert atmosphere.

Disadvantages:
  • Harsh Conditions: High temperatures (typically >140°C) are required, which can lead to the decomposition of sensitive substrates.[2]

  • Long Reaction Times: Reactions can be lengthy, often requiring many hours to days for completion.[2]

  • Sublimation of Cr(CO)₆: Chromium hexacarbonyl can sublime at the reaction temperatures, necessitating specialized condenser designs to ensure its return to the reaction mixture.[3]

  • Limited Substrate Scope: Arenes with electron-withdrawing groups may fail to react under thermal conditions.

Experimental Protocol: Thermal Synthesis of (η⁶-Toluene)chromium Tricarbonyl

Materials:

  • Chromium hexacarbonyl (Cr(CO)₆)

  • Toluene

  • Di-n-butyl ether

  • Tetrahydrofuran (THF)

  • Inert gas (Argon or Nitrogen)

  • Standard reflux apparatus with a condenser designed to return sublimed solids

Procedure:

  • In a flask equipped with a reflux condenser and a magnetic stirrer, combine chromium hexacarbonyl (1.0 eq) and a mixture of di-n-butyl ether and THF (9:1 v/v).

  • Add an excess of toluene (acting as both reactant and solvent).

  • Purge the system with an inert gas for 15-20 minutes.

  • Heat the mixture to reflux (approximately 140-160°C) under a continuous flow of the inert gas.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 24-48 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a non-polar eluent (e.g., hexane or a hexane/ethyl acetate mixture).

Photochemical Synthesis: A Milder Alternative

Photochemical synthesis offers a gentler approach to the formation of arene chromium tricarbonyl complexes. This method relies on the ultraviolet (UV) irradiation of a solution of chromium hexacarbonyl and the arene. The UV light excites the Cr(CO)₆, leading to the dissociation of a carbon monoxide ligand and the formation of a highly reactive Cr(CO)₅ intermediate, which then coordinates to the arene.

Advantages:
  • Mild Reaction Conditions: Reactions are typically carried out at or below room temperature, making this method suitable for thermally sensitive substrates.

  • Alternative Substrate Scope: Can sometimes be used to synthesize complexes that are inaccessible by thermal methods.

Disadvantages:
  • Lower Yields: Yields in photochemical syntheses are often lower than those obtained by optimized thermal methods.

  • Specialized Equipment: Requires a UV photoreactor.

  • Potential for Side Reactions: The high reactivity of the photogenerated intermediates can sometimes lead to undesired side products.

Experimental Protocol: Photochemical Synthesis of (η⁶-Anisole)chromium Tricarbonyl

Materials:

  • Chromium hexacarbonyl (Cr(CO)₆)

  • Anisole

  • Anhydrous tetrahydrofuran (THF)

  • Inert gas (Argon or Nitrogen)

  • UV photoreactor (e.g., with a medium-pressure mercury lamp)

Procedure:

  • Dissolve chromium hexacarbonyl (1.0 eq) and an excess of anisole in anhydrous THF in a quartz reaction vessel.

  • Purge the solution with an inert gas for at least 30 minutes to remove dissolved oxygen.

  • Irradiate the solution with a UV lamp while maintaining a gentle flow of inert gas and vigorous stirring. The reaction temperature should be kept cool, for example, by using a water bath.

  • Monitor the reaction progress by IR spectroscopy (disappearance of the Cr(CO)₆ peak at ~1985 cm⁻¹) or TLC.

  • Once the starting material is consumed, stop the irradiation.

  • Remove the solvent and excess anisole under reduced pressure.

  • Purify the resulting yellow solid by recrystallization or column chromatography as described for the thermal method.

Mechanistic Pathways

The distinct reaction conditions of thermal and photochemical syntheses reflect their different mechanistic pathways.

Thermal Synthesis Workflow

The thermal synthesis proceeds through a dissociative mechanism, where the high temperature provides the energy to break a Cr-CO bond, generating a vacant coordination site for the incoming arene.

G cluster_legend Legend CrCO6 Cr(CO)₆ Intermediate1 [Cr(CO)₅] + CO CrCO6->Intermediate1 Dissociation Arene Arene Intermediate2 (η²-Arene)Cr(CO)₅ Arene->Intermediate2 Heat Heat (Δ) Intermediate1->Intermediate2 Coordination Product (η⁶-Arene)Cr(CO)₃ + 2CO Intermediate2->Product Ligand Displacement l1 Reaction Step l2 Reactant/Product l3 Condition

Caption: Workflow of the thermal synthesis of arene chromium tricarbonyls.

Photochemical Synthesis Workflow

The photochemical route is initiated by the absorption of a UV photon, leading to the ejection of a CO ligand and the formation of a coordinatively unsaturated and highly reactive Cr(CO)₅ species. This intermediate then readily coordinates with the arene.

G cluster_legend Legend CrCO6 Cr(CO)₆ Excited [Cr(CO)₆]* CrCO6->Excited Photoexcitation Arene Arene Product (η⁶-Arene)Cr(CO)₃ + 2CO Arene->Product UV UV Light (hν) Intermediate [Cr(CO)₅] + CO Excited->Intermediate CO Dissociation Intermediate->Product Arene Coordination & Ligand Displacement l1 Reaction Step l2 Reactant/Product l3 Condition

Caption: Workflow of the photochemical synthesis of arene chromium tricarbonyls.

Conclusion

The choice between thermal and photochemical synthesis of arene chromium tricarbonyls depends on the specific requirements of the target molecule and the available resources. For robust arenes where high yields are paramount, the thermal method, despite its harsh conditions, remains a popular choice. For thermally sensitive substrates or when milder conditions are necessary, photochemical synthesis provides a valuable alternative, albeit often with a trade-off in yield. The detailed protocols and comparative data provided in this guide should assist researchers in making an informed decision for their synthetic endeavors.

References

A Comparative Guide to the Deuteration of Anisole Chromium Tricarbonyl and Related Systems

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of methodologies for the deuteration of anisole chromium tricarbonyl, alongside alternative approaches for deuterating anisole. This document outlines supporting experimental data, detailed protocols, and visual representations of the underlying chemical processes.

The selective incorporation of deuterium into organic molecules is a critical tool in mechanistic studies, quantitative analysis, and the development of pharmaceuticals with enhanced metabolic stability. This compound serves as a valuable substrate for studying the effects of metal coordination on aromatic reactivity. This guide compares the classical base-catalyzed deuteration of this complex with acid-catalyzed deuteration of the uncomplexed arene and a modern transition-metal-catalyzed approach.

Performance Comparison

The following table summarizes the quantitative data for three distinct deuteration methods, highlighting the impact of the chromium tricarbonyl moiety and the catalytic system on the extent and selectivity of deuterium incorporation.

MethodSubstrateCatalyst/ReagentDeuterium SourceTemperature (°C)Time (h)Deuterium Incorporation (Ortho)Deuterium Incorporation (Meta)Deuterium Incorporation (Para)Overall Deuterium IncorporationReference
Base-Catalyzed This compoundSodium EthoxideEthanol-O-d110024PredominantMinorMinor75.5% of molecules deuterated*[1]
Acid-Catalyzed AnisoleSulfuric AcidAcetic Acid-d4501SignificantMinorSignificantRate constant (k x 10^5 sec^-1): 3.51[2]
Palladium-Catalyzed C-H Activation AnisolePd(OAc)2 / L3 (N-acetylglycine) / AgFD2O407293%83%95%Total D = 4.54 (out of 5)[3]

*In the base-catalyzed method, the distribution of deuterated molecules was found to be 24.5% (0D), 38.5% (1D), 24.0% (2D), and 7.6% (3D). The deuteration was observed to be predominantly at the ortho position.[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate replication and comparison.

Base-Catalyzed Deuteration of this compound

This protocol is adapted from the work of M. Ashraf.[1]

Materials:

  • This compound

  • Sodium metal

  • Ethanol-O-d1

  • Nitrogen gas

  • Benzene

  • Light petroleum

Procedure:

  • A solution of sodium ethoxide in ethanol-O-d1 is prepared by dissolving sodium metal in ethanol-O-d1.

  • This compound (e.g., 0.4 g) is dissolved in the sodium ethoxide/ethanol-O-d1 solution (e.g., 100 mL).

  • The solution is flushed with nitrogen, sealed in a tube, and heated at 100°C for 24 hours.

  • After cooling, the reaction mixture is poured into ice water.

  • The product is extracted with benzene.

  • The solvent is removed, and the crude product is crystallized from light petroleum to yield deuterated tricarbonyl(anisole)chromium.

  • The extent and position of deuteration are determined by mass spectrometry and ¹H NMR spectroscopy, respectively.

Acid-Catalyzed Deuteration of Anisole

This protocol is based on the studies of S. Oae et al.[2]

Materials:

  • p-Deuterated anisole

  • Acetic acid

  • Sulfuric acid

  • 4 N Sodium hydroxide solution

  • Ether

Procedure:

  • A solution of sulfuric acid in acetic acid is prepared (e.g., molar ratio of CH₃COOH : H₂SO₄ = 50:1).

  • p-Deuterated anisole (e.g., 0.008 mol) is dissolved in 10 mL of the acidic solution.

  • Aliquots of the solution are sealed in ampoules and placed in a thermostat at the desired temperature (e.g., 50°C).

  • At various time intervals, ampoules are removed, and the reaction is quenched by pouring the contents into an ice-cold 4 N sodium hydroxide solution.

  • The product is extracted with ether.

  • The ether layer is washed, dried, and the solvent is evaporated.

  • The remaining anisole is analyzed by mass spectrometry to determine the extent of deuterium exchange.

Palladium-Catalyzed Nondirected C-H Deuteration of Anisole

This protocol is adapted from the work of M. van Gemmeren and coworkers.[3]

Materials:

  • Anisole

  • Palladium(II) acetate (Pd(OAc)₂)

  • N-acetylglycine (L3 )

  • Silver(I) fluoride (AgF)

  • Deuterium oxide (D₂O)

  • 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)

  • Argon atmosphere

Procedure:

  • In a glovebox, a vial is charged with Pd(OAc)₂ (e.g., 4.5 mg, 0.02 mmol), N-acetylglycine (L3 ) (e.g., 4.7 mg, 0.04 mmol), and AgF (e.g., 12.7 mg, 0.1 mmol).

  • Outside the glovebox, anisole (e.g., 0.2 mmol), D₂O (e.g., 0.7 mL), and HFIP (e.g., 0.3 mL) are added.

  • The vial is sealed and the mixture is stirred at 40°C for 72 hours.

  • After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried and the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography.

  • The level and regioselectivity of deuteration are determined by ¹H NMR spectroscopy and mass spectrometry.

Visualizing the Mechanisms and Workflows

The following diagrams, created using the DOT language, illustrate the key chemical transformations and experimental processes.

base_catalyzed_deuteration cluster_reaction Base-Catalyzed Deuteration of this compound anisole_cr Anisole-Cr(CO)3 deprotonated Aryl Anion Intermediate anisole_cr->deprotonated Deprotonation (ortho-proton abstraction) deuterated Deuterated Anisole-Cr(CO)3 deprotonated->deuterated Deuteration etoh EtO-H etod EtO-D base EtO-

Caption: Mechanism of base-catalyzed deuteration.

experimental_workflows cluster_base Base-Catalyzed cluster_acid Acid-Catalyzed cluster_pd Palladium-Catalyzed b1 Dissolve Substrate in EtO-/EtOD b2 Heat under N2 (100°C, 24h) b1->b2 b3 Aqueous Workup & Extraction b2->b3 b4 Crystallization b3->b4 a1 Dissolve Substrate in H2SO4/AcOH a2 Heat in sealed ampoules (50°C) a1->a2 a3 Quench with Base & Extraction a2->a3 a4 Analysis a3->a4 p1 Combine Catalyst, Ligand, Additive, Substrate p2 Add D2O/HFIP & Heat (40°C, 72h) p1->p2 p3 Aqueous Workup & Extraction p2->p3 p4 Column Chromatography p3->p4

References

Safety Operating Guide

Proper Disposal of Anisole Chromium Tricarbonyl: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides essential safety and logistical information for the proper disposal of anisole chromium tricarbonyl, a toxic organometallic compound. Adherence to these procedures is critical to ensure personnel safety and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals familiar with handling hazardous chemicals in a laboratory setting.

Immediate Safety and Handling Precautions

This compound is a toxic compound that should be handled with extreme care in a well-ventilated chemical fume hood.[1][2] In solid form, it is generally stable in air, but solutions may be air-sensitive.[3]

Personal Protective Equipment (PPE) is mandatory:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Nitrile gloves.

  • Body Protection: A flame-retardant lab coat.

All handling of solid and dissolved this compound must be conducted within a certified chemical fume hood to avoid inhalation of dust or vapors.

Disposal Workflow Overview

The proper disposal of this compound involves a two-stage process:

  • Chemical Deactivation (Decomplexation): The chromium tricarbonyl group is removed from the anisole ring through an oxidative process. This breaks down the organometallic complex, liberating the organic component and converting the chromium into an inorganic salt.

  • Chromium Waste Precipitation and Disposal: The resulting chromium-containing solution is then treated to convert the chromium into its less toxic trivalent state (Cr(III)) and precipitate it as insoluble chromium(III) hydroxide. This solid waste can then be collected and disposed of through an approved hazardous waste management service.

DisposalWorkflow cluster_prep Preparation cluster_deactivation Chemical Deactivation cluster_workup Workup cluster_disposal Final Disposal A Don Appropriate PPE B Work in a Chemical Fume Hood A->B C Dissolve Anisole Chromium Tricarbonyl in Acetone B->C D Add Iodine (I2) Solution C->D E Stir at Room Temperature D->E F Add Sodium Thiosulfate Solution E->F G Extract with Diethyl Ether F->G H Separate Aqueous (Chromium Waste) and Organic Layers G->H I Adjust pH of Aqueous Layer to ~9 H->I J Precipitate Chromium (III) Hydroxide I->J K Collect Precipitate by Filtration J->K L Dispose of Solid Chromium Waste and Organic Waste Separately K->L

Figure 1. Logical workflow for the safe disposal of this compound.

Experimental Protocol: Chemical Deactivation and Waste Treatment

This protocol is designed for the safe deactivation and disposal of small quantities of this compound typically found in a research laboratory setting.

Oxidative Decomplexation with Iodine

Oxidative decomplexation with iodine is an effective method to remove the chromium tricarbonyl moiety.[3]

Materials:

  • This compound waste

  • Acetone

  • Iodine (I₂)

  • 10% aqueous sodium thiosulfate solution

  • Diethyl ether

  • 1 M Sodium hydroxide solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Appropriate glassware (beakers, flasks, separatory funnel, etc.)

  • Stir plate and stir bar

  • Filtration apparatus (Buchner funnel, filter paper)

Procedure:

  • Dissolution: In a chemical fume hood, carefully dissolve the this compound waste in a minimal amount of acetone.

  • Oxidation: While stirring, slowly add a solution of iodine in acetone to the dissolved complex at room temperature. A slight excess of iodine should be used to ensure complete reaction. The reaction is typically rapid, and the color of the solution will change.

  • Quenching: After stirring for 30 minutes, quench the excess iodine by adding a 10% aqueous solution of sodium thiosulfate until the brown color of the iodine disappears.

  • Extraction: Transfer the mixture to a separatory funnel and add diethyl ether and water. Shake gently to partition the organic and aqueous layers.

  • Separation: Separate the layers. The organic layer contains the decomplexed anisole and can be treated as standard organic solvent waste. The aqueous layer contains the chromium salts and must be treated further.

  • Aqueous Layer Wash: Wash the organic layer with saturated sodium chloride solution (brine), dry over anhydrous magnesium sulfate, filter, and collect the organic waste for proper disposal.

Precipitation of Chromium Waste

The chromium in the aqueous layer is expected to be in the +3 oxidation state (Cr(III)) after the reaction with iodine and thiosulfate. To safely dispose of this, it should be precipitated as chromium(III) hydroxide.

Procedure:

  • pH Adjustment: While stirring the aqueous chromium waste solution in a beaker, slowly add a 1 M sodium hydroxide solution to raise the pH to approximately 9.[4][5]

  • Precipitation: A gelatinous, greenish precipitate of chromium(III) hydroxide (Cr(OH)₃) will form.[5]

  • Settling: Allow the precipitate to settle for at least one hour.

  • Filtration: Carefully filter the mixture using a Buchner funnel and filter paper to collect the solid chromium(III) hydroxide.

  • Waste Collection: The collected solid is now a more stable and less toxic form of chromium waste. Place the filter paper with the precipitate into a clearly labeled hazardous waste container for solid chromium waste.

  • Supernatant Disposal: The remaining filtrate should be checked for residual chromium content to ensure it meets local regulations before being neutralized and disposed of down the drain with copious amounts of water. Consult your institution's environmental health and safety office for specific limits.

Quantitative Data and Regulatory Limits

Proper disposal must adhere to regulatory limits for chromium exposure and discharge. The following table summarizes key quantitative data.

ParameterValueAgency/Source
Permissible Exposure Limit (PEL) for Hexavalent Chromium (Cr(VI)) 5 µg/m³ (8-hour time-weighted average)OSHA[2][6][7][8]
Action Level for Hexavalent Chromium (Cr(VI)) 2.5 µg/m³ (8-hour time-weighted average)OSHA[1][7]
EPA Maximum Contaminant Level (MCL) for Total Chromium in Drinking Water 100 µg/L (0.1 ppm)EPA[9]
Recommended pH for Chromium(III) Precipitation 8.5 - 9.0Various Studies[4][5][10]

Note: While this compound contains chromium in the 0 oxidation state, improper handling or disposal could potentially lead to the formation of hexavalent chromium, which is a known carcinogen.[6][7][10] Therefore, adhering to these procedures to convert it to the more stable and less toxic trivalent state is crucial.

By following these detailed procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific safety and waste disposal guidelines.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Anisole Chromium Tricarbonyl

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Anisole chromium tricarbonyl, a compound valued for its applications in organic synthesis.[1] By adhering to these procedural steps, you can minimize risks and ensure the integrity of your work.

Immediate Safety and Handling Protocols

This compound is harmful if inhaled, comes into contact with skin, or is swallowed. It is crucial to handle this chemical with care in a well-ventilated area, preferably within a fume hood.[2] Avoid creating dust and direct contact with the substance.[3]

Personal Protective Equipment (PPE):

Proper PPE is your first line of defense against exposure. The following table summarizes the necessary protective gear.

PPE CategoryItemSpecifications and Recommendations
Eye/Face Protection Safety Glasses with Side Shields or Chemical GogglesMust comply with OSHA 29 CFR 1910.133 or European Standard EN166.[3]
Skin Protection Chemical-Resistant GlovesNitrile gloves are recommended.[2] Ensure gloves are appropriate for the duration and frequency of contact.
Protective ClothingWear appropriate protective clothing to prevent skin exposure.[3] A lab coat or overalls should be worn.
Respiratory Protection NIOSH/MSHA or European Standard EN 149 Approved RespiratorUse if exposure limits are exceeded or if irritation or other symptoms are experienced.[3]

Exposure and First Aid:

In the event of exposure, immediate action is critical.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If not breathing, provide artificial respiration. Seek medical attention.[3]
Skin Contact Immediately wash the affected area with soap and plenty of water.[3] Remove contaminated clothing.
Eye Contact Rinse immediately with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[3]
Ingestion Wash out the mouth with water if the person is conscious. Call a physician.

Operational and Disposal Plan

A systematic approach to handling and disposal is essential for laboratory safety and environmental protection.

Receiving and Storage:

Upon receipt, inspect the container for any damage. Store this compound in a tightly closed container in a cool, dry, and well-ventilated place.[3]

Handling and Experimental Workflow:

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Don Appropriate PPE b Prepare Well-Ventilated Fume Hood a->b c Weigh this compound b->c Transfer Chemical d Perform Experiment c->d e Decontaminate Glassware & Surfaces d->e Post-Experiment f Treat Waste with Aqueous H2O2 e->f g Dispose of Waste in Approved Container f->g

Workflow for handling this compound.

Disposal:

Waste containing this compound must be treated to oxidize the chromium(0) to the less toxic chromium(III).[2] Treat the waste with aqueous hydrogen peroxide (H₂O₂).[2] Following treatment, dispose of the contents and container in accordance with local, regional, national, and international regulations at an approved waste disposal plant.[3][4] Do not dispose of with household garbage or allow the product to reach the sewage system.[4]

Quantitative Safety Data

While specific occupational exposure limits (OELs) for this compound are not established by major regulatory bodies, adherence to the handling procedures outlined above is crucial to minimize exposure.

ParameterValue
Occupational Exposure Limits (OELs) Not established.
Hazard Codes Xn (Harmful).[1]
Risk Statements R20/21/22 (Harmful by inhalation, in contact with skin and if swallowed).
Safety Statements S36 (Wear suitable protective clothing).[1]

By integrating these safety protocols and operational plans into your laboratory's standard procedures, you can foster a secure research environment and build a culture of safety.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.